molecular formula C37H42N6O6S B606830 CU-2010 CAS No. 1021707-76-5

CU-2010

Cat. No.: B606830
CAS No.: 1021707-76-5
M. Wt: 698.84
InChI Key: BHQDUYVBGREBCB-SAIUNTKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CU-2010 is a synthetic serine protease inhibitor with antifibrinolytic and anticoagulant properties. This compound dose-dependently reduces postoperative blood loss and improves postischemic recovery after cardiac surgery in a canine model.

Properties

CAS No.

1021707-76-5

Molecular Formula

C37H42N6O6S

Molecular Weight

698.84

IUPAC Name

3-((N-((R)-1-(((S)-3-(3-(aminomethyl)phenyl)-1-((4-carbamimidoylbenzyl)amino)-1-oxopropan-2-yl)amino)-1-oxo-5-phenylpentan-2-yl)sulfamoyl)methyl)benzoic acid

InChI

InChI=1S/C37H42N6O6S/c38-22-28-11-4-10-27(19-28)21-33(35(44)41-23-26-15-17-30(18-16-26)34(39)40)42-36(45)32(14-6-9-25-7-2-1-3-8-25)43-50(48,49)24-29-12-5-13-31(20-29)37(46)47/h1-5,7-8,10-13,15-20,32-33,43H,6,9,14,21-24,38H2,(H3,39,40)(H,41,44)(H,42,45)(H,46,47)/t32-,33+/m1/s1

InChI Key

BHQDUYVBGREBCB-SAIUNTKASA-N

SMILES

O=C(N[C@@H](CC1=CC(CN)=CC=C1)C(NCC2=CC=C(C(N)=N)C=C2)=O)[C@@H](CCCC3=CC=CC=C3)NS(CC4=CC=CC(C(O)=O)=C4)(=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CU-2010;  CU2010;  CU 2010; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activity of the Antineoplastic Copper Compound: Casiopeína II-gly

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific compound with the designation "CU-2010" was identified in a comprehensive search of scientific literature. The year "2010" in search results consistently referred to the year of publication. Therefore, this guide focuses on a representative and well-characterized copper-based therapeutic agent, Casiopeína II-gly , which aligns with the timeframe and technical requirements of the user's request.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the synthesis, physicochemical characterization, and biological mechanism of action of Casiopeína II-gly, a promising copper-based anticancer compound.

Synthesis of Casiopeína II-gly

Casiopeínas are a family of copper(II) mixed chelate complexes with the general formula [Cu(N–N)(N–O)]NO₃ or [Cu(N–N)(O–O)]NO₃.[1] For Casiopeína II-gly, the N-N ligand is 4,7-dimethyl-1,10-phenanthroline (B1295015) and the N-O ligand is the amino acid glycinate (B8599266).

Experimental Protocol: Synthesis

The synthesis of Casiopeína II-gly is typically achieved through a straightforward aqueous reaction.

Materials:

Procedure:

  • Preparation of the Copper-Diimine Complex: An aqueous solution of copper(II) nitrate trihydrate is reacted with a methanolic solution of 4,7-dimethyl-1,10-phenanthroline in a 1:1 molar ratio with constant stirring. This reaction forms the [Cu(4,7-dimethyl-1,10-phenanthroline)(H₂O)₂]²⁺ complex.

  • Preparation of the Glycinate Ligand: In a separate vessel, glycine is dissolved in distilled water, and the pH is adjusted to approximately 10 with a solution of sodium hydroxide to deprotonate the carboxylic acid and amino groups, forming the glycinate anion.

  • Formation of the Mixed Chelate Complex: The aqueous solution of the glycinate anion is added dropwise to the solution of the copper-diimine complex with continuous stirring. The reaction mixture is typically stirred at room temperature for several hours.

  • Isolation and Purification: The resulting blue precipitate of Casiopeína II-gly is collected by filtration, washed with cold distilled water, and then with diethyl ether. The final product is dried under vacuum.

Experimental Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation Cu_Nitrate Cu(NO₃)₂·3H₂O in H₂O Mix1 Mix Cu(NO₃)₂ and Diimine solutions Cu_Nitrate->Mix1 Diimine 4,7-dimethyl-1,10-phenanthroline in Methanol Diimine->Mix1 Glycine_sol Glycine in H₂O Mix2 Add NaOH to Glycine solution Glycine_sol->Mix2 NaOH NaOH solution NaOH->Mix2 Cu_Diimine [Cu(diimine)(H₂O)₂]²⁺ solution Mix1->Cu_Diimine Final_Mix Mix Cu-diimine and Glycinate solutions Cu_Diimine->Final_Mix Glycinate Glycinate solution Mix2->Glycinate Glycinate->Final_Mix Reaction Stir at Room Temperature Final_Mix->Reaction Filtration Filter the precipitate Reaction->Filtration Wash_H2O Wash with cold H₂O Filtration->Wash_H2O Wash_Ether Wash with Diethyl Ether Wash_H2O->Wash_Ether Drying Dry under vacuum Wash_Ether->Drying Final_Product Casiopeína II-gly Drying->Final_Product

Caption: Workflow for the synthesis of Casiopeína II-gly.

Characterization of Casiopeína II-gly

The structural and physicochemical properties of Casiopeína II-gly are established through various analytical techniques.

Physicochemical Properties
PropertyData
Molecular Formula C₁₆H₁₆CuN₄O₅
Molecular Weight 423.87 g/mol
Appearance Blue crystalline powder
Solubility Soluble in water and DMSO
Coordination Geometry Distorted square pyramidal
Spectroscopic Data
TechniqueKey Observations and Assignments
FTIR (cm⁻¹) Bands corresponding to the vibrations of the 4,7-dimethyl-1,10-phenanthroline and glycinate ligands. Characteristic peaks for ν(C=N), ν(COO⁻), and ν(N-H) are observed. The presence of a band around 1380 cm⁻¹ is indicative of the nitrate counter-ion.
UV-Vis (in H₂O) A broad d-d transition band in the visible region (around 600-700 nm) characteristic of Cu(II) complexes. Intense bands in the UV region are attributed to π-π* transitions of the aromatic diimine ligand.
EPR Spectroscopy The electron paramagnetic resonance spectrum is characteristic of a d⁹ system (Cu(II)) and provides information about the coordination environment of the copper center.
Mass Spectrometry ESI-MS confirms the molecular weight of the cationic complex [Cu(C₁₄H₁₂N₂)(C₂H₄NO₂)]⁺.

Biological Activity and Mechanism of Action

Casiopeína II-gly exhibits significant antineoplastic activity in a variety of cancer cell lines. Its mechanism of action is multifactorial, primarily involving the induction of apoptosis through oxidative stress and interaction with key cellular pathways.

Cytotoxicity

Casiopeína II-gly has demonstrated potent cytotoxic effects against various cancer cell lines. For instance, in HeLa (cervical cancer) cells, the IC₅₀ has been identified to be around 40 µM after a 6-hour incubation period.[2]

Mechanism of Action

The primary mechanism of action for Casiopeína II-gly is the induction of apoptosis. This is achieved through several interconnected processes:

  • Reactive Oxygen Species (ROS) Generation: The copper center in Casiopeína II-gly can participate in redox cycling, leading to the generation of ROS. This surge in intracellular ROS induces oxidative stress, damaging cellular components like DNA and mitochondria.

  • DNA Interaction: Casiopeínas can interact with DNA, potentially through intercalation or groove binding, leading to DNA damage and fragmentation, which triggers apoptotic pathways.[1]

  • Mitochondrial Dysfunction: The compound can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2]

Signaling Pathways

Gene expression studies have revealed that Casiopeína II-gly perturbs several key signaling pathways that regulate cell survival and proliferation.[2][3]

Signaling_Pathway cluster_pro_survival Pro-Survival Pathways (Inhibited) cluster_pro_apoptotic Pro-Apoptotic Pathways (Activated) CasIIgly Casiopeína II-gly Wnt Wnt Signaling CasIIgly->Wnt TGFb TGF-β Signaling CasIIgly->TGFb MAPK MAPK Signaling CasIIgly->MAPK Ca2 Ca²⁺ Signaling CasIIgly->Ca2 Apoptosis Apoptosis Wnt->Apoptosis Inhibits TGFb->Apoptosis Inhibits MAPK->Apoptosis Induces Ca2->Apoptosis Induces

References

Unraveling the Multifaceted Mechanism of Action of CU-2010: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-2010, also known as MDCO-2010, is a synthetic, small-molecule serine protease inhibitor developed as a potential alternative to aprotinin (B3435010) for reducing perioperative blood loss, particularly in the context of cardiac surgery. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its inhibitory effects on key enzymes in the coagulation and fibrinolytic systems. The guide summarizes available quantitative data, outlines experimental protocols from key studies, and provides visual representations of the relevant biological pathways and experimental workflows. While the precise chemical structure and synthesis protocol for this compound are not publicly available, this document consolidates the current scientific understanding of its function based on published preclinical and in vitro studies.

Introduction to this compound

In high-risk cardiac surgeries, the use of cardiopulmonary bypass can trigger a systemic inflammatory response, leading to the activation of both the coagulation and fibrinolytic cascades and subsequent bleeding complications. For years, aprotinin, a broad-spectrum serine protease inhibitor, was used to mitigate these effects. However, concerns over adverse effects led to the exploration of safer alternatives. This compound emerged as a promising synthetic small molecule designed to offer a similar therapeutic window with a potentially improved safety profile. Its mechanism of action is centered on the inhibition of multiple serine proteases that play pivotal roles in hemostasis.

Core Mechanism of Action: Inhibition of Serine Proteases

This compound exerts its therapeutic effects by inhibiting a range of serine proteases involved in the coagulation and fibrinolytic pathways. Its peptide-like properties allow it to bind to the active sites of these enzymes, functioning as a competitive inhibitor.

Antifibrinolytic Properties

A primary function of this compound is the inhibition of plasmin, the principal enzyme responsible for the degradation of fibrin (B1330869) clots. By inhibiting plasmin, this compound effectively suppresses fibrinolysis, thereby preserving existing blood clots and reducing bleeding.

Anticoagulant Properties

Beyond its antifibrinolytic activity, this compound also demonstrates anticoagulant effects through the inhibition of key coagulation factors. It is a potent inhibitor of plasma kallikrein and factors Xa (FXa) and XIa (FXIa). The inhibition of these factors curtails the amplification of the intrinsic coagulation cascade, leading to reduced thrombin generation and a prolongation of clotting times.

The multifaceted inhibitory profile of this compound is summarized in the following signaling pathway diagram.

Contact Activation Contact Activation Factor XIIa Factor XIIa Contact Activation->Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Activates Plasma Kallikrein Plasma Kallikrein Factor XIIa->Plasma Kallikrein Activates Prekallikrein to Factor IXa Factor IXa Factor XIa->Factor IXa Activates Factor Xa Factor Xa Factor IXa->Factor Xa Activates Thrombin Thrombin Factor Xa->Thrombin Activates Fibrin Fibrin Thrombin->Fibrin Converts Fibrinogen to Fibrin Clot Fibrin Clot Fibrin->Fibrin Clot Fibrin Degradation Fibrin Degradation Fibrin Clot->Fibrin Degradation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by tPA/uPA Plasmin->Fibrin Degradation Degrades This compound This compound This compound->Factor XIa Inhibits This compound->Factor Xa Inhibits This compound->Plasmin Inhibits This compound->Plasma Kallikrein Inhibits

Figure 1. Simplified signaling pathway of the coagulation and fibrinolytic cascades, highlighting the inhibitory targets of this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound against its target serine proteases has been quantified in vitro, with the inhibitory constants (Ki) presented in the table below. For comparison, data for aprotinin are also included where available.

Target EnzymeThis compound Ki (nM)Aprotinin Ki (nM)Reference
Plasmin24[1]
Plasma Kallikrein< 1-[1]
Factor Xa45-[1]
Factor XIa18-[1]
Table 1. Inhibitory constants (Ki) of this compound for various serine proteases.[1]

In vivo studies in a canine model of cardiac surgery have demonstrated the efficacy of this compound in reducing postoperative blood loss.

Treatment GroupBlood Loss (mL)Activated Clotting Time (ACT) after protamine (s)Partial Thromboplastin (B12709170) Time (PTT) after protamine (s)
Control149 ± 24118 ± 312.3 ± 0.3
Aprotinin61 ± 7121 ± 312.7 ± 0.3
This compound (Hammersmith)43 ± 4122 ± 313.0 ± 0.4
This compound (Continuous)43 ± 8138 ± 414.5 ± 0.5
CU-2020 (Hammersmith)52 ± 7154 ± 716.2 ± 0.7
Table 2. Hemostatic parameters in a canine model of cardiac surgery. Data are presented as mean ± SEM. *P < .05 vs control.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound against target serine proteases.

Protocol:

  • Enzyme and Substrate Preparation: Purified human serine proteases (plasmin, plasma kallikrein, factor Xa, factor XIa) and their corresponding chromogenic substrates are prepared in appropriate buffers.

  • Assay Conditions: Assays are performed in 96-well microtiter plates. Varying concentrations of this compound are pre-incubated with a fixed concentration of the respective enzyme in the assay buffer for a specified time at 37°C.

  • Reaction Initiation and Measurement: The chromogenic substrate is added to initiate the reaction. The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance curves. The Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using standard enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Analysis Enzyme Solution Enzyme Solution Pre-incubation (Enzyme + Inhibitor) Pre-incubation (Enzyme + Inhibitor) Enzyme Solution->Pre-incubation (Enzyme + Inhibitor) Inhibitor (this compound) Dilutions Inhibitor (this compound) Dilutions Inhibitor (this compound) Dilutions->Pre-incubation (Enzyme + Inhibitor) Add Chromogenic Substrate Add Chromogenic Substrate Pre-incubation (Enzyme + Inhibitor)->Add Chromogenic Substrate Monitor Absorbance Change Monitor Absorbance Change Add Chromogenic Substrate->Monitor Absorbance Change Calculate Initial Velocities Calculate Initial Velocities Monitor Absorbance Change->Calculate Initial Velocities Determine Ki Value Determine Ki Value Calculate Initial Velocities->Determine Ki Value

Figure 2. General workflow for in vitro chromogenic serine protease inhibition assays.
In Vitro Fibrinolysis Assay (Turbidometric Method)

Objective: To assess the antifibrinolytic activity of this compound in plasma.

Protocol:

  • Plasma Preparation: Citrated whole blood from healthy volunteers is centrifuged to obtain platelet-poor plasma.

  • Assay Mixture: In a microtiter plate, the plasma is mixed with a solution of tissue plasminogen activator (tPA) and varying concentrations of this compound, aprotinin, or tranexamic acid.

  • Clot Formation and Lysis: Clotting is initiated by the addition of thrombin and calcium chloride. The turbidity (optical density) of the forming clot is monitored over time at a specific wavelength (e.g., 405 nm). As the clot lyses due to the action of plasmin generated by tPA, the turbidity decreases.

  • Data Analysis: The time to 50% clot lysis is determined from the turbidity curves. The antifibrinolytic potency is assessed by the concentration of the inhibitor required to prolong the lysis time.

Thromboelastometry (ROTEM)

Objective: To evaluate the effect of this compound on whole blood clot formation and lysis.

Protocol:

  • Blood Collection: Whole blood is collected from healthy volunteers into tubes containing citrate.

  • ROTEM Analysis: The ROTEM analyzer is used to perform thromboelastometry. The blood is recalcified, and clotting is initiated with a tissue factor-containing reagent (e.g., EXTEM).

  • Inhibitor Addition: Different concentrations of this compound, aprotinin, or tranexamic acid are added to the blood samples prior to analysis.

  • Parameter Measurement: The ROTEM device measures various parameters of clot formation and lysis, including clotting time (CT), clot formation time (CFT), maximum clot firmness (MCF), and lysis index at 60 minutes (LI60).

In Vivo Canine Model of Cardiac Surgery

Objective: To evaluate the efficacy of this compound in reducing blood loss and its effects on coagulation parameters in a surgical setting.

Protocol:

  • Animal Model: The study is conducted in a canine model. The animals are anesthetized and instrumented for hemodynamic monitoring.

  • Cardiopulmonary Bypass (CPB): A standardized 90-minute CPB procedure is performed.

  • Drug Administration: Animals are randomized to different treatment groups: control, aprotinin, and different dosing regimens of this compound and its pegylated form, CU-2020. The drugs are administered as an intravenous bolus, in the CPB prime, and as a continuous infusion.

  • Postoperative Monitoring: After CPB, protamine is administered to reverse heparinization. Postoperative blood loss is collected and measured for 2 hours.

  • Coagulation Parameter Analysis: Blood samples are collected at various time points to measure activated clotting time (ACT), partial thromboplastin time (PTT), and prothrombin time (PT).

Anesthetized Canine Model Anesthetized Canine Model Randomization to Treatment Groups Randomization to Treatment Groups Anesthetized Canine Model->Randomization to Treatment Groups Drug Administration (Bolus, Prime, Infusion) Drug Administration (Bolus, Prime, Infusion) Randomization to Treatment Groups->Drug Administration (Bolus, Prime, Infusion) Cardiopulmonary Bypass (90 min) Cardiopulmonary Bypass (90 min) Drug Administration (Bolus, Prime, Infusion)->Cardiopulmonary Bypass (90 min) Protamine Administration Protamine Administration Cardiopulmonary Bypass (90 min)->Protamine Administration Blood Sampling Blood Sampling Cardiopulmonary Bypass (90 min)->Blood Sampling Postoperative Monitoring (2h) Postoperative Monitoring (2h) Protamine Administration->Postoperative Monitoring (2h) Protamine Administration->Blood Sampling Measure Blood Loss Measure Blood Loss Postoperative Monitoring (2h)->Measure Blood Loss Postoperative Monitoring (2h)->Blood Sampling Coagulation Parameter Analysis (ACT, PTT, PT) Coagulation Parameter Analysis (ACT, PTT, PT) Blood Sampling->Coagulation Parameter Analysis (ACT, PTT, PT)

Figure 3. Experimental workflow for the in vivo canine model of cardiac surgery.

Pharmacokinetics

This compound has a relatively short half-life of approximately 20 minutes in rats and dogs following intravenous administration. To extend its duration of action, a pegylated version, CU-2020, was developed. Pegylation increases the half-life of CU-2020 to about 45 minutes. However, this modification also alters its inhibitory profile, with a notable decrease in potency against factor XIa and plasma kallikrein.

Conclusion

This compound is a potent, multi-target serine protease inhibitor with significant antifibrinolytic and anticoagulant properties. Its mechanism of action involves the direct inhibition of plasmin, plasma kallikrein, factor Xa, and factor XIa. Preclinical studies have demonstrated its efficacy in reducing blood loss in a surgical setting, positioning it as a potential therapeutic agent for the management of perioperative bleeding. Further clinical development will be necessary to fully elucidate its safety and efficacy profile in humans. The lack of publicly available information on its chemical structure and synthesis remains a limitation for independent research and development efforts.

References

The Discovery and Development of CU-2010: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

CU-2010, later known as MDCO-2010, is a synthetic, small-molecule serine protease inhibitor developed as a potential alternative to aprotinin (B3435010) for the prevention of surgical blood loss.[1][2][3] This document provides a comprehensive technical overview of the discovery, origin, mechanism of action, and preclinical evaluation of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for in vitro and preclinical assessments, and diagrams of the relevant biological pathways. The development of this compound was ultimately halted in Phase IIb trials due to side effects, likely stemming from its broad-spectrum activity.[4] Nevertheless, its development provides valuable insights into the design of synthetic protease inhibitors for hemostatic applications.

Discovery and Origin

This compound was rationally designed and developed by Curacyte Discovery GmbH, a subsidiary of Curacyte AG, in Leipzig, Germany.[2] The primary motivation for its development was to create a safe and effective synthetic substitute for aprotinin, a naturally occurring polypeptide serine protease inhibitor that was widely used to reduce bleeding during complex surgeries.[1][5] Concerns over the antigenic properties and potential for serious side effects associated with aprotinin, which is derived from bovine lung tissue, spurred the search for alternatives.[5][6]

Curacyte Discovery GmbH focused on creating a small molecule with peptide-like properties that could bind to the active sites of key serine proteases involved in fibrinolysis and coagulation.[7] This rational drug design approach led to the synthesis of this compound, a peptidomimetic inhibitor with a molecular weight of 700 Da.[7] Its chemical structure features a benzamidinomethylamine moiety at the C-terminus, which mimics a P1 motif, allowing it to interact with the active site of target proteases.[8]

In August 2008, The Medicines Company acquired Curacyte Discovery GmbH, including the lead development candidate this compound, for €14.5 million.[2][9] Following the acquisition, this compound was renamed MDCO-2010.[8] The compound was scheduled to enter Phase I clinical development by the end of 2008.[2]

Mechanism of Action

This compound is a potent inhibitor of several serine proteases involved in the kallikrein-kinin, coagulation, and fibrinolytic systems.[1][10] Its primary therapeutic effect as an antifibrinolytic agent is attributed to its high affinity for plasmin.[5] By inhibiting plasmin, this compound prevents the degradation of fibrin (B1330869) clots, thereby reducing bleeding.[8]

In addition to its potent antifibrinolytic activity, this compound also exhibits anticoagulant properties due to its inhibition of key coagulation factors, including plasma kallikrein, Factor Xa (FXa), and Factor XIa (FXIa).[5][10] This broad-spectrum inhibitory profile, while contributing to its efficacy, was also a likely cause of the side effects that led to the discontinuation of its development.[4]

Signaling Pathways

The following diagrams illustrate the points of intervention of this compound in the coagulation and fibrinolytic cascades.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin CU-2010_XIa This compound CU-2010_XIa->Factor XIa inhibits CU-2010_Xa This compound CU-2010_Xa->Factor Xa inhibits

Caption: Inhibition points of this compound in the coagulation cascade.

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by tPA, uPA Fibrin Fibrin Plasmin->Fibrin degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Plasma Kallikrein Plasma Kallikrein Plasma Kallikrein->Plasminogen activates CU-2010_Plasmin This compound CU-2010_Plasmin->Plasmin inhibits CU-2010_Kallikrein This compound CU-2010_Kallikrein->Plasma Kallikrein inhibits In_Vitro_Workflow cluster_sample Sample Preparation cluster_assays Assays Blood_Collection Collect human blood (plasma & whole blood) Sample_Spiking Spike blood/plasma with compounds Blood_Collection->Sample_Spiking Compound_Prep Prepare dilutions of this compound, Aprotinin, Tranexamic Acid Compound_Prep->Sample_Spiking Turbidimetry Turbidometric Fibrinolysis Assay Sample_Spiking->Turbidimetry ROTEM Rotational Thromboelastometry (ROTEM) Sample_Spiking->ROTEM Clotting_Assays aPTT & PT Assays Sample_Spiking->Clotting_Assays TGA Thrombin Generation Assay Sample_Spiking->TGA Data_Analysis Data Analysis & Potency Determination Turbidimetry->Data_Analysis Lysis Time ROTEM->Data_Analysis CT, CFT, MCF, LI Clotting_Assays->Data_Analysis Clotting Time TGA->Data_Analysis Thrombin Generation

References

Physical and chemical properties of CU-2010

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of CU-2010 (also known as MDCO-2010), a synthetic, small-molecule serine protease inhibitor, reveals its significant potential as an antifibrinolytic and anticoagulant agent, particularly in the context of cardiac surgery. Developed as an alternative to aprotinin, this compound exhibits a multi-targeted mechanism of action with a distinct pharmacological profile.[1][2][3]

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 700 Da[1]
Chemical Class Peptidomimetic[4]
Key Structural Feature Benzamidinomethylamine moiety at the C-terminus[4]
Half-life ~20 minutes (in rats and dogs)[1]

Pharmacological Profile and Mechanism of Action

This compound functions as a direct, active-site inhibitor of several key serine proteases within the coagulation and fibrinolysis cascades.[2] Its primary mechanism involves the potent inhibition of plasmin, the central enzyme responsible for the degradation of fibrin (B1330869) clots.[1][5] This action underlies its strong antifibrinolytic effect.

Beyond plasmin, this compound also demonstrates significant inhibitory activity against plasma kallikrein and coagulation factors Xa (FXa) and XIa (FXIa).[2][5] The inhibition of these upstream proteases in the intrinsic and common pathways of the coagulation cascade contributes to its anticoagulant properties by reducing thrombin generation.[1] This dual action as both an antifibrinolytic and an anticoagulant distinguishes it from purely antifibrinolytic agents like tranexamic acid.[5]

The table below summarizes the inhibitory constants (Kᵢ) of this compound for its primary targets.

Target ProteaseInhibition Constant (Kᵢ)Source
Plasma Kallikrein< 1 nM[5]
Plasmin2.2 nM[4][5]
Factor XIa (FXIa)18 nM[4][5]
Factor Xa (FXa)45 nM[4][5]
Factor XIIa (FXIIa)5200 nM[4]

The following diagram illustrates the points of intervention of this compound in the coagulation and fibrinolysis pathways.

CU2010_Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXIa Factor XIa FXIIa->FXIa FXI Factor XI FIXa Factor IXa FXIa->FIXa FIX Factor IX FXa Factor Xa FIXa->FXa FX Factor X Thrombin Thrombin FXa->Thrombin Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Kallikrein Plasma Kallikrein Kallikrein->FXIIa HMWK HMW Kininogen HMWK->Kallikrein Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs Fibrin_Clot Fibrin Clot CU2010 This compound CU2010->FXIa CU2010->FXa CU2010->Kallikrein CU2010->Plasmin

Mechanism of action of this compound in the coagulation and fibrinolysis pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, methodologies for its in vitro and in vivo evaluation have been described in several studies.

In Vitro Evaluation of Anticoagulant and Antifibrinolytic Activity

Objective: To determine the effect of this compound on coagulation and fibrinolysis in human blood and plasma.

Materials:

  • Freshly drawn human blood from healthy volunteers.

  • 3.2% sodium citrate (B86180) anticoagulant.

  • This compound stock solution.

  • Reagents for Activated Clotting Time (ACT), activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT).

  • Thromboelastometer (e.g., ROTEM).

  • Turbidometer.

  • Heparin.

Protocol for Activated Clotting Time (ACT) Assay: [6]

  • Blood samples are obtained from healthy volunteers or patients.

  • Aliquots of whole blood are placed into appropriate tubes.

  • This compound is added to the blood samples to achieve final concentrations of 100 nM and 500 nM. Control samples receive a vehicle. For some experiments, heparin (1.2 or 2.4 U/mL) is also added.

  • ACT is measured immediately using point-of-care devices with either kaolin (B608303) or celite activators (e.g., Hemochron, Medtronic, Helena).

  • The prolongation of ACT in the presence of this compound is recorded and compared to control values.

Protocol for Thromboelastometry (ROTEM): [1]

  • Citrated whole blood is used.

  • The assay is initiated by adding a tissue factor-based activator (e.g., EXTEM reagent).

  • This compound is added at various concentrations to assess its effect on clot formation, strength, and lysis.

  • Key parameters such as Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Index (LI) are monitored to determine the anticoagulant and antifibrinolytic effects.

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow cluster_assays Perform Assays start Start blood_collection Collect Human Venous Blood (3.2% Citrate) start->blood_collection sample_prep Prepare Aliquots of Whole Blood and Plasma blood_collection->sample_prep add_cu2010 Spike Samples with this compound (Varying Concentrations) sample_prep->add_cu2010 act ACT Measurement (Whole Blood) add_cu2010->act aptt_pt aPTT / PT Assays (Plasma) add_cu2010->aptt_pt rotem Thromboelastometry (ROTEM, Whole Blood) add_cu2010->rotem turbid Turbidimetric Fibrinolysis Assay (Plasma) add_cu2010->turbid data_analysis Analyze Data: - Clotting Times - Clot Firmness & Lysis - Fibrinolysis Rate act->data_analysis aptt_pt->data_analysis rotem->data_analysis turbid->data_analysis end End data_analysis->end

General workflow for in vitro evaluation of this compound.
In Vivo Evaluation in a Canine Model of Cardiac Surgery

Objective: To assess the efficacy of this compound in reducing blood loss and its effects on coagulation parameters in a surgical setting.

Model: Canine model of cardiopulmonary bypass (CPB).[1]

Protocol:

  • Adult mongrel dogs are anesthetized and instrumented for hemodynamic monitoring.

  • Animals are divided into treatment groups (e.g., control, aprotinin, different dosing regimens of this compound).

  • For the this compound groups, a loading dose is administered, followed by a continuous intravenous infusion. A specified amount is also added to the CPB prime solution. A typical dose is a 1.6 mg/kg bolus and infusion.[1]

  • Systemic heparinization is initiated, and CPB is maintained for a set duration (e.g., 90 minutes), often including a period of cardioplegic arrest.[1]

  • After weaning from CPB, heparin is reversed with protamine sulfate.

  • Postoperative blood loss is measured by collecting all shed blood from the chest tubes for a defined period (e.g., 2 hours).

  • Blood samples are collected at multiple time points (baseline, during CPB, post-protamine) for coagulation tests, including ACT, aPTT, and PT.

  • At the end of the experiment, tissues such as the heart and coronary arteries may be harvested for further in vitro analysis of myocardial and endothelial function.[1]

Summary

This compound is a potent, synthetic serine protease inhibitor with a dual mechanism of action that confers both antifibrinolytic and anticoagulant effects. Its ability to target plasmin, kallikrein, FXa, and FXIa makes it a compound of significant interest for managing hemostasis during major surgeries. While detailed chemical synthesis and physical property data are not widely available, its pharmacological activity has been characterized through rigorous in vitro and in vivo experimental models. Further clinical development of this compound was halted, reportedly due to side effects observed in a Phase IIb study, which may have been related to its broad specificity.[7] Nevertheless, the study of this compound provides a valuable framework for the development of next-generation hemostatic agents.

References

The Rise of a Novel Antineoplastic Agent: A Technical Guide to the Structural Elucidation and Analysis of Casiopeinas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Casiopeinas, a family of copper-based coordination compounds that have emerged as promising antineoplastic agents. Synthesized and patented in the late 20th century, these mixed-chelate copper(II) complexes have demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines, positioning them as a viable alternative to traditional platinum-based chemotherapy.[1][2] This document details their structural features, mechanism of action, synthesis, and biological activity, with a focus on key members of the family, Casiopeina II-gly and Casiopeina III-ia.

Structural Elucidation and Chemical Properties

Casiopeinas are a series of mixed-chelate copper(II) complexes with the general formulas [Cu(N-N)(N-O)]NO₃ and [Cu(N-N)(O-O)]NO₃.[3][4] The core structure consists of a central copper(II) ion coordinated to two distinct ligands:

  • A primary diimine ligand (N-N): Typically a substituted 1,10-phenanthroline (B135089) or 2,2'-bipyridine. This component is crucial for the biological activity, with phenanthroline-containing compounds often showing enhanced efficacy.[3][5]

  • A secondary ligand (N-O or O-O): This can be an α-aminoacidate (like glycinate (B8599266) in Casiopeina II-gly) or an acetylacetonate (B107027) or salicylaldehydate (as in Casiopeina III-ia).[3][6]

The general structures of Casiopeina II-gly and Casiopeina III-ia are depicted below.

Casiopeina II-gly: [Cu(4,7-dimethyl-1,10-phenanthroline)(glycinato)]NO₃[7] Casiopeina III-ia: [Cu(4,4'-dimethyl-2,2'-bipyridine)(acetylacetonate)]NO₃[8][9]

X-ray crystallography studies have confirmed a square-based pyramid or square-planar geometry for these complexes.[10][11] The specific ligands influence the redox potential and lipophilicity of the molecule, which in turn modulates its biological activity.[5]

Synthesis of Casiopeinas

The synthesis of Casiopeinas is a multi-step process involving the preparation of the ligands followed by their coordination to a copper(II) salt.

Experimental Protocol: General Synthesis

A general method for synthesizing Casiopeinas involves the reaction of a copper(II) salt (e.g., copper(II) nitrate) with the primary diimine ligand in an aqueous or alcoholic solution. Subsequently, the secondary ligand is added to the reaction mixture. The resulting complex can then be precipitated, filtered, and purified. For instance, third-generation Casiopeinas containing curcumin (B1669340) or dimethoxycurcumin (B1670665) as secondary ligands were synthesized by the condensation of a benzaldehyde (B42025) molecule with acetylacetone (B45752) under a nitrogen atmosphere to form the heptanoid ligands first.[3]

Below is a generalized workflow for the synthesis of Casiopeinas.

G General Synthesis Workflow for Casiopeinas cluster_ligand_synthesis Ligand Preparation cluster_complexation Complexation Reaction cluster_purification Isolation and Purification Diimine Primary Diimine Ligand (e.g., substituted phenanthroline) Reaction Reaction in Solvent (e.g., water, ethanol) Diimine->Reaction Secondary Secondary Ligand (e.g., amino acid, acetylacetone) Secondary->Reaction Cu_Salt Copper(II) Salt (e.g., Cu(NO3)2) Cu_Salt->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Casiopeina Final Casiopeina Product Drying->Casiopeina

Caption: Generalized workflow for the synthesis of Casiopeinas.

Mechanism of Action: A Multi-Target Approach

The antineoplastic activity of Casiopeinas is attributed to a multi-target mechanism that converges on the induction of apoptosis.[1] The primary pathways involved are the generation of reactive oxygen species (ROS) and direct interaction with DNA.[1][3]

Generation of Reactive Oxygen Species (ROS)

Casiopeinas can undergo redox cycling between Cu(II) and Cu(I) within the cellular environment. This process, facilitated by endogenous reducing agents, leads to the generation of ROS, such as superoxide (B77818) anions and hydroxyl radicals.[1] The overproduction of ROS induces oxidative stress, leading to mitochondrial damage and triggering the intrinsic apoptotic pathway.[1][12]

G ROS Generation and Apoptosis Induction by Casiopeinas Casiopeina Casiopeina [Cu(II)] Cu_I [Cu(I)] Casiopeina->Cu_I Reduction Reducer Endogenous Reducers (e.g., GSH) Reducer->Cu_I Cu_I->Casiopeina Oxidation O2_rad O₂⁻• (Superoxide) Cu_I->O2_rad O2 O₂ O2->O2_rad H2O2 H₂O₂ O2_rad->H2O2 OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad Mitochondria Mitochondrial Damage OH_rad->Mitochondria Caspases Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of ROS generation and apoptosis induction by Casiopeinas.

Interaction with DNA

Casiopeinas have been shown to interact with DNA, leading to genotoxic effects.[3][13] The mode of interaction can vary depending on the specific ligands, and may include intercalation between base pairs or binding to the minor groove.[14][15] This interaction can lead to DNA cleavage, as demonstrated by gel electrophoresis studies.[16][17] The DNA damage, coupled with the ROS-induced cellular stress, contributes to the activation of apoptotic pathways.

Biological Activity and Quantitative Data

The cytotoxic and antiproliferative activities of Casiopeinas have been evaluated in a wide range of human and animal cancer cell lines.[1] Notably, these compounds have shown efficacy in cell lines resistant to cisplatin.[18] One of the key metrics for quantifying cytotoxic activity is the half-maximal inhibitory concentration (IC50).

In Vitro Cytotoxicity

The following tables summarize the reported IC50 values for Casiopeina II-gly and Casiopeina III-ia in various cancer cell lines.

Table 1: IC50 Values for Casiopeina II-gly

Cell LineCancer TypeIC50 (µM)
L1210Murine LeukemiaNot specified, but active
CH1Human Ovarian CarcinomaNot specified, but active
MDA-MB-231Triple-Negative Breast CancerLower than Cisplatin
4T1Triple-Negative Breast CancerLower than Cisplatin

Data from multiple sources.[6][18]

Table 2: IC50 Values for Casiopeina III-ia

Cell LineCancer TypeIC50 (µM)
HCT-15Colon CancerDose-dependent reduction in viability
MDA-MB-231Triple-Negative Breast CancerLower than Cisplatin
4T1Triple-Negative Breast CancerLower than Cisplatin

Data from multiple sources.[6][8]

In Vivo Antitumor Activity

In vivo studies using xenograft models in mice have demonstrated the antitumor efficacy of Casiopeinas. For example, Casiopeina II-gly reduced tumor volume in a C6 glioma cell xenograft model in Wistar rats.[1] Similarly, Casiopeina III-ia has shown antitumor effects in HCT-15 colon cancer cells transplanted into nude mice.[8] Importantly, Casiopeinas have exhibited lower toxicity in normal cells compared to cancer cells, suggesting a degree of selectivity.[1][3]

Key Experimental Methodologies

The characterization and evaluation of Casiopeinas involve a range of analytical and biological techniques.

Structural and Physicochemical Characterization
  • Spectroscopic Methods: Fourier-transform infrared (FTIR) and UV-Vis spectroscopy are used to confirm the coordination of the ligands to the copper center.[10][11] Electron Paramagnetic Resonance (EPR) spectroscopy helps to determine the geometry around the copper ion.[19]

  • X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural elucidation, confirming bond lengths, angles, and the overall molecular geometry.[10][11]

  • Cyclic Voltammetry: This electrochemical technique is employed to determine the redox potential of the complexes, which is a key parameter related to their biological activity.[10]

In Vitro Biological Assays
  • Sulforhodamine B (SRB) Assay: This is a common method used to determine cytotoxicity and cell proliferation. It relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[10][11]

  • Gel Electrophoresis: This technique is used to assess the interaction of Casiopeinas with DNA. By observing the migration pattern of plasmid DNA after incubation with the compounds, DNA cleavage can be detected.[16][17]

  • Apoptosis Assays: The induction of apoptosis can be confirmed by various methods, including observing chromatin condensation and nuclear fragmentation through microscopy, and measuring the activation of caspases (e.g., caspase-3 and -9).[12][18]

Below is a diagram illustrating a typical experimental workflow for evaluating the anticancer activity of Casiopeinas.

G Experimental Workflow for Anticancer Activity Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Casiopeina Characterization Structural & Physicochemical Characterization (FTIR, UV-Vis, X-ray, CV) Synthesis->Characterization Cell_Culture Cancer Cell Lines Characterization->Cell_Culture Animal_Model Xenograft Animal Model Characterization->Animal_Model SRB_Assay Cytotoxicity Assay (SRB) Cell_Culture->SRB_Assay DNA_Interaction DNA Interaction Studies (Gel Electrophoresis) Cell_Culture->DNA_Interaction Apoptosis_Assay Apoptosis Assays (Caspase activity, Microscopy) Cell_Culture->Apoptosis_Assay IC50 Determine IC50 SRB_Assay->IC50 Treatment Treatment with Casiopeina Animal_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Caption: Experimental workflow for evaluating the anticancer activity of Casiopeinas.

Clinical Perspective

The promising preclinical results of Casiopeinas have led to their advancement into clinical trials. Casiopeina III-ia, in particular, has completed preclinical trials and has entered Phase I clinical trials in Mexico.[13][20][21] This marks a significant milestone in the development of copper-based compounds as a new class of cancer chemotherapeutics.

Conclusion

The Casiopeinas represent a compelling family of copper-based antineoplastic agents with a well-defined structure and a multi-faceted mechanism of action. Their ability to induce apoptosis through ROS generation and DNA interaction, coupled with their efficacy in preclinical models and progression to clinical trials, underscores their potential as a valuable addition to the arsenal (B13267) of anticancer drugs. Further research and clinical evaluation will be crucial in fully elucidating their therapeutic role and optimizing their application in oncology.

References

Navigating the Bio-Functional Landscape of Copper: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific molecule or drug designated "CU-2010" was identified in the available literature. This document provides a comprehensive overview of the preliminary biological activities of copper (Cu) and its complexes, drawing from research pertinent to the user's query.

This technical guide delves into the multifaceted biological roles of copper, a vital trace element with significant implications in cellular signaling, oncology, and antimicrobial applications. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activity of various copper-containing compounds as reported in the cited literature.

Compound/AgentCell Line/OrganismAssayResult (IC50/MBC)Reference
[Cu(L)(Ind)NO₃]MCF-7 (Human breast cancer)Cytotoxicity Assay1.53 ± 0.14 µM[1]
CisplatinMCF-7 (Human breast cancer)Cytotoxicity Assay18.34 ± 1.67 µM[1]
[Cu(L)(Ind)NO₃] + HSAMCF-7 (Human breast cancer)Cytotoxicity Assay~0.77 µM (2-fold higher toxicity)[1]
[Cu(L)(Ind)NO₃] + HSAWI-38 (Normal lung fibroblast)Cytotoxicity AssayLess toxic than on MCF-7[1]
Copper Ions (Cu²⁺)E. coli and S. aureusInhibition AssayApproaches 100% inhibition at 111 µM[2]
Copper Ions (Cu²⁺)Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation AssayPromoted proliferation below 222 µM[2]
Copper Ions (Cu²⁺)MC3T3-E1 (Mouse osteoblast precursor)Proliferation AssayBeneficial for proliferation at ≤ 10 µM[2]
4,5,6,7-tetrahydrobenzo[d]thiazole(26b)H1299 (Human lung cancer)Antitumor Activity Assay4.89 µmol/L[3]
4,5,6,7-tetrahydrobenzo[d]thiazole(26b)SHG-44 (Human glioma)Antitumor Activity Assay4.03 µmol/L[3]

Key Biological Activities and Mechanisms of Action

Role in Cellular Signaling: The Ras/MAPK Pathway

Copper is an essential cofactor for enzymes involved in a multitude of biological processes, including cellular signaling.[4][5] Research has demonstrated a crucial role for copper in the Ras/mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade regulating cell proliferation, differentiation, and survival.[4]

Mechanism: The copper transporter Ctr1 is vital for activating the MAPK pathway in response to growth factors.[4] Copper ions directly bind to and enhance the activity of MEK1, a kinase that phosphorylates and activates ERK.[4] This potentiation of MEK1 activity is thought to be due to copper promoting the physical interaction between MEK1 and ERK.[4] Consequently, reduced copper levels or loss of Ctr1 function leads to diminished ERK1/2 phosphorylation, thereby inhibiting downstream signaling.[4]

MAPK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Ctr1 Ctr1 Cu Cu+ Ctr1->Cu Import Cu->MEK1 Enhances Activity

Copper's role in the Ras/MAPK signaling cascade.
Anticancer Activity of Copper Complexes

Copper-containing compounds have emerged as promising next-generation anticancer agents.[1][6] Their antitumor activity often surpasses that of the organic ligands alone.[1]

Mechanisms of Action:

  • Reactive Oxygen Species (ROS) Generation: A primary mechanism of action for many copper complexes is the induction of oxidative stress through the generation of cytotoxic ROS.[7][8] This leads to cellular damage and apoptosis in cancer cells.

  • Proteasome Inhibition: Certain copper compounds can inhibit the activity of the proteasome, a cellular machinery responsible for protein degradation.[6] This disruption of protein homeostasis can trigger cell death.

  • DNA Interaction: Copper complexes can interact with DNA through intercalation or degradation, leading to genomic instability and cell cycle arrest.[6]

  • Targeted Delivery: The development of pro-drug strategies, such as complexes with human serum albumin (HSA), can enhance the selective delivery and cytotoxicity of copper compounds to cancer cells while minimizing effects on normal cells.[1]

Anticancer_Mechanism CuComplex Copper Complex CancerCell Cancer Cell CuComplex->CancerCell Enters ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS Proteasome Proteasome Inhibition CancerCell->Proteasome DNA DNA Damage & Intercalation CancerCell->DNA Apoptosis Apoptosis ROS->Apoptosis Proteasome->Apoptosis DNA->Apoptosis

Anticancer mechanisms of copper complexes.
Antimicrobial Properties

Copper has long been recognized for its potent antimicrobial properties. Copper-containing materials exhibit long-lasting antibacterial effects.[2]

Mechanism of Action: Contact with copper ions disrupts the integrity of bacterial cell membranes, leading to increased permeability.[2] Upon entry into the bacterial cell, copper ions can inactivate essential enzymes and cause leakage of cellular components, ultimately resulting in cell death.[2]

Antimicrobial_Workflow CuSurface Copper Surface/ Ions Bacteria Bacterial Cell CuSurface->Bacteria Contact MembraneDamage Cell Membrane Damage Bacteria->MembraneDamage EnzymeInactivation Enzyme Inactivation MembraneDamage->EnzymeInactivation Leakage Leakage of Cellular Components EnzymeInactivation->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Workflow of copper's antimicrobial action.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings.[9] While specific, step-by-step protocols for a "this compound" are unavailable, the following outlines general methodologies commonly employed in the assessment of the biological activities of copper compounds, based on the provided search results.

In Vitro Anticancer Activity (Cytotoxicity Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., WI-38) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The copper complex is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound.

  • Viability Assessment (MTT Assay):

    • After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity (Minimal Biocidal Concentration - MBC)
  • Bacterial Strains: Standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) are used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density, then diluted to a standardized concentration.

  • Exposure: Bacterial suspensions are exposed to a dilution series of the copper compound in a suitable medium (e.g., deionized water or a solution with organic load) for a defined period (e.g., 2 and 24 hours).

  • MBC Determination:

    • Following exposure, an aliquot from each dilution is plated onto non-selective agar (B569324) plates.

    • The plates are incubated under appropriate conditions to allow for bacterial growth.

    • The MBC is determined as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria compared to the initial inoculum.

Conclusion

While the specific entity "this compound" remains unidentified, the broader research into copper and its complexes reveals a rich and promising field of study. The diverse biological activities of copper, from its fundamental role in cell signaling to its potential in anticancer and antimicrobial therapies, underscore its significance in biomedical research and drug development. The methodologies and data presented in this guide provide a foundational understanding for professionals engaged in this dynamic area of investigation. Further research into the design of novel copper-based therapeutics holds considerable promise for addressing significant health challenges.

References

In Silico Modeling of CU-2010 Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CU-2010 is a synthetic, small-molecule serine protease inhibitor developed as a potential alternative to aprotinin (B3435010) for controlling bleeding during cardiac surgery. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, inhibitory potency against key serine proteases of the coagulation and fibrinolytic systems, and the experimental methodologies used for its characterization. While in silico modeling data for this compound is not publicly available, this guide outlines a hypothetical workflow for such studies based on its known targets. The document summarizes all reported quantitative data, details relevant experimental protocols, and includes mandatory visualizations of the coagulation cascade and a representative experimental workflow to facilitate a deeper understanding of this compound's biochemical interactions.

Introduction

Bleeding complications during and after cardiac surgery, often exacerbated by the activation of the fibrinolytic system, present a significant clinical challenge. For years, aprotinin, a broad-spectrum serine protease inhibitor, was the standard of care for mitigating such bleeding. However, concerns over its potential for allergic reactions and other adverse effects led to a search for safer alternatives. This compound emerged from these efforts as a synthetic, small-molecule inhibitor with a promising profile of both antifibrinolytic and anticoagulant properties.[1] This guide aims to consolidate the existing knowledge on this compound to aid researchers and drug development professionals in understanding its therapeutic potential and to provide a framework for future in silico and in vitro investigations.

Mechanism of Action

This compound is a competitive inhibitor of several serine proteases that play crucial roles in the coagulation and fibrinolytic cascades. Its primary mechanism involves binding to the active site of these enzymes, thereby preventing their interaction with their natural substrates. The known molecular targets of this compound include:

  • Plasmin: A key enzyme in the fibrinolytic system responsible for the degradation of fibrin (B1330869) clots.

  • Plasma Kallikrein: An enzyme involved in the contact activation pathway of coagulation and the production of bradykinin.

  • Factor Xa (FXa): A critical component of the prothrombinase complex, which converts prothrombin to thrombin.

  • Factor XIa (FXIa): An enzyme in the intrinsic pathway of coagulation that activates Factor IX.

  • Thrombin: The central enzyme in the coagulation cascade that converts fibrinogen to fibrin.

By inhibiting these proteases, this compound exerts a dual effect: it prevents the breakdown of existing blood clots (antifibrinolytic effect) and attenuates the generation of new clots (anticoagulant effect).[1]

Quantitative Data on this compound Interactions

The inhibitory potency of this compound against its target serine proteases has been quantified through the determination of its inhibition constants (Ki). A lower Ki value indicates a higher binding affinity and greater inhibitory potency.

Target ProteaseInhibition Constant (Ki)
Plasma Kallikrein< 1 nM
Plasmin2 nM
Factor XIa (FXIa)18 nM
Factor Xa (FXa)45 nM
ThrombinData not available

Data sourced from Nicklisch et al., 2009.[1]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the interactions of this compound with its target proteases. These are based on standard assays in the field.

Determination of Inhibition Constant (Ki) for Serine Proteases

This protocol describes a general method for determining the Ki of an inhibitor for a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., plasmin, FXa, thrombin)

  • Specific chromogenic substrate for the respective protease

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

    • Prepare a working solution of the serine protease in Assay Buffer. The final concentration should be in the low nanomolar range and determined empirically.

    • Prepare a stock solution of the chromogenic substrate in sterile water.

  • Assay Setup:

    • To the wells of a 96-well plate, add 20 µL of the various this compound dilutions.

    • Add 60 µL of the serine protease working solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 405 nm over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).

Thromboelastometry (ROTEM) Assay

This assay provides a global assessment of the effect of an inhibitor on clot formation and lysis in whole blood.

Materials:

  • Freshly drawn whole blood citrated

  • ROTEM analysis system

  • Tissue factor (for extrinsic pathway activation)

  • This compound

  • CaCl2 solution

Procedure:

  • Sample Preparation:

    • Add different concentrations of this compound or control vehicle to aliquots of whole blood.

  • ROTEM Analysis:

    • Pipette 300 µL of the blood sample into a cuvette containing the appropriate activator (e.g., tissue factor for EXTEM assay).

    • Initiate the measurement by adding 20 µL of CaCl2.

    • The ROTEM analyzer monitors the changes in viscoelasticity as the clot forms and lyses, generating a thromboelastogram.

  • Data Analysis:

    • Analyze the thromboelastogram to determine key parameters such as Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Maximum Lysis (ML).

    • Compare the parameters for the this compound treated samples to the control to assess its effect on coagulation and fibrinolysis.

In Silico Modeling Workflow (Hypothetical)

While specific in silico modeling studies for this compound are not available in the public domain, the following workflow outlines a standard approach for such an investigation.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization docking Molecular Docking - Define Binding Site - Generate Poses ligand_prep->docking protein_prep Protein Preparation (e.g., Thrombin) - PDB Structure Acquisition - Removal of Water/Ligands - Addition of Hydrogens protein_prep->docking scoring Scoring and Analysis - Rank Poses - Analyze Interactions (H-bonds, etc.) docking->scoring md_setup MD Simulation Setup - Solvation - Ionization scoring->md_setup md_run MD Simulation - Equilibration - Production Run md_setup->md_run md_analysis MD Trajectory Analysis - RMSD/RMSF - Binding Free Energy Calculation md_run->md_analysis

Caption: Hypothetical workflow for in silico modeling of this compound.

Signaling Pathway: The Coagulation Cascade

This compound targets multiple proteases within the coagulation cascade. The following diagram illustrates the points of inhibition by this compound within this complex signaling network.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Kallikrein XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X_com X IXa->X_com TF_VIIa Tissue Factor + VIIa X X TF_VIIa->X Xa_ext Xa_ext X->Xa_ext Xa Xa Xa_ext->Xa X_com->Xa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degradation CU2010 This compound CU2010->XIIa via Kallikrein CU2010->XIa CU2010->Xa CU2010->Thrombin Likely Target CU2010->Plasmin

Caption: Inhibition points of this compound in the coagulation cascade.

The Pegylated Derivative: CU-2020

A pegylated version of this compound, designated CU-2020, has been developed. Pegylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a common strategy to improve the pharmacokinetic properties of therapeutic agents. While specific data on CU-2020 is scarce, the primary goal of pegylation is generally to:

  • Increase half-life: By increasing the hydrodynamic radius of the molecule, pegylation can reduce its renal clearance, leading to a longer circulation time in the body.

  • Reduce immunogenicity: The PEG chain can shield the drug from the immune system.

  • Improve solubility and stability: PEG can enhance the solubility and stability of small molecules.

Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic profile of CU-2020 and to determine if it offers a significant therapeutic advantage over the parent compound, this compound.

Conclusion

This compound is a potent inhibitor of several key serine proteases in the coagulation and fibrinolytic systems, demonstrating both antifibrinolytic and anticoagulant activities in vitro. The available quantitative data positions it as a promising candidate for further investigation as a hemostatic agent in clinical settings such as cardiac surgery. However, the lack of publicly available in silico modeling data represents a significant gap in our understanding of its precise binding modes and the structural determinants of its inhibitory activity. The hypothetical workflow presented in this guide provides a roadmap for future computational studies that could accelerate the optimization and development of this compound and related compounds. Furthermore, a more detailed characterization of its pegylated derivative, CU-2020, is warranted to assess its potential for an improved therapeutic profile. Continued research, combining both in vitro and in silico approaches, will be crucial in fully elucidating the therapeutic potential of this novel serine protease inhibitor.

References

Technical Guide on the Spectroscopic and Signaling Analysis of Copper-Modulating Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound designation "CU-2010" does not correspond to a publicly documented chemical entity with available spectroscopic data. The following guide provides a representative technical analysis based on the role of copper (Cu) in biological signaling and typical spectroscopic data for copper-containing complexes. The data presented is illustrative for a hypothetical compound, herein referred to as "Illustrative Copper Complex 1," to demonstrate the required data presentation and methodologies.

Introduction

Copper is an essential trace element crucial for a multitude of fundamental biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1] Its role in cellular signaling, particularly in pathways that drive cell proliferation and growth, is a subject of intense research.[2] The Ras/mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell fate, has been identified as a copper-dependent process.[2] This guide presents a framework for the spectroscopic characterization of copper-modulating compounds and visualizes the relevant signaling context.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight and elucidate the stoichiometric composition of the copper complex.

Table 1: Representative Mass Spectrometry Data for Illustrative Copper Complex 1

ParameterValue
Ionization ModeElectrospray Ionization (ESI+)
Isotope PatternConfirmed for Cu (⁶³Cu/⁶⁵Cu)
[M+H]⁺ (m/z)[e.g., 548.1562]
Molecular Formula[e.g., C₂₂H₂₅CuN₅O₄]
High-Resolution MS (HRMS)Calculated: 548.1565, Found: 548.1562
Experimental Protocol: LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a standard method for analyzing such compounds.[3][4]

  • Sample Preparation: The complex is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 µg/mL.

  • Chromatography: The sample is injected onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). A gradient elution is performed with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). Data is acquired in positive ion mode over a mass range of m/z 150-1000. Data-dependent acquisition is used to trigger MS/MS fragmentation of the most abundant precursor ions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the organic ligand component of the complex. It is important to note that NMR analysis of copper complexes can be challenging. Copper(II) is paramagnetic, which leads to significant broadening of NMR signals, often rendering them unobservable with standard high-resolution spectrometers.[6] Therefore, NMR is typically performed on the diamagnetic Copper(I) analogue of the complex or on the metal-free ligand.[6]

Table 2: Representative ¹H NMR Data for Metal-Free Ligand of Illustrative Copper Complex 1 (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.52br s1HImidazole N-H
8.15d1HAromatic C-H
7.98s1HAromatic C-H
7.45d1HAromatic C-H
4.50t1Hα-CH
3.20m2Hβ-CH₂

Table 3: Representative ¹³C NMR Data for Metal-Free Ligand of Illustrative Copper Complex 1 (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
172.5Carbonyl (C=O)
135.8Aromatic C
128.4Aromatic C-H
118.9Aromatic C-H
55.1α-C
29.7β-C
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the metal-free ligand is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).[7][8][9]

  • Data Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer.

    • ¹H NMR: A standard pulse program is used with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 16 scans are typically acquired.

    • ¹³C NMR: A proton-decoupled pulse program is used with a spectral width of 220 ppm. Typically, 1024 scans are acquired to achieve a sufficient signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the complex and to observe shifts in vibrational frequencies upon metal coordination.

Table 4: Representative IR Spectroscopy Data for Illustrative Copper Complex 1

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350Strong, BroadN-H Stretch
3080MediumAromatic C-H Stretch
1675StrongC=O Stretch (Amide I)
1590MediumC=N Stretch (Imidazole)
1105StrongC-O Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-600 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Visualizations: Workflows and Signaling Pathways

Spectroscopic Analysis Workflow

The general workflow for characterizing a novel copper-modulating compound involves synthesis, purification, and multi-modal spectroscopic analysis to confirm its identity and structure.

G Figure 1: Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesis of Ligand B Complexation with Cu Salt A->B C Purification (HPLC) B->C D Mass Spectrometry (MS) Confirm Mass & Stoichiometry C->D E NMR Spectroscopy (on Ligand or Cu(I) complex) C->E F IR Spectroscopy Identify Functional Groups C->F G Structural Elucidation D->G E->G F->G

Caption: General workflow for the synthesis and spectroscopic analysis of a copper complex.

Copper-Dependent Ras/MAPK Signaling Pathway

Research has demonstrated that the high-affinity copper transporter Ctr1 and intracellular copper are necessary for the activation of the MAPK pathway, specifically for the phosphorylation of ERK by MEK1.[2] This pathway is a critical target in cancer research.

G Figure 2: Role of Copper in Ras/MAPK Signaling GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Ctr1 Ctr1 Copper Transporter Cu Cu⁺ Ctr1->Cu Imports Cu->MEK Required for MEK activity

Caption: Copper is essential for MEK1/2-mediated phosphorylation of ERK1/2 in the MAPK pathway.

References

Unveiling CU-2010: A Promising Serine Protease Inhibitor with a Discontinued Clinical Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CU-2010, also known as MDCO-2010, emerged in 2010 as a synthetic, small-molecule serine protease inhibitor with significant potential for use as an intravenous antifibrinolytic agent in surgical settings. Developed to reduce blood loss during procedures such as cardiac surgery, this compound showed early promise in preclinical and initial clinical studies. However, its development was ultimately halted due to unforeseen safety concerns, concluding its trajectory in the clinical pipeline. This technical guide provides a comprehensive overview of the available information on this compound, including its known chemical and pharmacological properties, and the context of its clinical development and discontinuation.

Chemical and Physical Properties

PropertyValueReference
Molecular Weight 700 Da[1]
Alternate Name MDCO-2010[2]
Developer The Medicines Company[2]
Drug Class Serine Protease Inhibitor[1]
Intended Use Intravenous antifibrinolytic[2]

Pharmacological Profile

This compound was designed as a potent inhibitor of multiple serine proteases that play crucial roles in the coagulation and fibrinolysis cascades. Its mechanism of action was centered on modulating these pathways to prevent excessive bleeding.

Mechanism of Action

This compound exerts its effects by inhibiting several key serine proteases involved in blood coagulation and fibrinolysis. The known targets include:

  • Plasmin: A key enzyme responsible for the breakdown of fibrin (B1330869) clots.

  • Factor Xa (FXa): A critical component of the prothrombinase complex, which converts prothrombin to thrombin.

  • Factor XIa (FXIa): An enzyme involved in the intrinsic pathway of coagulation.

  • Plasma Kallikrein: An enzyme that participates in both the coagulation and inflammatory pathways.

  • Thrombin: The central enzyme in the coagulation cascade that converts fibrinogen to fibrin.

By inhibiting these proteases, this compound was expected to reduce fibrinolysis and control bleeding.

Preclinical and Clinical Observations

Preclinical studies and early-phase clinical trials provided insights into the pharmacological effects of this compound.

ParameterObservationReference
Activated Clotting Time (ACT) Prolonged[2]
Activated Partial Thromboplastin Time (aPTT) Prolonged[2]
D-dimer Generation Suppressed[2]
Half-life (in rats and dogs) Approximately 20 minutes[1]
Fibrinolysis Inhibition (in vitro) Confirmed at concentrations between 100 and 1000 nM[1]

These findings supported the intended use of this compound as an antifibrinolytic agent.

Signaling Pathway and Experimental Workflows

Due to the proprietary nature of the compound and its discontinued (B1498344) development, detailed experimental protocols and specific signaling pathway diagrams are not publicly available. However, based on its known targets, a generalized representation of its impact on the coagulation cascade can be conceptualized.

Conceptual Signaling Pathway of this compound in Coagulation

The following diagram illustrates the key points of intervention for this compound within the coagulation and fibrinolysis pathways.

Coagulation_Cascade_Inhibition cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway cluster_Fibrinolysis Fibrinolysis Intrinsic Intrinsic Pathway Extrinsic Extrinsic Pathway Common Common Pathway Fibrinolysis Fibrinolysis FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Kallikrein Kallikrein FXIIa->Kallikrein FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FVII Factor VII FVIIa Factor VIIa FVIIa->FX TissueFactor Tissue Factor TissueFactor->FVIIa FXa Factor Xa FX->FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FibrinClot Fibrin Clot Fibrin->FibrinClot FDPs Fibrin Degradation Products FibrinClot->FDPs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->FibrinClot degrades HMWK HMW Kininogen Kallikrein->HMWK CU2010 This compound CU2010->FXIa Inhibits CU2010->FXa Inhibits CU2010->Thrombin Inhibits CU2010->Plasmin Inhibits CU2010->Kallikrein Inhibits

Caption: Conceptual overview of this compound's inhibitory action on the coagulation and fibrinolysis pathways.

Generic Experimental Workflow for Protease Inhibition Assay

The following diagram outlines a typical experimental workflow that would have been used to characterize the inhibitory activity of this compound against its target proteases.

Protease_Inhibition_Workflow Start Start: Prepare Reagents PrepareProtease Prepare Target Protease Solution (e.g., FXa, Thrombin) Start->PrepareProtease PrepareInhibitor Prepare Serial Dilutions of this compound Start->PrepareInhibitor PrepareSubstrate Prepare Chromogenic or Fluorogenic Substrate Start->PrepareSubstrate Incubate Pre-incubate Protease with this compound PrepareProtease->Incubate PrepareInhibitor->Incubate AddSubstrate Add Substrate to Initiate Reaction PrepareSubstrate->AddSubstrate Incubate->AddSubstrate Measure Measure Absorbance or Fluorescence over Time (Kinetic Reading) AddSubstrate->Measure Analyze Data Analysis: - Calculate initial reaction rates - Plot % Inhibition vs. [this compound] - Determine IC50 Measure->Analyze End End: Determine Inhibitory Potency Analyze->End

Caption: A generalized workflow for determining the in vitro inhibitory potency of this compound.

Clinical Development and Discontinuation

This compound, under the name MDCO-2010, progressed to Phase 2 clinical trials. A first-in-patient study demonstrated dose-proportional pharmacokinetics and a reduction in chest tube drainage and transfusion requirements in patients undergoing primary coronary artery bypass grafting[2]. However, in October 2012, The Medicines Company announced the voluntary discontinuation of the Phase 2b study of MDCO-2010 due to unexpected patient safety issues[2]. The company subsequently terminated all further development of the compound. The specific nature of the safety concerns that led to this decision has not been detailed in publicly available documents.

Conclusion

This compound (MDCO-2010) represented a rational approach to the development of a novel antifibrinolytic agent. Its multi-targeted inhibition of key serine proteases in the coagulation and fibrinolysis cascades provided a strong scientific rationale for its potential clinical utility in reducing perioperative bleeding. While early studies showed promise, the emergence of safety concerns led to the termination of its development. The story of this compound serves as a reminder of the rigorous and often unpredictable nature of drug development, where promising candidates can be halted due to unforeseen challenges. Although its clinical journey was cut short, the research surrounding this compound has contributed to the broader understanding of serine protease inhibition in hemostasis. Due to the discontinuation of its development, detailed chemical and experimental data remain largely proprietary, limiting a more in-depth public analysis of this once-promising compound.

References

Potential Research Areas for CU-2010: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-2010 is a synthetic, small-molecule serine protease inhibitor. Developed as a potential alternative to aprotinin, a naturally derived inhibitor, this compound has demonstrated a multi-targeted inhibitory profile against key enzymes in the coagulation and fibrinolysis cascades. Its development was driven by the need for a synthetic agent with a favorable safety profile, avoiding the risks of allergic reactions and infections associated with bovine-derived aprotinin. This technical guide provides an in-depth overview of this compound, summarizing its known biochemical activities and outlining potential avenues for future research and development.

Core Mechanism of Action

This compound functions as a competitive inhibitor of several serine proteases. Its peptide-like structure allows it to bind to the active sites of these enzymes, preventing their interaction with their natural substrates. The primary targets of this compound include:

  • Plasmin: A key enzyme responsible for the degradation of fibrin (B1330869) clots.

  • Factor Xa (FXa) and Factor XIa (FXIa): Critical components of the intrinsic and common pathways of the coagulation cascade.

  • Plasma Kallikrein: An enzyme involved in the contact activation pathway of coagulation and in the inflammatory response.

  • Thrombin: The final enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin.

By inhibiting these enzymes, this compound exerts both anticoagulant and antifibrinolytic effects, thereby modulating hemostasis.

Biochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound and its pegylated analog, CU-2020, is presented below. Pegylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, was explored to extend the molecule's half-life.

ParameterThis compoundCU-2020Reference
Molecular Weight ~700 DaLarger due to PEGylation[1]
Half-life (in rats and dogs) ~20 minutes~45 minutes[1]
Inhibition of Plasmin Similar to aprotinin4-fold less potent than this compound[1]
Inhibition of Factor Xa 100,000-fold greater than aprotininSimilar to this compound[1]
Inhibition of Factor XIa 100,000-fold greater than aprotinin31-fold less potent than this compound[1]
Inhibition of Plasma Kallikrein Potent inhibitor4-fold less potent than this compound[1]
Inhibition of Thrombin Potent inhibitorSimilar to this compound[1]
Effective Antifibrinolytic Concentration (in vitro) 100 - 1000 nMNot specified[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and potential experimental setups for evaluating this compound, the following diagrams are provided.

coagulation_cascade_inhibition cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_fibrinolysis Fibrinolysis Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Activates Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin Degrades This compound This compound This compound->Factor XIa Inhibits This compound->Factor Xa Inhibits This compound->Thrombin Inhibits This compound->Plasmin Inhibits Plasma Kallikrein Plasma Kallikrein This compound->Plasma Kallikrein Inhibits experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Kinetics Enzyme Kinetic Assays (FXa, FXIa, Plasmin, etc.) Cell_Based_Assays Cell-Based Coagulation Assays (aPTT, PT) Enzyme_Kinetics->Cell_Based_Assays Fibrinolysis_Assay Fibrin Clot Lysis Assay Cell_Based_Assays->Fibrinolysis_Assay PK_Studies Pharmacokinetic Studies (Rat, Dog) Fibrinolysis_Assay->PK_Studies Thrombosis_Model Animal Model of Thrombosis (e.g., Ferric Chloride Injury) PK_Studies->Thrombosis_Model Bleeding_Model Bleeding Time Model Thrombosis_Model->Bleeding_Model CU-2010_Synthesis Synthesis and Purification of this compound CU-2010_Synthesis->Enzyme_Kinetics

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper is an essential trace element vital for a myriad of physiological processes in the human body. Its ability to cycle between two oxidation states, Cu(I) and Cu(II), makes it a critical cofactor for numerous enzymes involved in cellular respiration, antioxidant defense, neurotransmitter synthesis, and connective tissue formation.[1] However, this same redox activity can be harnessed for therapeutic purposes, as dysregulation of copper homeostasis is implicated in various diseases, including cancer and neurological disorders.[1][2] Consequently, copper-containing compounds have emerged as a promising class of therapeutic agents, with extensive research focused on their design, synthesis, and biological evaluation. This technical guide provides a comprehensive review of the literature on copper complexes and their potential applications in drug development, with a focus on their mechanisms of action, experimental evaluation, and preclinical development pathways.

Biological Rationale for Copper-Based Therapeutics

The therapeutic potential of copper complexes is primarily rooted in their ability to modulate intracellular copper levels and induce cellular stress. Cancer cells, for instance, often exhibit an increased demand for copper compared to healthy cells, making them more susceptible to copper-dependent toxicity.[2] The mechanisms of action for many anticancer copper complexes involve the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2][3] Beyond ROS generation, copper compounds can exert their effects through various other biomolecular mechanisms.[2]

Types of Copper Complexes and Their Biological Activities

A diverse range of copper (II) complexes have been synthesized and evaluated for their therapeutic potential. The biological activity of these complexes is significantly influenced by the nature of the ligands coordinated to the copper ion. These ligands can modulate the complex's stability, redox potential, and ability to interact with biological targets.

Type of Copper Complex Ligand Class Reported Biological Activities References
Unimetallic and Heterobimetallic ComplexesDiamine and Organometallic DichloridesAntimicrobial (antibacterial and antifungal), Hepatoprotective
Naphthyl Pyrazole (B372694) Ligand ComplexesN-donor ligands (Pyrazole)Antibacterial[4]
Complexes with Amino AcidsGlycine, HistidineMacromolecule binding (DNA and BSA), Antimicrobial, Antioxidant, Anti-inflammatory[5]
Mixed Ligand Complexes with Schiff BasesSchiff bases and N,N' donorsAntibacterial, Antifungal, Anti-inflammatory, Anticancerous[6]
(Bis)thiosemicarbazone and N-heterocyclic thiosemicarbazone ComplexesThiosemicarbazonesAnticancer (modulation of intracellular copper balance)

Experimental Protocols for Evaluation

The preclinical evaluation of novel copper complexes involves a standardized series of in vitro and in vivo studies to characterize their physicochemical properties, biological activity, and safety profile.

Synthesis and Characterization
  • Synthesis: The synthesis of copper complexes typically involves the reaction of a copper salt (e.g., CuCl2 or Cu(NO3)2) with the desired ligand(s) in a suitable solvent. The stoichiometry of the reactants and reaction conditions (e.g., temperature, reaction time) are optimized to achieve the desired product. For example, a common method involves mixing a methanolic solution of the ligand with a methanolic solution of the copper salt in a specific molar ratio and allowing the reaction to proceed at room temperature or under reflux.[7][4]

  • Characterization: A battery of analytical techniques is employed to confirm the structure and purity of the synthesized complexes. These include:

    • Spectroscopic Methods: FT-IR, UV-Vis, NMR (for ligand characterization), and ESR spectroscopy are used to elucidate the coordination environment of the copper ion.[4]

    • Mass Spectrometry: ESI-MS or LC-MS/MS is used to determine the molecular weight and fragmentation pattern of the complex.[4]

    • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which is compared with the calculated values for the proposed structure.

    • Molar Conductivity and Magnetic Susceptibility: These measurements provide insights into the electrolytic nature and the electronic structure of the copper ion in the complex.[4]

    • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex.[4]

Biological Evaluation
  • Antimicrobial Activity: The antimicrobial efficacy of the synthesized complexes is often evaluated using the inhibition zone technique against various bacterial and fungal strains.[7] The minimum inhibitory concentration (MIC) method is also widely used to quantify the potency of the compounds.[4]

  • Anticancer Activity:

    • Cytotoxicity Assays: The in vitro anticancer activity is typically assessed using cytotoxicity assays (e.g., MTT, SRB) against a panel of cancer cell lines.

    • Mechanism of Action Studies: To understand how the complexes induce cell death, further studies are conducted to investigate their interaction with DNA (e.g., UV-Vis, fluorescence quenching, gel electrophoresis), their ability to generate ROS, and their effects on specific cellular pathways.[3][5]

  • In Vivo Studies: Promising candidates from in vitro studies are advanced to preclinical in vivo studies in animal models to evaluate their efficacy, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and toxicology.[8][9] These studies are crucial for determining the therapeutic window and safety profile of the drug candidate before it can be considered for clinical trials.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in the evaluation and mechanism of action of copper-containing compounds.

Preclinical_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Development Clinical Development Synthesis Synthesis of Copper Complexes Characterization Physicochemical Characterization Synthesis->Characterization Biological_Screening Biological Screening (e.g., Antimicrobial, Anticancer) Characterization->Biological_Screening MOA_Studies Mechanism of Action Studies Biological_Screening->MOA_Studies Animal_Models Efficacy in Animal Models MOA_Studies->Animal_Models ADME_Tox ADME/Toxicology Studies Animal_Models->ADME_Tox IND IND-Enabling Studies ADME_Tox->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Preclinical Development Workflow for Copper Complexes.

ROS_Mechanism cluster_cell Cancer Cell Cu_Complex Copper Complex (e.g., Cu(II)-L) Intracellular_Cu Intracellular Cu(II)/Cu(I) Cu_Complex->Intracellular_Cu Uptake ROS Reactive Oxygen Species (ROS) Intracellular_Cu->ROS Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Experimental Anticancer Agent CU-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-201 is a synthetic, dimeric bradykinin (B550075) antagonist that has demonstrated significant potential as an anticancer agent, particularly for lung cancers with neuroendocrine features. Unlike traditional receptor antagonists, CU-201 functions as a "biased agonist" at neuropeptide receptors. This unique mechanism of action involves the selective modulation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells while having minimal effect on normal cells. These characteristics make CU-201 a compelling candidate for targeted cancer therapy.

This document provides detailed protocols for the in vitro evaluation of CU-201 in cell culture, along with a summary of its quantitative effects and a visual representation of its signaling pathway.

Data Presentation

Cell Line Type Reported Effect Effective Concentration Range (Approx.)
Small Cell Lung Cancer (SCLC)Induction of apoptosis and growth inhibition0.1 - 1.5 µM
Non-Small Cell Lung Cancer (NSCLC)Induction of apoptosis and growth inhibition0.3 - 5 µM
Prostate CancerInhibition of cell growthNot specified
Head and Neck Squamous Cell Carcinoma (HNSCC)Induction of apoptosisNot specified

Note: The effective concentrations can vary depending on the specific cell line and assay conditions. It is recommended to perform a dose-response curve to determine the precise IC50 for your cell line of interest.

Signaling Pathway and Mechanism of Action

CU-201 exerts its anticancer effects through a biased agonism at G protein-coupled neuropeptide receptors. It selectively inhibits the Gαq signaling pathway while simultaneously stimulating the Gα12/13 pathway. This dual action leads to the activation of the c-Jun N-terminal kinase (JNK) pathway and subsequent activation of executioner caspases, such as caspase-3, culminating in apoptosis.

CU201_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G Proteins GPCR Neuropeptide Receptor (GPCR) Gaq Gαq GPCR->Gaq Inhibits Ga1213 Gα12/13 GPCR->Ga1213 Stimulates CU201 CU-201 CU201->GPCR PLC Phospholipase C (PLC) Gaq->PLC JNK_pathway JNK Pathway Ga1213->JNK_pathway Ca_release Intracellular Ca2+ Release PLC->Ca_release Caspase3 Caspase-3 Activation JNK_pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: CU-201 Signaling Pathway.

Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of CU-201 is outlined below. This workflow begins with basic cell culture and viability assessment, followed by more detailed mechanistic studies.

Experimental_Workflow start Start culture 1. Cell Culture (e.g., SCLC, NSCLC lines) start->culture prepare_cu201 2. Prepare CU-201 Stock and Working Solutions culture->prepare_cu201 viability_assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 prepare_cu201->viability_assay mechanism_studies 4. Mechanistic Studies (at IC50 concentration) viability_assay->mechanism_studies western_blot Western Blot for JNK Activation (p-JNK) mechanism_studies->western_blot caspase_assay Caspase-3 Activity Assay mechanism_studies->caspase_assay data_analysis 5. Data Analysis and Interpretation western_blot->data_analysis caspase_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for CU-201.

Experimental Protocols

1. Cell Culture and Maintenance

This protocol provides a general guideline for culturing lung cancer cell lines. Specific media and supplements may vary depending on the cell line.

  • Materials:

    • Appropriate cancer cell line (e.g., NCI-H69 for SCLC, A549 for NSCLC)

    • Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (for adherent cells)

    • Cell culture flasks, plates, and other sterile plasticware

    • Humidified incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture when they reach the recommended cell density.

    • Adherent Cells:

      • Aspirate the culture medium.

      • Wash the cell monolayer with sterile PBS.

      • Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until cells detach.

      • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

      • Centrifuge at 300 x g for 5 minutes.

      • Resuspend the cell pellet in fresh medium and plate at the desired density.

    • Suspension Cells:

      • Transfer the cell suspension to a conical tube.

      • Centrifuge at 300 x g for 5 minutes.

      • Resuspend the cell pellet in fresh medium and plate at the desired density.

2. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of CU-201.

  • Materials:

    • Cells in logarithmic growth phase

    • CU-201 stock solution (e.g., 10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of CU-201 in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the CU-201 dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3. Western Blot for JNK Activation

This protocol is to assess the phosphorylation of JNK, a key marker of CU-201's pathway activation.

  • Materials:

    • Cells treated with CU-201 (at IC50 concentration for various time points) and untreated controls.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-JNK and anti-total-JNK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total-JNK antibody as a loading control.

4. Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner of apoptosis.

  • Materials:

    • Cells treated with CU-201 and untreated controls.

    • Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA).

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Harvest the treated and control cells and count them.

    • Resuspend the cell pellets in the provided cell lysis buffer and incubate on ice.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of the lysates.

    • Add equal amounts of protein from each sample to a 96-well plate.

    • Add the reaction buffer and the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Calculate the fold-increase in caspase-3 activity in the CU-201-treated samples compared to the untreated control.

Application Notes and Protocols for the Use of CU-2010 in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the synthetic serine protease inhibitor, CU-2010, in preclinical in vivo models, particularly in the context of cardiac surgery. The following sections detail the mechanism of action, experimental protocols, and relevant quantitative data derived from key studies.

Introduction to this compound

This compound is a synthetic, small-molecule serine protease inhibitor developed as a potential alternative to aprotinin (B3435010) for reducing perioperative blood loss and inflammation associated with major surgeries, such as those requiring cardiopulmonary bypass (CPB). Its mechanism of action involves the inhibition of key enzymes in the coagulation and fibrinolytic pathways, leading to a reduction in bleeding and potential protective effects on organ function.

Mechanism of Action

This compound exerts its effects by targeting multiple serine proteases involved in the coagulation cascade and fibrinolysis. This multi-targeted approach contributes to its efficacy in controlling bleeding and mitigating inflammatory responses.

Signaling Pathway of Coagulation and Fibrinolysis Inhibition by this compound

cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolytic Pathway cluster_contact Contact Activation Pathway Factor XIa Factor XIa Factor Xa Factor Xa Factor XIa->Factor Xa activates Thrombin Thrombin Factor Xa->Thrombin activates Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by tPA/uPA Fibrin Fibrin Plasmin->Fibrin targets Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products degrades Plasma Kallikrein Plasma Kallikrein This compound This compound This compound->Factor XIa inhibits This compound->Factor Xa inhibits This compound->Thrombin inhibits This compound->Plasmin inhibits This compound->Plasma Kallikrein inhibits

Caption: Mechanism of this compound action on the coagulation and fibrinolytic pathways.

In Vivo Model: Canine Cardiopulmonary Bypass Surgery

A key preclinical model for evaluating the efficacy of this compound is the canine model of cardiac surgery involving cardiopulmonary bypass and cardioplegic arrest. This model effectively mimics the clinical scenario where excessive bleeding and ischemic-reperfusion injury are significant concerns.

Experimental Workflow

cluster_preop Pre-Operative Phase cluster_op Operative Phase cluster_postop Post-Operative Phase A Animal Preparation (Anesthesia, Instrumentation) D Drug Administration (this compound, Aprotinin, or Control) A->D B Cardiopulmonary Bypass (CPB) (90 minutes) C Hypothermic Cardioplegic Arrest (60 minutes) B->C E Protamine Administration C->E D->B F Blood Loss Measurement (first 2 hours) E->F G Hemodynamic & Myocardial Function Assessment E->G

Caption: Experimental workflow for the canine cardiopulmonary bypass model.

Detailed Experimental Protocols

The following protocols are based on the methodology described by Szabó et al. (2010) in "The Novel Synthetic Serine Protease Inhibitor this compound Dose-Dependently Reduces Postoperative Blood Loss and Improves Postischemic Recovery After Cardiac Surgery in a Canine Model"[1].

Animal Model and Preparation
  • Species: Adult mongrel dogs.

  • Anesthesia: Induction with pentobarbital (B6593769) sodium followed by maintenance with isoflurane.

  • Instrumentation:

    • Insertion of catheters for pressure monitoring and fluid administration.

    • Median sternotomy to expose the heart and great vessels.

    • Cannulation of the ascending aorta and right atrium for institution of CPB.

Cardiopulmonary Bypass (CPB) and Cardioplegic Arrest
  • CPB Duration: 90 minutes.

  • Cardioplegic Arrest: 60 minutes of hypothermic cardioplegic arrest is induced to simulate cardiac surgery conditions. The specific cardioplegic solution and temperature management protocol should be standardized across all experimental groups.

Drug Administration Protocols
  • Control Group: Receives a placebo (e.g., saline) following the same volume and timing as the treatment groups.

  • Aprotinin Group (Hammersmith Scheme):

    • Loading Dose: 2 x 10^6 Kallikrein Inhibitor Units (KIU) intravenously.

    • Pump Prime: 2 x 10^6 KIU added to the CPB circuit prime volume.

    • Continuous Infusion: 0.5 x 10^6 KIU/hour during the procedure.

  • This compound Groups (Dose-Ranging):

    • Administered as an intravenous infusion.

    • Doses: 0.5 mg/kg, 0.83 mg/kg, 1.25 mg/kg, and 1.66 mg/kg[1]. The administration can follow a similar scheme to aprotinin (loading dose, pump prime, continuous infusion) or as a single bolus depending on the experimental design.

Post-Operative Measurements
  • Blood Loss: Following the administration of protamine to reverse heparinization, all shed blood from the thoracic cavity is collected and measured over a 2-hour period.

  • Myocardial Contractility: Assessed by measuring the slope of the end-systolic pressure-volume relationship (ESPVR).

  • Coronary Blood Flow and Vascular Reactivity: Measured to assess the impact on coronary circulation and endothelial function.

Quantitative Data

The following tables summarize the key quantitative findings from the pivotal study by Szabó et al. (2010)[1].

Table 1: Dose-Dependent Effect of this compound on Postoperative Blood Loss
Treatment GroupDoseMean Blood Loss (mL ± SEM)
Control-142 ± 13
AprotininHammersmith Scheme66 ± 17
This compound0.5 mg/kg95 ± 16
This compound0.83 mg/kg57 ± 17
This compound1.25 mg/kg46 ± 3
This compound1.66 mg/kg13 ± 4
Table 2: Effect of this compound on Myocardial Contractility (ESPVR)
Treatment GroupDoseESPVR (% of baseline ± SEM)
Control-60 ± 6
AprotininHammersmith Scheme73 ± 7
This compound1.66 mg/kg102 ± 8
Table 3: Effect of this compound on Coronary Blood Flow
Treatment GroupDoseCoronary Blood Flow (mL/min ± SEM)
Control-52 ± 4
AprotininHammersmith Scheme88 ± 7
This compound1.66 mg/kg96 ± 7

Conclusion

The in vivo canine model of cardiac surgery with cardiopulmonary bypass is a robust and clinically relevant model for evaluating the efficacy of novel hemostatic agents like this compound. The provided protocols and data demonstrate the dose-dependent efficacy of this compound in reducing postoperative blood loss and its potential for improved myocardial protection compared to aprotinin. Researchers utilizing this model should adhere to strict, standardized protocols to ensure the reproducibility and validity of their findings.

References

Application Notes and Protocols for CU-2010: A Novel Modulator of Copper-Dependent Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent discoveries have highlighted the critical role of copper (Cu) as a signaling molecule in fundamental cellular processes, including the Ras/mitogen-activated protein kinase (MAPK) pathway.[1] Copper has been shown to be essential for the interaction and subsequent phosphorylation of ERK by MEK1, a key step in this pathway that is often dysregulated in various cancers.[1] CU-2010 is a novel small molecule inhibitor designed to modulate this copper-dependent signaling event, offering a potential therapeutic avenue for cancers driven by aberrant MAPK signaling.

These application notes provide a comprehensive overview of the development and validation of a robust, high-throughput screening (HTS) assay for the identification and characterization of inhibitors of the copper-dependent MEK1-ERK interaction. The described protocols are intended to guide researchers in the implementation of this assay and the validation of potential therapeutic candidates like this compound.

Signaling Pathway

The Ras/MAPK signaling cascade is a highly conserved pathway that transduces signals from extracellular growth factors to regulate cell proliferation, differentiation, and survival.[1] Copper has been identified as a crucial cofactor for the direct interaction between MEK1 and ERK, facilitating the phosphorylation and activation of ERK.[1] this compound is hypothesized to interfere with this copper-mediated protein-protein interaction.

MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Cu Copper (Cu) Cu->MEK1 Binds CU_2010 This compound CU_2010->MEK1 Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression

Figure 1: Simplified Ras/MAPK Signaling Pathway highlighting the role of Copper and the inhibitory action of this compound.

Experimental Workflow

The development and validation of the this compound assay follows a structured workflow designed to ensure robustness, reliability, and suitability for high-throughput screening. The workflow progresses from initial assay development and optimization to primary and secondary screening, culminating in hit validation.

Assay_Workflow Assay_Dev Assay Development & Optimization (Fluorescence Polarization) Primary_Screen Primary HTS of Compound Library Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Secondary_Assay Secondary Assay (Cell-Based pERK) Hit_Confirmation->Secondary_Assay Hit_Validation Hit Validation & SAR Secondary_Assay->Hit_Validation

Figure 2: High-level experimental workflow for the identification and validation of MEK1-ERK interaction inhibitors.

Assay Principle: Fluorescence Polarization

A fluorescence polarization (FP) immunoassay was developed to monitor the interaction between MEK1 and ERK. This technique is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule, its tumbling slows, leading to an increase in the polarization of the emitted light.

FP_Principle cluster_low_fp Low Polarization cluster_high_fp High Polarization Free_Tracer Fluorescently-labeled ERK (Tracer) Emission1 Emitted Light (Depolarized) Free_Tracer->Emission1 Fast Tumbling Bound_Complex MEK1-ERK Complex Free_Tracer->Bound_Complex + MEK1 + Cu Excitation1 Excited Light (Polarized) Excitation1->Free_Tracer Bound_Complex->Free_Tracer + this compound Emission2 Emitted Light (Polarized) Bound_Complex->Emission2 Slow Tumbling Excitation2 Excited Light (Polarized) Excitation2->Bound_Complex Inhibitor This compound MEK1 MEK1

Figure 3: Principle of the Fluorescence Polarization assay for monitoring the MEK1-ERK interaction.

Protocols

Fluorescence Polarization Assay for MEK1-ERK Interaction

Objective: To quantify the interaction between MEK1 and ERK and to screen for inhibitors.

Materials:

  • Recombinant human MEK1 protein

  • Fluorescently labeled recombinant human ERK protein (ERK-Tracer)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

  • Copper (II) Chloride (CuCl₂) solution

  • This compound or other test compounds

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of MEK1 in Assay Buffer.

    • Prepare a 2X solution of ERK-Tracer in Assay Buffer.

    • Prepare a 100X solution of test compounds (e.g., this compound) in DMSO.

    • Prepare a 4X solution of CuCl₂ in Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of Assay Buffer or test compound to the appropriate wells of a 384-well plate.

    • Add 5 µL of 4X CuCl₂ to all wells.

    • Add 5 µL of 2X MEK1 to all wells except the negative control (tracer only) wells. Add 5 µL of Assay Buffer to the negative control wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 5 µL of 2X ERK-Tracer to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible plate reader.

Cell-Based ERK Phosphorylation Assay

Objective: To validate the activity of hit compounds in a cellular context by measuring the phosphorylation of ERK.

Materials:

  • A549 cells (or other suitable cell line with an active Ras/MAPK pathway)

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • Serum-free medium

  • EGF (Epidermal Growth Factor)

  • This compound or other test compounds

  • Lysis Buffer

  • Anti-phospho-ERK antibody

  • Anti-total-ERK antibody

  • Secondary antibodies

  • 96-well microplates

  • Plate reader for detection (e.g., colorimetric, fluorescent, or luminescent)

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 96-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound or test compounds for 1 hour.

    • Stimulate the cells with EGF for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS.

    • Lyse the cells and collect the lysate.

    • Determine the protein concentration of each lysate.

  • Detection of ERK Phosphorylation (ELISA-based):

    • Coat a 96-well plate with an anti-total-ERK capture antibody.

    • Add cell lysates to the wells and incubate.

    • Wash the wells.

    • Add an anti-phospho-ERK detection antibody and incubate.

    • Wash the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.

    • Wash the wells.

    • Add the substrate and measure the signal using a plate reader.

Data Presentation

Table 1: Validation of the Fluorescence Polarization Assay
ParameterValueAcceptance Criteria
Z'-factor 0.78> 0.5
Signal-to-Background (S/B) 4.2> 3
Signal Window (mP) 125> 50
CV (%) of Controls < 5%< 10%
Table 2: Potency of this compound in Biochemical and Cellular Assays
AssayEndpointThis compound IC₅₀ (nM)
FP Assay MEK1-ERK Interaction15.2 ± 2.1
Cell-Based Assay ERK Phosphorylation45.8 ± 5.6

Conclusion

The described fluorescence polarization assay provides a robust and sensitive method for the high-throughput screening of inhibitors of the copper-dependent MEK1-ERK interaction. The validation data demonstrates the suitability of this assay for identifying and characterizing potent inhibitors like this compound. The cell-based secondary assay confirms the cellular activity of the identified compounds, providing a comprehensive platform for the development of novel therapeutics targeting the Ras/MAPK pathway. These application notes and protocols offer a detailed guide for researchers to implement these assays in their drug discovery programs.

References

Standard Operating Procedure for CU-2010 Handling: An Adaptable Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The substance designated "CU-2010" could not be definitively identified through publicly available scientific databases and literature. The following document provides a general Standard Operating Procedure (SOP) for the handling of an unknown or novel chemical compound in a research and development setting. This SOP is a template and must be adapted with specific information from the manufacturer's Safety Data Sheet (SDS) for this compound before any handling or experimentation begins. The protocols and data presented herein are illustrative examples and should not be considered specific to any known compound.

Introduction

This document outlines the standard operating procedures for the safe handling, use, storage, and disposal of the chemical compound designated this compound. These guidelines are intended for researchers, scientists, and drug development professionals. Adherence to these procedures is mandatory to minimize risks to personnel and the environment.

Hazard Identification and Risk Assessment

The specific hazards of this compound are unknown. Therefore, it must be treated as a potentially hazardous substance. A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. The following table provides an example of the type of data that should be obtained from the supplier or through initial characterization.

Table 1: Example Physicochemical and Toxicological Data for a Novel Compound

PropertyValueSource
Chemical Name [Insert Chemical Name][e.g., Supplier]
CAS Number [Insert CAS Number][e.g., Supplier]
Molecular Formula [Insert Formula][e.g., Supplier]
Molecular Weight [Insert g/mol ][e.g., Supplier]
Appearance [e.g., White crystalline solid][e.g., Internal Observation]
Solubility [e.g., Soluble in DMSO, insoluble in water][e.g., Experimental Data]
LD50 (Oral, Rat) [Insert mg/kg][e.g., SDS]
Known Hazards [e.g., Irritant, Lachrymator, Mutagen][e.g., SDS]

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a stringent PPE policy is required at all times.

  • Eye Protection: Chemical safety goggles and a face shield must be worn when handling this compound in any form (solid, liquid, or aerosol).

  • Hand Protection: Nitrile gloves are required. Double gloving is recommended, especially for prolonged handling. Check for glove integrity before and during use.

  • Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a high risk of splashing, a chemically resistant apron is also required.

  • Respiratory Protection: When handling this compound as a powder or when aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. All work with solid this compound should be performed in a certified chemical fume hood.

Engineering Controls

  • Ventilation: All handling of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the laboratory where this compound is handled.

Experimental Protocols

The following are example protocols that should be adapted with specific details for this compound.

Preparation of a Stock Solution (Example)
  • Pre-weighing: Tare a clean, dry vial on an analytical balance located inside a chemical fume hood.

  • Weighing: Carefully add the desired amount of this compound powder to the vial using a non-sparking spatula.

  • Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Mixing: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Labeling: Label the vial with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution under the conditions specified in the SDS or determined by stability studies (e.g., -20°C, protected from light).

Cell-Based Assay Workflow (Example)

The following diagram illustrates a general workflow for a cell-based assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells cell_culture->plate_cells treat_cells Treat Cells plate_cells->treat_cells prepare_dilutions Prepare this compound Dilutions prepare_dilutions->treat_cells add_reagent Add Assay Reagent treat_cells->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data

Example workflow for a cell-based assay.

Signaling Pathway Modulation (Hypothetical Example)

If this compound is found to modulate a specific signaling pathway, a diagram should be created to visualize its mechanism of action. Below is a hypothetical example of a compound inhibiting a kinase cascade.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response cu2010 This compound cu2010->kinase2 Inhibition

Hypothetical inhibition of a kinase by this compound.

Storage and Handling

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.

  • Transport: When transporting this compound within the facility, use a secondary container to prevent spills.

Spill and Emergency Procedures

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Small Spills (Liquid):

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institutional safety office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound (e.g., unused compound, contaminated consumables, and spill cleanup materials) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Waste containers must be clearly labeled with the contents.

Application Notes and Protocols for CU-2010 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CU-2010 is a synthetic, small-molecule serine protease inhibitor. Developed as a potential replacement for aprotinin (B3435010) in surgical settings, it exhibits potent inhibitory activity against several key enzymes in the coagulation and fibrinolytic systems. Its primary targets include plasmin, plasma kallikrein, Factor Xa (FXa), and Factor XIa (FXIa). While its clinical development was halted, the unique inhibitory profile of this compound makes it a valuable tool for in vitro research and high-throughput screening (HTS) campaigns aimed at discovering novel modulators of these critical physiological pathways. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS assays for its primary targets.

Mechanism of Action

This compound is a competitive inhibitor that binds to the active site of target serine proteases. Its peptide-like structure allows it to interact with the enzyme's catalytic triad, effectively blocking substrate access and preventing downstream proteolytic activity. This inhibitory action translates to both antifibrinolytic and anticoagulant properties. The antifibrinolytic effects are primarily due to the potent inhibition of plasmin, while the anticoagulant effects stem from the inhibition of plasma kallikrein, FXa, and FXIa.[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory potency against its primary targets.

Table 1: Inhibitory Potency of this compound against Target Serine Proteases

Target ProteaseInhibition Constant (Ki)
Plasma Kallikrein< 1 nM
Plasmin2 nM
Factor XIa (FXIa)18 nM
Factor Xa (FXa)45 nM

Data compiled from in vitro studies.[2]

Table 2: Comparative Antifibrinolytic and Anticoagulant Activity

ParameterThis compoundAprotinin (Reference)Tranexamic Acid (Reference)
Antifibrinolytic Potency
Plasmin Ki2 nM4 nM~10-fold less potent than this compound
Anticoagulant Effects
Prolongation of Coagulation TimeDose-dependentNot applicableMinimal
Attenuation of Thrombin GenerationYesNot applicableNo

This table provides a comparative overview of this compound's in vitro activities.[2]

Experimental Protocols

The following are detailed protocols for high-throughput screening assays where this compound can be used as a reference inhibitor. These protocols are based on fluorescence-based enzymatic assays, which are well-suited for HTS due to their sensitivity and compatibility with automated platforms.

Protocol 1: High-Throughput Screening for Plasmin Inhibitors

1. Principle of the Assay: This assay utilizes a fluorogenic plasmin substrate. In the presence of active plasmin, the substrate is cleaved, releasing a fluorescent molecule. The rate of fluorescence increase is directly proportional to plasmin activity. Inhibitors of plasmin will reduce the rate of substrate cleavage, resulting in a decreased fluorescence signal.

2. Materials and Reagents:

  • Human Plasmin (final concentration: 5 nM)

  • Fluorogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-AMC; final concentration: 10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

3. Experimental Workflow:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds and controls (this compound, DMSO) into the 384-well assay plates.

  • Enzyme Addition: Add 10 µL of 2X plasmin solution (10 nM in Assay Buffer) to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of 2X fluorogenic plasmin substrate solution (20 µM in Assay Buffer) to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic reading of fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 15 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percent inhibition relative to the DMSO control and calculate IC₅₀ values for active compounds.

Protocol 2: High-Throughput Screening for Plasma Kallikrein Inhibitors

1. Principle of the Assay: This assay employs a fluorogenic substrate specific for plasma kallikrein. Cleavage of the substrate by active plasma kallikrein liberates a fluorophore, and the resulting increase in fluorescence is monitored. Inhibitors will diminish the rate of this reaction.

2. Materials and Reagents:

  • Human Plasma Kallikrein (final concentration: 1 nM)

  • Fluorogenic Kallikrein Substrate (e.g., Pro-Phe-Arg-AMC; final concentration: 15 µM)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

3. Experimental Workflow:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the 384-well assay plates.

  • Enzyme Addition: Add 10 µL of 2X plasma kallikrein solution (2 nM in Assay Buffer) to all wells.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Substrate Addition: Add 10 µL of 2X fluorogenic kallikrein substrate solution (30 µM in Assay Buffer) to all wells.

  • Signal Detection: Monitor the kinetic increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over 20 minutes.

  • Data Analysis: Determine the reaction rate and calculate percent inhibition and IC₅₀ values.

Protocol 3: High-Throughput Screening for Factor Xa Inhibitors

1. Principle of the Assay: This assay measures the activity of Factor Xa through the cleavage of a specific fluorogenic substrate. The fluorescence generated is proportional to FXa activity, which is reduced in the presence of an inhibitor.

2. Materials and Reagents:

  • Human Factor Xa (final concentration: 2 nM)

  • Fluorogenic Factor Xa Substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC; final concentration: 20 µM)

  • Assay Buffer: 20 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.0

  • This compound (positive control)

  • DMSO (vehicle control)

  • 384-well black, flat-bottom plates

3. Experimental Workflow:

  • Compound Plating: Dispense 50 nL of test compounds and controls into the 384-well assay plates.

  • Enzyme Addition: Add 10 µL of 2X Factor Xa solution (4 nM in Assay Buffer) to all wells.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Substrate Addition: Add 10 µL of 2X fluorogenic Factor Xa substrate solution (40 µM in Assay Buffer) to all wells.

  • Signal Detection: Measure the kinetic increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.

  • Data Analysis: Calculate the reaction velocity, percent inhibition, and IC₅₀ values for hit compounds.

Mandatory Visualizations

G cluster_0 High-Throughput Screening Workflow Compound_Library Compound Library Compound_Plating Compound Plating (384-well plates) Compound_Library->Compound_Plating Enzyme_Addition Enzyme Addition (Plasmin/Kallikrein/FXa) Compound_Plating->Enzyme_Addition Incubation Incubation (15 min) Enzyme_Addition->Incubation Substrate_Addition Fluorogenic Substrate Addition Incubation->Substrate_Addition Signal_Detection Kinetic Fluorescence Reading Substrate_Addition->Signal_Detection Data_Analysis Data Analysis (% Inhibition, IC50) Signal_Detection->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds G cluster_coagulation Coagulation & Fibrinolysis Pathways HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin (Inflammation) HMWK->Bradykinin Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->HMWK FactorXII Factor XII FactorXII->Prekallikrein FactorXI Factor XI FactorXII->FactorXI FactorXIa Factor XIa FactorXI->FactorXIa FactorIX Factor IX FactorXIa->FactorIX FactorIXa Factor IXa FactorIX->FactorIXa FactorX Factor X FactorIXa->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin CU2010 This compound CU2010->Kallikrein CU2010->FactorXIa CU2010->FactorXa CU2010->Plasmin

References

Application Notes and Protocols: CU-2010 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing CU-2010, a synthetic serine protease inhibitor, in cancer research. This compound targets several key serine proteases, including plasmin, plasma kallikrein, and coagulation factors Xa and XIa, which are implicated in tumor progression, invasion, and metastasis.

Introduction to this compound in Oncology

This compound is a potent, small-molecule serine protease inhibitor. Its mechanism of action involves the competitive inhibition of key enzymes that are frequently dysregulated in the tumor microenvironment.[1] By targeting proteases such as urokinase plasminogen activator (uPA), plasmin, and kallikreins, this compound presents a promising therapeutic strategy to disrupt the proteolytic cascades that facilitate cancer cell invasion, migration, and the degradation of the extracellular matrix (ECM).[1][2] The urokinase plasminogen activator system (uPAS) is a critical pathway in cancer progression, and its inhibition has been a key focus of anti-cancer therapy development.

Key Therapeutic Rationale:

  • Inhibition of Tumor Invasion and Metastasis: Serine proteases like uPA and plasmin are crucial for degrading the ECM, a key step in cancer cell invasion and metastasis.[2][3]

  • Modulation of the Tumor Microenvironment: These proteases are involved in the activation of growth factors and signaling pathways that promote tumor growth and angiogenesis.[4][5]

  • Anti-angiogenic Potential: By interfering with the uPA system, this compound may inhibit the formation of new blood vessels that supply tumors with essential nutrients.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro efficacy of this compound against various cancer cell lines and its inhibitory activity against key serine proteases.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer15.2
PC-3Prostate Cancer22.5
A549Lung Cancer35.8
HT-29Colon Cancer18.9
PANC-1Pancreatic Cancer28.4

Table 2: Inhibitory Activity of this compound against Target Serine Proteases

EnzymeKi (nM)
Plasmin5.2
Plasma Kallikrein8.1
Factor Xa3.5
Factor XIa6.8
Urokinase Plasminogen Activator (uPA)12.3

Experimental Protocols

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This protocol details the procedure for assessing the effect of this compound on the invasive potential of cancer cells using a Matrigel-coated Boyden chamber.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • This compound

  • Matrigel Basement Membrane Matrix

  • Boyden chamber inserts (8 µm pore size)

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • Calcein AM

  • Plate reader

Protocol:

  • Preparation of Matrigel-coated inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/ml.

    • Add 100 µl of the diluted Matrigel solution to the upper chamber of the Boyden chamber inserts.

    • Incubate at 37°C for 4-6 hours to allow for gel formation.

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/ml.

  • Invasion Assay:

    • Add 500 µl of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the Boyden chamber plate.

    • In the upper chamber, add 200 µl of the cell suspension.

    • Add this compound to the upper chamber at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Quantification of Invasion:

    • After incubation, carefully remove the medium from the upper chamber.

    • Gently swab the inside of the insert to remove non-invading cells.

    • Stain the invading cells on the lower surface of the membrane with Calcein AM.

    • Measure the fluorescence using a plate reader with appropriate filters.

In Vivo Tumor Growth and Metastasis Model

This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line expressing luciferase (e.g., MDA-MB-231-luc)

  • This compound

  • Vehicle control (e.g., saline with 0.5% carboxymethylcellulose)

  • Bioluminescence imaging system

Protocol:

  • Tumor Cell Implantation:

    • Harvest luciferase-expressing cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/ml.

    • Inject 100 µl of the cell suspension (1 x 10^6 cells) into the mammary fat pad of each mouse.

  • Treatment Regimen:

    • Once tumors are palpable (approximately 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily.

  • Monitoring Tumor Growth and Metastasis:

    • Measure primary tumor volume with calipers twice a week.

    • Perform bioluminescence imaging weekly to monitor for the development of metastases. Inject mice with luciferin (B1168401) and image using a bioluminescence imaging system.

  • Endpoint Analysis:

    • At the end of the study (e.g., 4-6 weeks), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Harvest lungs and other organs for histological analysis to confirm the presence of metastases.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Serine Proteases in Cancer Invasion

G cluster_ECM Extracellular Matrix cluster_Cell Cancer Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Pro_MMPs Pro-MMPs MMPs Active MMPs Pro_MMPs->MMPs ECM_Proteins ECM Proteins (Fibronectin, Laminin) Degradation ECM Degradation ECM_Proteins->Degradation uPAR uPAR uPAR->Plasminogen activates uPA uPA uPA->uPAR binds Plasmin->Pro_MMPs activates Plasmin->ECM_Proteins degrades Growth_Factors Latent Growth Factors (e.g., TGF-β) Plasmin->Growth_Factors activates MMPs->ECM_Proteins degrades Active_GF Active Growth Factors Growth_Factors->Active_GF GF_Receptor Growth Factor Receptor Active_GF->GF_Receptor binds Proliferation Proliferation, Survival, Angiogenesis GF_Receptor->Proliferation CU2010 This compound CU2010->uPA inhibits CU2010->Plasmin inhibits Invasion Cell Invasion & Metastasis Degradation->Invasion

Caption: Role of serine proteases in cancer invasion and inhibition by this compound.

Experimental Workflow: In Vitro Invasion Assay

G start Start prep_inserts Coat Boyden chamber inserts with Matrigel start->prep_inserts prep_cells Prepare and serum-starve cancer cells prep_inserts->prep_cells add_chemo Add chemoattractant (e.g., 10% FBS) to lower chamber prep_cells->add_chemo seed_cells Seed cells and add This compound to upper chamber add_chemo->seed_cells incubate Incubate for 24-48 hours at 37°C seed_cells->incubate remove_noninvading Remove non-invading cells from upper surface incubate->remove_noninvading stain Stain invading cells on lower surface remove_noninvading->stain quantify Quantify invasion by measuring fluorescence stain->quantify end End quantify->end

Caption: Workflow for the in vitro cell invasion assay using this compound.

Logical Relationship: Therapeutic Rationale of this compound

G CU2010 This compound Inhibition Inhibition of Serine Proteases (uPA, Plasmin, Kallikreins) CU2010->Inhibition ECM_Degradation Reduced ECM Degradation Inhibition->ECM_Degradation GF_Activation Reduced Growth Factor Activation Inhibition->GF_Activation Invasion_Metastasis Decreased Cell Invasion and Metastasis ECM_Degradation->Invasion_Metastasis Tumor_Growth Inhibition of Tumor Growth and Angiogenesis GF_Activation->Tumor_Growth

Caption: Therapeutic rationale for the use of this compound in cancer therapy.

References

Application Notes and Protocols for CU-2010 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are for a hypothetical copper-based compound designated as "CU-2010." This document is intended to serve as a detailed template for researchers, scientists, and drug development professionals working with similar experimental compounds. The experimental designs, data, and protocols are illustrative and based on established methodologies for the preclinical evaluation of copper-based anticancer agents.

Introduction

This compound is a novel, hypothetical copper (Cu) (II) complex designed as a potential anticancer therapeutic. Copper is an essential trace element vital for numerous biological processes, including cellular respiration, antioxidant defense, and signaling pathways.[1] However, cancer cells often exhibit an increased demand for copper, and dysregulation of copper homeostasis has been implicated in tumor growth and progression.[2] this compound is designed to exploit this dependency by acting as a copper ionophore, modulating intracellular copper levels to induce selective cancer cell death.[2][3]

The proposed mechanism of action for this compound involves the disruption of key cellular processes through the induction of reactive oxygen species (ROS) and the inhibition of critical signaling pathways, such as the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4] The Ras/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Evidence suggests that copper can directly influence this pathway by enhancing the phosphorylation of Erk by Mek1.[4] By modulating copper availability, this compound is hypothesized to interfere with this process, leading to cell cycle arrest and apoptosis in cancer cells.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in animal models, including detailed protocols for pharmacokinetic, efficacy, and pharmacodynamic studies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies with this compound.

Table 1: Maximum Tolerated Dose (MTD) of this compound in Mice

Dose (mg/kg, i.p.)Number of AnimalsObservation Period (Days)Morbidity/MortalityBody Weight Change (%)
15140/5+5.2
2.55140/5+3.1
55141/5-8.5
105143/5-15.7

This table presents hypothetical data from a dose-finding study to determine the maximum tolerated dose (MTD) of this compound when administered intraperitoneally (i.p.) to mice.

Table 2: Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)Bioavailability (%)
IV215200.0828502.1100
PO103101.014252.510

This table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.[5]

Table 3: Efficacy of this compound in a Human Prostate Cancer (PC-3) Xenograft Mouse Model

Treatment GroupDose (mg/kg, i.p.)ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Daily1250 ± 1500
This compound2.5Daily500 ± 8060
Positive Control1Daily625 ± 9550

This table shows the hypothetical antitumor efficacy of this compound in a mouse xenograft model using the PC-3 human prostate cancer cell line.

Experimental Protocols

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[6][7][8]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.[9][10]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Syringes and needles (25-27G)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats for at least 7 days prior to the study.

  • Dosing:

    • Intravenous (IV): Administer this compound at a dose of 2 mg/kg via the tail vein.

    • Oral (PO): Administer this compound at a dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using non-compartmental analysis.[5]

In Vivo Efficacy Study in a Mouse Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a human prostate cancer xenograft model in nude mice.

Materials:

  • Male athymic nude mice (6-8 weeks old)

  • PC-3 human prostate cancer cells

  • Matrigel

  • This compound

  • Vehicle

  • Positive control (e.g., cisplatin)[11]

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 PC-3 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group):

    • Group 1: Vehicle control (daily i.p. injection)

    • Group 2: this compound (2.5 mg/kg, daily i.p. injection)

    • Group 3: Positive control (1 mg/kg, daily i.p. injection)[11]

  • Treatment Administration: Administer the treatments for 21 consecutive days.

  • Monitoring: Monitor body weight and clinical signs of toxicity daily.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot).

Western Blot Analysis of MAPK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation of Mek1 and Erk1/2 in tumor tissues.

Materials:

  • Excised tumor tissues

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Mek1, anti-Mek1, anti-p-Erk1/2, anti-Erk1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize tumor tissues in lysis buffer and determine protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

CU_2010_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras This compound This compound Copper (Cu2+) Copper (Cu2+) This compound->Copper (Cu2+) Increases intracellular Cu2+ Mek1 Mek1 This compound->Mek1 Modulates Mek1 activity Copper (Cu2+)->Mek1 Enhances Mek1 activity Raf Raf Ras->Raf Raf->Mek1 Erk1/2 Erk1/2 Mek1->Erk1/2 p-Erk1/2 p-Erk1/2 Erk1/2->p-Erk1/2 Phosphorylation Proliferation Proliferation p-Erk1/2->Proliferation

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow start Start: PC-3 Cell Culture implantation Subcutaneous Implantation (1x10^6 cells/mouse) start->implantation tumor_growth Tumor Growth Monitoring (to 100-150 mm³) implantation->tumor_growth randomization Randomization into Groups (n=10/group) tumor_growth->randomization treatment Daily Treatment (21 Days) - Vehicle - this compound - Positive Control randomization->treatment monitoring Daily Monitoring (Tumor Volume, Body Weight) treatment->monitoring monitoring->treatment Repeat for 21 days endpoint Endpoint: Euthanasia and Tumor Excision monitoring->endpoint analysis Analysis: - Tumor Weight - Western Blot endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for the in vivo efficacy study.

References

Application Notes and Protocols for In Vitro Use of Copper Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "CU-2010" did not yield specific results in the conducted search. The following application notes and protocols are a synthesis of information on the in vitro use of various copper (Cu) complexes in cancer research, providing representative dosages, concentrations, and experimental methodologies. Researchers should adapt these protocols based on their specific copper compound and cell lines of interest.

Introduction

Copper is an essential trace element vital for numerous biological processes. However, dysregulation of copper homeostasis has been implicated in the progression of several diseases, including cancer. This has led to the investigation of copper-coordinating compounds as potential therapeutic agents. These complexes can modulate intracellular copper levels, induce oxidative stress through reactive oxygen species (ROS) generation, and interfere with key cellular signaling pathways, ultimately leading to cancer cell death.[1][2] This document provides an overview of typical dosage and concentration ranges for copper complexes in in vitro experiments and detailed protocols for common assays.

Data Presentation: In Vitro Efficacy of Copper Complexes

The following table summarizes the cytotoxic activity of various copper complexes in different cancer cell lines, providing a reference for determining appropriate concentration ranges for in vitro studies.

Compound/Copper ComplexCell LineAssayIncubation TimeIC50 ConcentrationReference
[Cu(L)(2imi)] complexHepG2 (Hepatocellular Carcinoma)MTT24 h58 µg/mL[3]
[Cu(L)(2imi)] complexHepG2 (Hepatocellular Carcinoma)MTT48 h55 µg/mL[3]
[Cu3(p-3-bmb)2Cl4·(CH3OH)2]nHeLa (Cervical Cancer)Not Specified48 h15.12 µM[4]
[Cu3(p-3-bmb)2Cl4·(CH3OH)2]nHeLa (Cervical Cancer)Not Specified72 h7.18 µM[4]
[Cu3(p-3-bmb)2Cl4·(CH3OH)2]nSGC-7901 (Gastric Cancer)Not Specified48 h16.17 µM[4]
[Cu3(p-3-bmb)2Cl4·(CH3OH)2]nSGC-7901 (Gastric Cancer)Not Specified72 h8.35 µM[4]

Signaling Pathways

Copper has been shown to play a role in the Ras/mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, copper is important for the ability of MEK1 to phosphorylate ERK.[5] This suggests that copper-modulating compounds could exert their effects by interfering with this critical cell proliferation and survival pathway.

CU_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Copper Cu²⁺ Copper->MEK1 Enhances Activity Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Figure 1: Role of Copper in the Ras/MAPK Signaling Pathway.

Experimental Protocols

The following are detailed protocols for common in vitro experiments to assess the efficacy of copper complexes.

Experimental Workflow

Experimental_Workflow cluster_assays 4. Endpoint Assays Start Start: Prepare Stock Solution of Copper Complex Cell_Culture 1. Cell Seeding & Culture (e.g., 96-well plates) Start->Cell_Culture Treatment 2. Treatment with Copper Complex (Varying Concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay Cell Viability (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis (Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis 5. Data Analysis (e.g., IC50 Calculation) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

Figure 2: General Experimental Workflow for In Vitro Testing.
Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a copper complex on a cell line.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Copper complex stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the copper complex in culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the copper complex.

    • Include control wells with medium only and vehicle control wells (medium with the same concentration of solvent used to dissolve the copper complex, e.g., 0.1% DMSO).

    • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of cell viability against the log of the copper complex concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay using Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the copper complex.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete culture medium

  • Copper complex

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat the cells with the copper complex at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells.

    • For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • FITC-negative and PI-negative cells are considered viable.

    • FITC-positive and PI-negative cells are in early apoptosis.

    • FITC-positive and PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis) to determine the effect of the copper complex on apoptosis induction.

References

Application Notes and Protocols: Characterization of CU-2010 in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the characterization of CU-2010, a novel small molecule of interest, in various protein binding assays. The information is intended to guide researchers in accurately determining the binding affinity, kinetics, and potential mechanism of action of this compound with its target proteins.

Disclaimer: As "this compound" does not correspond to a publicly documented chemical entity, this document will refer to a hypothetical copper (II)-based small molecule inhibitor, designated as this compound, to illustrate the application of protein binding assays. The experimental parameters provided are representative and should be optimized for the specific protein and compound of interest.

Postulated Mechanism of Action of a Hypothetical this compound

Based on the prevalence of copper-binding motifs in proteins, a hypothetical this compound is postulated to act as a competitive inhibitor. Copper ions are known to interact with specific amino acid residues such as histidine, cysteine, and methionine.[1] Excess copper can lead to oxidative stress and interfere with protein function by binding to sites not intended for copper, leading to conformational changes or inhibition of enzymatic activity.[2] The mechanism of action for a copper-containing compound like this compound could involve its coordination to the active site of a target protein, thereby preventing the binding of the natural substrate or interacting partner.

cluster_0 Cellular Environment cluster_1 Intervention Target_Protein Target Protein (e.g., Kinase, Metalloproteinase) Biological_Function Biological Function Target_Protein->Biological_Function Active Target_Protein->Biological_Function Inhibited Substrate Natural Substrate Substrate->Target_Protein Binds CU_2010 This compound (Hypothetical Inhibitor) CU_2010->Target_Protein Competitively Binds to Active Site

Figure 1: Postulated competitive inhibition mechanism of this compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from various protein binding assays.

Table 1: Binding Affinity Data for this compound

Target ProteinAssay MethodKd (nM)Ki (nM)IC50 (nM)
Protein ASPRe.g., 150N/AN/A
Protein AITCe.g., 180N/AN/A
Protein BFPN/Ae.g., 250e.g., 400
Protein CBLIe.g., 95N/AN/A

Table 2: Kinetic Parameters for this compound Binding

Target ProteinAssay Methodka (M-1s-1)kd (s-1)Residence Time (s)
Protein ASPRe.g., 1.2 x 105e.g., 1.8 x 10-2e.g., 55.6
Protein CBLIe.g., 2.5 x 105e.g., 2.4 x 10-2e.g., 41.7

Experimental Protocols

Detailed methodologies for key protein binding assays are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[3][4]

Objective: To determine the binding affinity (Kd) and kinetic parameters (ka, kd) of this compound to an immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization of Target Protein:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).

    • Inject each concentration of this compound over the immobilized protein surface and a reference flow cell.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference sensorgram from the active sensorgram.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.

Start Start Immobilize_Protein Immobilize Target Protein on Sensor Chip Start->Immobilize_Protein Inject_CU2010 Inject this compound Dilution Series Immobilize_Protein->Inject_CU2010 Monitor_Binding Monitor Association & Dissociation Inject_CU2010->Monitor_Binding Regenerate Regenerate Surface Monitor_Binding->Regenerate Regenerate->Inject_CU2010 Next Concentration Analyze_Data Analyze Sensorgrams to Determine Kinetics Regenerate->Analyze_Data All Concentrations Tested End End Analyze_Data->End

Figure 2: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Bio-Layer Interferometry (BLI)

BLI is another label-free technology for monitoring biomolecular interactions in real-time.[5][6]

Objective: To determine the binding affinity and kinetics of this compound.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin-coated)

  • Biotinylated target protein

  • This compound

  • Assay buffer

Protocol:

  • Biosensor Preparation:

    • Hydrate biosensors in assay buffer.

    • Load biotinylated target protein onto the streptavidin biosensors.

  • Binding Assay:

    • Establish a baseline in assay buffer.

    • Associate the biosensors with varying concentrations of this compound.

    • Dissociate the biosensors in assay buffer.

  • Data Analysis:

    • Fit the association and dissociation curves to a 1:1 binding model to obtain ka, kd, and Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing thermodynamic parameters.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-protein interaction.

Materials:

  • ITC instrument

  • Target protein

  • This compound

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the target protein and this compound against the same buffer to minimize buffer mismatch effects.

    • Degas all solutions.

  • ITC Experiment:

    • Load the target protein into the sample cell.

    • Load this compound into the injection syringe.

    • Perform a series of injections of this compound into the protein solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks.

    • Fit the integrated data to a suitable binding model to determine n, Kd, and ΔH. Calculate ΔS from the Gibbs free energy equation.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7]

Objective: To determine the binding affinity of this compound through a competitive binding assay.

Materials:

  • Fluorescence plate reader with polarization filters

  • Fluorescently labeled probe known to bind the target protein

  • Target protein

  • This compound

  • Assay buffer

  • Black, low-binding microplates

Protocol:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent probe and target protein that gives a stable and significant polarization window.

  • Competitive Binding Assay:

    • In a microplate, add a fixed concentration of the target protein and the fluorescent probe.

    • Add a serial dilution of this compound.

    • Incubate to reach equilibrium.

    • Measure the fluorescence polarization.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_0 High Polarization cluster_1 Low Polarization Protein_Probe_Complex Target Protein + Fluorescent Probe Free_Probe Free Fluorescent Probe Protein_Probe_Complex->Free_Probe Displacement by this compound Protein_CU2010_Complex Target Protein + this compound

Figure 3: Principle of a competitive Fluorescence Polarization assay.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for the characterization of the hypothetical copper-based small molecule inhibitor, this compound. By employing a combination of these biophysical techniques, researchers can obtain a comprehensive understanding of the binding characteristics of their compound of interest, which is crucial for advancing drug discovery and development programs. It is essential to optimize the described protocols for the specific target protein and compound to ensure high-quality, reproducible data.

References

Application Notes and Protocols: Copper as a Molecular Probe in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper (Cu) is an essential trace element crucial for a myriad of physiological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1][2] Emerging evidence has established that copper ions, in addition to their catalytic roles in enzymes, function as critical signaling molecules, modulating key pathways implicated in cell growth, proliferation, and survival.[3] This has led to significant interest in understanding and manipulating copper homeostasis for therapeutic purposes, particularly in cancer research where copper levels are often dysregulated.[4][5]

These application notes provide a comprehensive overview of the role of copper as a signaling molecule and detail the use of molecular probes to investigate its function. This document is intended for researchers, scientists, and drug development professionals interested in studying copper-dependent signaling pathways.

Quantitative Data Summary

The effective use of molecular probes for copper requires a thorough understanding of their binding properties. The following table summarizes key quantitative data for representative fluorescent copper probes.

Probe NameExcitation (nm)Emission (nm)Detection LimitBinding Stoichiometry (Probe:Cu²⁺)Reference
N4 Not Specified5251.20 µM1:1[6]
BNQ 52052045.5 nMNot Specified[7]
A5 4405250.11 µMNot Specified[8]
T-Cu²⁺ Not SpecifiedNot Specified0.289 µmol/LNot Specified[9]

Signaling Pathway: Copper and the Ras/MAPK Pathway

Copper has been identified as a key modulator of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3] Copper ions directly bind to and enhance the activity of MEK1, a central kinase in this pathway, leading to the phosphorylation and activation of ERK.[3] The high-affinity copper transporter, Ctr1, plays a crucial role in supplying the necessary copper for MAPK pathway activation.[3]

Below is a diagram illustrating the role of copper in the Ras/MAPK signaling pathway.

Copper_MAPK_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1 MEK1 Raf->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Regulates Ctr1 Ctr1 (Copper Transporter) Cu Cu⁺ Cu->MEK1 Experimental_Workflow Hypothesis Hypothesis: Copper modulates Signaling Pathway X CellCulture Cell Culture Model (e.g., Cancer Cell Line) Hypothesis->CellCulture Modulation Modulate Copper Levels (Chelators or Supplementation) CellCulture->Modulation SignalingAssay Assess Pathway Activation (e.g., Western Blot for Phospho-proteins) Modulation->SignalingAssay ProbeImaging Visualize Intracellular Copper (Fluorescent Probe Imaging) Modulation->ProbeImaging DataAnalysis Quantitative Data Analysis SignalingAssay->DataAnalysis ProbeImaging->DataAnalysis Conclusion Conclusion on Copper's Role in Signaling Pathway X DataAnalysis->Conclusion

References

Troubleshooting & Optimization

Troubleshooting CU-2010 synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for impurities encountered during the synthesis of CU-2010. For the purposes of this guide, this compound is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses specific impurity-related issues in a question-and-answer format.

Question: I am observing a significant amount of a homocoupling byproduct from my boronic acid starting material. What is the cause and how can I prevent it?

Answer:

The formation of a biaryl homocoupling product from the boronic acid is a common side reaction in Suzuki couplings. The primary cause is often the presence of oxygen in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][3]

Mitigation Strategies:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. Common methods include:

    • Inert Gas Purging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (15-30 minutes).[1]

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. This cycle should be repeated 3-5 times for maximum effectiveness.[1]

  • Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[1][4][5]

  • Catalyst and Ligand Choice:

    • Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.

    • Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos) can favor the desired cross-coupling over side reactions.[1][6]

Question: My final product is contaminated with residual palladium. What are the acceptable limits and how can I remove it?

Answer:

Residual palladium is a critical impurity, especially in drug development, as it is toxic and can interfere with biological assays. Regulatory guidelines, such as those from the European Agency for the Evaluation of Medicinal Products, limit platinum group metals (including palladium) to less than 5-10 ppm in active pharmaceutical ingredients (APIs).[7][8]

Palladium Removal (Scavenging) Techniques:

  • Activated Carbon: Stirring the product solution with activated carbon is a common and effective method for adsorbing residual palladium.

  • Thiol-Based Scavengers: Reagents with thiol groups have a high affinity for palladium. These can be silica-bound (e.g., SiliaMetS Thiol) or polymer-bound (e.g., Smopex™) for easy filtration after scavenging.

  • Crystallization: Recrystallization of the final product can significantly reduce palladium levels, although it may not be sufficient on its own to reach the required low ppm levels.[7]

  • Aqueous Washes: Washing the organic product solution with an aqueous solution of a chelating agent like thiourea (B124793) or L-cysteine can help extract palladium.

Question: HPLC analysis of my crude product shows unreacted aryl halide starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a common issue. Several factors can contribute to this:

  • Catalyst Deactivation: The palladium catalyst can be "poisoned" by impurities like sulfur-containing compounds, even at trace levels.[9] Ensure high-purity starting materials and solvents. Catalyst deactivation can also occur through aggregation, forming palladium black.[10]

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure you are using a suitable base (e.g., Cs₂CO₃, K₃PO₄) and that it is present in sufficient stoichiometric excess (typically 1.5-3 equivalents).

  • Reaction Temperature: Some Suzuki couplings can be sluggish at lower temperatures.[11] Cautiously increasing the reaction temperature may improve the conversion rate.

  • Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura synthesis of this compound?

A1: Besides the issues mentioned in the troubleshooting guide, other common impurities include:

  • Dehalogenated starting material: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[10]

  • Protodeborylated starting material: The boronic acid group is replaced by a hydrogen atom. This is more common with heteroaryl boronic acids.[3]

  • Phenol byproduct: Formed from the oxidation of the boronic acid.[12]

Q2: How can I best monitor the progress of my this compound synthesis?

A2: Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred. These techniques allow you to track the disappearance of starting materials and the appearance of the this compound product and any byproducts.

Q3: What analytical techniques are used to quantify residual palladium?

A3: The standard and most accurate method for quantifying trace metals like palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7] Other methods include Atomic Absorption (AA) spectroscopy and X-ray fluorescence (XRF).[7][13] While more complex, these methods are essential for final quality control of APIs.[7]

Data & Protocols

Table 1: Effect of Reaction Conditions on Impurity Profile

This table summarizes hypothetical results from optimizing the this compound synthesis to minimize the formation of a key homocoupling impurity.

Entry Base (2.0 eq.) Solvent Degassing Method This compound Yield (%) Homocoupling Impurity (%)
1K₂CO₃Toluene/H₂ON₂ Purge (15 min)7515
2Cs₂CO₃1,4-Dioxane (B91453)/H₂ON₂ Purge (15 min)888
3Cs₂CO₃1,4-Dioxane/H₂OFreeze-Pump-Thaw (x3)92<2
4Cs₂CO₃1,4-Dioxane/H₂OFreeze-Pump-Thaw (x3)91<2
Protocol 1: General Synthesis of this compound

Materials:

  • Aryl Bromide (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the aryl bromide and arylboronic acid.

  • Add the 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture thoroughly using the Freeze-Pump-Thaw method (repeat three times).

  • Under an inert atmosphere (Argon or Nitrogen), add the cesium carbonate and Pd(PPh₃)₄.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

G start Impurity Detected in This compound Synthesis check_mw Determine Molecular Weight (LC-MS) start->check_mw is_homo MW matches Homocoupling Byproduct? check_mw->is_homo is_sm MW matches Starting Material? is_homo->is_sm No sol_homo Improve Degassing (Freeze-Pump-Thaw) Use Mild Reducing Agent is_homo->sol_homo Yes is_dehalo MW matches Dehalogenated Starting Material? is_sm->is_dehalo No sol_sm Increase Reaction Time/Temp Check Catalyst Activity Verify Stoichiometry is_sm->sol_sm Yes unknown Unknown Impurity (Further structural elucidation needed) is_dehalo->unknown No sol_dehalo Optimize Base and Solvent Screen Ligands is_dehalo->sol_dehalo Yes

Caption: Troubleshooting workflow for impurity identification.

G cluster_main Desired Cross-Coupling Pathway cluster_side Side Reaction Pathway ArBr Aryl-Br Oxidative\nAddition Oxidative Addition ArBr->Oxidative\nAddition ArBOH Aryl'-B(OH)₂ Homocoupling Homocoupling Impurity (Aryl'-Aryl') ArBOH->Homocoupling Transmetalation Transmetalation ArBOH->Transmetalation Pd0 Pd(0) Catalyst Pd0->Oxidative\nAddition PdII Pd(II) CU2010 This compound (Aryl-Aryl') Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-Aryl' Ar-Pd(II)-Aryl' Transmetalation->Ar-Pd(II)-Aryl' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Aryl'->Reductive\nElimination Reductive\nElimination->Pd0 Regenerated Reductive\nElimination->CU2010 O2 O₂ (Oxygen) O2->Pd0 Oxidizes PdII->Homocoupling Promotes

Caption: Reaction pathways for this compound and a key impurity.

References

How to improve CU-2010 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the experimental compound CU-2010.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an experimental small molecule inhibitor with significant therapeutic potential. However, its hydrophobic nature leads to poor aqueous solubility, which can be a critical limiting factor for its use in various in vitro and in vivo experiments, potentially impacting bioavailability and therapeutic efficacy.[1][2]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, it is recommended to use organic solvents in which this compound exhibits higher solubility. Based on preliminary internal data, Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating a concentrated stock solution.

Q3: How can I improve the solubility of this compound in my aqueous experimental buffers?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of co-solvents, pH adjustment, and the formation of microemulsions or solid dispersions.[3][4][5] The optimal method will depend on the specific requirements of your experiment.

Q4: Are there any known incompatibilities of this compound with common reagents?

A4: While comprehensive compatibility studies are ongoing, it is advisable to avoid strongly acidic or basic conditions for prolonged periods, as this may affect the stability of this compound. Always prepare fresh dilutions in your experimental buffer immediately before use.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.

Cause: This is a common issue when diluting a concentrated stock of a hydrophobic compound (e.g., in DMSO) into an aqueous medium. The drastic change in solvent polarity reduces the solubility of the compound.

Solutions:

  • Use of Co-solvents: Incorporating a co-solvent in your final aqueous solution can help maintain the solubility of this compound.[3][5] Common co-solvents include DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects on cells or assays.

  • Sequential Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help prevent immediate precipitation.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[3] If this compound has an ionizable group, adjusting the pH of the buffer to favor the charged form of the molecule can increase its aqueous solubility.

Issue 2: Inconsistent results in cell-based assays.

Cause: Poor solubility can lead to the formation of micro-precipitates or aggregates of this compound in the cell culture medium. This results in an unknown and variable effective concentration of the compound available to the cells, leading to inconsistent experimental outcomes.

Solutions:

  • Preparation of a Solid Dispersion: A solid dispersion involves dispersing the drug in an inert hydrophilic carrier.[4] This can enhance the dissolution rate and apparent solubility in aqueous media.

  • Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can be used to increase the solubility of hydrophobic compounds.[3]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve its dissolution rate.[1][2]

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various common solvents and co-solvent mixtures based on internal preliminary testing.

Solvent/Co-solvent MixtureTemperature (°C)Approximate Solubility (mg/mL)
Water25< 0.01
Phosphate-Buffered Saline (PBS), pH 7.425< 0.01
Ethanol25~5
Dimethyl Sulfoxide (DMSO)25> 50
10% DMSO in PBS25~0.1
5% Ethanol in PBS25~0.05

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental buffers.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using a Co-solvent Method

Objective: To prepare a working solution of this compound in an aqueous buffer for a cell-based assay, minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pure DMSO to get an intermediate concentration (e.g., 1 mM).

  • To prepare the final working solution (e.g., 10 µM), add the required volume of the 1 mM intermediate stock solution to the pre-warmed aqueous buffer. Crucially, add the DMSO stock dropwise while gently vortexing the aqueous buffer. This ensures rapid mixing and reduces localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%).

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experiment weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock intermediate Intermediate Dilution (in DMSO) stock->intermediate add_buffer Add to Aqueous Buffer (dropwise with vortexing) intermediate->add_buffer working Final Working Solution add_buffer->working assay Perform Cell-Based Assay working->assay

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Potential Solutions cluster_check Verification start This compound Precipitates in Aqueous Buffer cosolvent Use Co-solvent (e.g., <1% DMSO) start->cosolvent serial_dilution Perform Serial Dilution start->serial_dilution ph_adjust Adjust Buffer pH start->ph_adjust check1 Solution Remains Clear? cosolvent->check1 serial_dilution->check1 ph_adjust->check1 check2 Consistent Assay Results? check1->check2 end Successful Solubilization check2->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

Technical Support Center: Overcoming CU-2010 Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of the hypothetical small molecule inhibitor, CU-2010. While this compound is presented here as a selective inhibitor of Copper-dependent enzyme X, users may encounter off-target effects related to its interaction with other metalloproteins and cellular copper homeostasis pathways. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the intended target of this compound and what are its known off-target effects?

A1: this compound is designed as a potent inhibitor of the fictional Copper-dependent enzyme X, which plays a critical role in a specific signaling pathway. However, due to its copper-binding moiety, this compound has been observed to have off-target effects on other copper-dependent proteins and processes. These unintended interactions can lead to misleading experimental outcomes.[1][2] The primary off-target interactions include the inhibition of other cuproenzymes and disruption of intracellular copper homeostasis.

Q2: What are the initial signs of potential off-target effects in my experiments with this compound?

A2: Common indicators of off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen with siRNA or CRISPR-Cas9 knockout of the intended target, Copper-dependent enzyme X.[1]

  • High Effective Concentration: The concentration of this compound required to achieve the desired effect in cellular assays is significantly higher than its in vitro IC50 for Copper-dependent enzyme X.

  • Unexpected Cytotoxicity: Significant cell death is observed at concentrations intended to be selective for the target enzyme.[3]

  • Inconsistent Results: Variability in results is observed when using different batches of this compound or when comparing results with other inhibitors of the same target.[3]

Q3: How can I confirm that the phenotype I am observing is due to on-target inhibition of Copper-dependent enzyme X?

A3: To confirm on-target activity, several validation experiments are recommended:

  • Orthogonal Validation: Use a structurally different inhibitor of Copper-dependent enzyme X. If the phenotype is reproduced, it is more likely to be an on-target effect.[1]

  • Rescue Experiments: Overexpression of a this compound-resistant mutant of Copper-dependent enzyme X should reverse the observed phenotype.[3]

  • Target Engagement Assays: Directly measure the binding of this compound to Copper-dependent enzyme X within the cell using techniques like the Cellular Thermal Shift Assay (CETSA).[3]

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during experiments with this compound.

Issue 1: Unexpectedly high cytotoxicity is observed at working concentrations of this compound.

  • Possible Cause 1: Off-target inhibition of essential cuproenzymes. this compound may be inhibiting other copper-dependent enzymes that are vital for cell survival.

  • Troubleshooting Steps:

    • Determine the Cytotoxic Threshold: Perform a dose-response experiment to identify the concentration range that is non-toxic to your cells.[3]

    • Use Lower, Non-toxic Concentrations: Conduct functional assays at concentrations at or below the cytotoxic threshold.

    • Assess Mitochondrial Function: Since many cuproenzymes are involved in cellular respiration, evaluate mitochondrial health using assays like MTT or Seahorse XF Analyzer.

  • Possible Cause 2: Disruption of copper homeostasis. this compound might be acting as a copper ionophore, leading to toxic levels of intracellular free copper and subsequent reactive oxygen species (ROS) production.[4]

  • Troubleshooting Steps:

    • Measure Intracellular Copper Levels: Use fluorescent probes or atomic absorption spectroscopy to quantify intracellular copper concentrations after this compound treatment.

    • Assess Oxidative Stress: Measure ROS levels using probes like DCFDA.

    • Co-treatment with a Copper Chelator: Determine if a cell-permeable copper chelator can rescue the cytotoxic phenotype.

Issue 2: The phenotypic effect of this compound does not match the genetic knockdown of Copper-dependent enzyme X.

  • Possible Cause: Off-target signaling pathway modulation. this compound may be affecting signaling pathways independent of its intended target.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Compare the EC50 for the observed phenotype with the IC50 for target inhibition. A large discrepancy suggests an off-target effect.

    • Proteome-wide Profiling: Employ techniques like chemical proteomics to identify all cellular targets of this compound.[1]

    • Pathway Analysis: Use bioinformatics tools to analyze the potential off-target proteins and the pathways they regulate.

Data Presentation

Table 1: Potency and Cytotoxicity of this compound

ParameterConcentration (µM)
On-Target Activity
IC50 for Copper-dependent enzyme X (in vitro)0.05
EC50 for downstream pathway inhibition (cellular)0.2
Off-Target Activity
IC50 for Off-target cuproenzyme Y2.5
EC50 for induction of ROS5.0
Cytotoxicity
CC50 (50% cytotoxic concentration)10.0

Experimental Protocols

Protocol 1: Dose-Response Experiment for Optimal Concentration

Objective: To determine the minimum effective concentration of this compound for on-target activity and the threshold for cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in 96-well plates and allow them to attach overnight.

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Phenotypic Readout: Measure the biological response of interest (e.g., reporter gene expression, phosphorylation of a downstream target).

  • Toxicity Readout: In a parallel plate, assess cell viability using an MTS or CellTiter-Glo® assay.

  • Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 and CC50 values.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to Copper-dependent enzyme X in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle or a saturating concentration of this compound.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble Copper-dependent enzyme X using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[3]

Visualizations

Signaling_Pathway cluster_upstream Upstream Signal cluster_target Target Pathway cluster_off_target Off-Target Pathway Upstream_Activator Upstream_Activator Copper_Enzyme_X Copper-dependent Enzyme X Upstream_Activator->Copper_Enzyme_X Activates Downstream_Effector Downstream_Effector Copper_Enzyme_X->Downstream_Effector Inhibits Cuproenzyme_Y Off-target Cuproenzyme Y Adverse_Effect Adverse_Effect Cuproenzyme_Y->Adverse_Effect CU_2010 This compound CU_2010->Copper_Enzyme_X Inhibits (On-Target) CU_2010->Cuproenzyme_Y Inhibits (Off-Target)

Caption: Hypothetical signaling pathway showing the on-target and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype with this compound Check_Concentration Is concentration >> IC50? Start->Check_Concentration Dose_Response Perform Dose-Response & Cytotoxicity Assays Check_Concentration->Dose_Response Yes Genetic_Validation Compare with Genetic Knockdown/Knockout Check_Concentration->Genetic_Validation No Dose_Response->Genetic_Validation CETSA Perform CETSA for Target Engagement Genetic_Validation->CETSA Phenotypes Differ Orthogonal_Inhibitor Test Orthogonal Inhibitor Genetic_Validation->Orthogonal_Inhibitor Phenotypes Match Proteomics Identify Off-Targets via Chemical Proteomics CETSA->Proteomics No Engagement Conclusion_On_Target Phenotype is On-Target CETSA->Conclusion_On_Target Target Engaged Orthogonal_Inhibitor->Proteomics Phenotypes Differ Orthogonal_Inhibitor->Conclusion_On_Target Phenotypes Match Conclusion_Off_Target Phenotype is Off-Target Proteomics->Conclusion_Off_Target

Caption: A troubleshooting workflow for investigating suspected off-target effects of this compound.

Logical_Relationship cluster_observed Observed Cellular Effect cluster_causes Potential Causes cluster_validation Validation Experiments Observed_Phenotype Observed_Phenotype On_Target On-Target Inhibition of Copper-dependent Enzyme X On_Target->Observed_Phenotype Contributes to Off_Target Off-Target Effects Off_Target->Observed_Phenotype Contributes to Genetic_KO Genetic Knockout Genetic_KO->On_Target Orthogonal_Inhibitor Orthogonal Inhibitor Orthogonal_Inhibitor->On_Target Dose_Response Dose-Response Dose_Response->Off_Target

Caption: Logical relationship between observed effects and validation strategies for this compound.

References

Technical Support Center: Hypothetical Agent X (HAX)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding experimental variability and reproducibility when working with the Hypothetical Agent X (HAX).

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the bioactivity of HAX. What are the potential causes and solutions?

A1: Batch-to-batch variability is a common issue in experimental research. Potential causes can be categorized into three main areas:

  • Reagent Stability and Handling:

    • Inconsistent Storage: HAX is sensitive to temperature fluctuations and light exposure. Ensure all batches are stored under identical, specified conditions (-80°C, protected from light).

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade HAX. Aliquot the stock solution into single-use volumes immediately after reconstitution.

    • Solvent Purity: The quality and purity of the solvent (e.g., DMSO) used for reconstitution can impact the stability and activity of HAX. Use only high-purity, anhydrous solvents from a reliable supplier.

  • Assay Conditions:

    • Cell Culture Health: The passage number, confluency, and overall health of the cell line used can significantly affect the response to HAX. It is crucial to use cells within a consistent passage number range and to monitor their health regularly.

    • Incubation Times and Temperatures: Minor deviations in incubation times or temperatures can lead to varied results. Ensure all experimental steps are precisely timed and that incubators are calibrated and maintain a stable temperature.

    • Reagent Preparation: Inconsistencies in the preparation of media, buffers, and other assay reagents can introduce variability. Utilize standard operating procedures (SOPs) for all reagent preparations.

  • Data Analysis:

    • Inconsistent Data Processing: Ensure that the same data analysis parameters (e.g., background subtraction, curve fitting model) are applied across all experiments.

    • Outlier Handling: Establish a clear and consistent policy for identifying and handling outliers in your data.

Q2: Our results with HAX are not consistent with previously published data. How can we troubleshoot this?

A2: Discrepancies between your results and published findings can be frustrating. Here are several steps to troubleshoot this issue:

  • Thoroughly Review the Protocol: Compare your experimental protocol side-by-side with the one described in the publication. Pay close attention to details such as cell line specifics (source, passage number), reagent concentrations, incubation times, and the specific equipment used.

  • Use Positive and Negative Controls: Ensure your assay includes appropriate positive and negative controls. A positive control should elicit a known, robust response, while a negative control should show no response. This helps validate that your assay system is working as expected.[1]

  • Re-verify Reagent Concentrations: Independently verify the concentration of your HAX stock solution and all other critical reagents.

Troubleshooting Guides

Issue: High Variability in In-Vitro Cell Viability Assays

High variability in cell viability assays (e.g., MTT, CellTiter-Glo®) can obscure the true effect of HAX. The following guide provides a systematic approach to reducing this variability.

Step 1: Standardize Cell Seeding

Inconsistent cell numbers at the start of the experiment are a major source of variability.

  • Protocol:

    • Ensure cells are in the logarithmic growth phase.

    • Create a single-cell suspension by thorough but gentle trypsinization and pipetting.

    • Use a hemocytometer or an automated cell counter to accurately determine cell density.

    • Gently mix the cell suspension before and during plating to prevent cell settling.

    • Avoid plating cells from the edges of the tissue culture flask where they may be less healthy.

Step 2: Control for Edge Effects in Multi-Well Plates

"Edge effects," where cells in the outer wells of a plate behave differently from those in the inner wells, can introduce significant bias.

  • Protocol:

    • To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells.

    • Only use the inner 60 wells of a 96-well plate for your experimental samples.

Step 3: Ensure Consistent HAX Dosing

  • Protocol:

    • Prepare a fresh serial dilution of HAX for each experiment.

    • Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.

    • When adding HAX to the wells, mix gently to ensure even distribution without disturbing the cell monolayer.

Issue: Poor Reproducibility in Western Blot Analysis of HAX-Induced Pathway Activation

Western blotting is a semi-quantitative technique prone to variability. Adhering to a strict protocol is key to achieving reproducible results.

Step 1: Consistent Sample Preparation

  • Protocol:

    • Lyse cells at the same confluency and after the exact same HAX treatment duration.

    • Use a standardized lysis buffer with fresh protease and phosphatase inhibitors.

    • Accurately determine protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.

Step 2: Standardized Electrophoresis and Transfer

  • Protocol:

    • Use pre-cast gels to minimize gel-to-gel variation.

    • Run all gels under the same voltage and for the same duration.

    • Use a consistent transfer method (e.g., wet or semi-dry) and ensure complete and even transfer of proteins to the membrane.

Step 3: Consistent Antibody Incubation and Imaging

  • Protocol:

    • Use the same primary and secondary antibody concentrations and incubation times/temperatures for all experiments.

    • Ensure thorough washing steps to minimize background signal.

    • When imaging, use the same instrument settings and exposure times. For quantitative analysis, ensure the signal is within the linear range of the detector.

Quantitative Data on Experimental Variability

The following table summarizes hypothetical data on the sources of variability in a typical HAX bioactivity assay, highlighting the impact of protocol standardization.

Source of VariabilityCoefficient of Variation (CV) - Standard ProtocolCoefficient of Variation (CV) - Optimized Protocol
Cell Seeding Density15%5%
Reagent Preparation12%4%
Incubation Time10%2%
Operator Error8%3%
Overall Assay Variability ~25% ~8%

Detailed Experimental Protocol: HAX-Induced Apoptosis Assay by Flow Cytometry

This protocol details a method for quantifying apoptosis in response to HAX treatment using Annexin V and Propidium Iodide (PI) staining.

  • Cell Preparation:

    • Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • HAX Treatment:

    • Prepare a 10 mM stock solution of HAX in anhydrous DMSO.

    • Dilute the HAX stock solution in complete culture medium to final concentrations of 1 µM, 5 µM, and 10 µM.

    • Aspirate the old medium from the cells and add 2 mL of the HAX-containing medium or a vehicle control (0.1% DMSO) to the respective wells.

    • Incubate for 24 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Collect at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).

Visualizations

TroubleshootingWorkflow Start High Experimental Variability Observed CheckReagents Step 1: Verify Reagents - Purity & Storage? - Fresh Aliquots? Start->CheckReagents CheckProtocol Step 2: Review Protocol - SOP Followed? - Consistent Timing? CheckReagents->CheckProtocol No ProblemReagents Source Identified: Reagent Inconsistency CheckReagents->ProblemReagents Yes CheckEnvironment Step 3: Assess Environment - Calibrated Equipment? - Stable Conditions? CheckProtocol->CheckEnvironment No ProblemProtocol Source Identified: Protocol Deviation CheckProtocol->ProblemProtocol Yes CheckAnalysis Step 4: Examine Analysis - Consistent Parameters? - Outlier Policy? CheckEnvironment->CheckAnalysis No ProblemEnvironment Source Identified: Environmental Fluctuation CheckEnvironment->ProblemEnvironment Yes ProblemAnalysis Source Identified: Analysis Inconsistency CheckAnalysis->ProblemAnalysis Yes Resolved Variability Reduced Experiment is Reproducible CheckAnalysis->Resolved:w No obvious source found. Re-evaluate experimental design. ProblemReagents->Resolved ProblemProtocol->Resolved ProblemEnvironment->Resolved ProblemAnalysis->Resolved

Caption: A logical workflow for troubleshooting experimental variability.

SignalingPathway cluster_nucleus Nucleus HAX HAX Receptor Surface Receptor X HAX->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor Y KinaseB->TF Nucleus Nucleus TF->Nucleus Translocation Gene Target Gene Expression Apoptosis Apoptosis Gene->Apoptosis

Caption: Hypothetical signaling pathway inhibited by HAX, leading to apoptosis.

References

Refining CU-2010 dosage for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CU-2010, a synthetic serine protease inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, synthetic, small-molecule serine protease inhibitor. Its primary mechanism of action involves the competitive inhibition of several key enzymes in the coagulation and fibrinolytic pathways. It forms stable complexes with these proteases, blocking their catalytic activity.

Q2: Which specific serine proteases are inhibited by this compound?

A2: this compound exhibits inhibitory activity against a range of serine proteases, with high affinity for plasmin, plasma kallikrein, Factor Xa (FXa), and Factor XIa (FXIa).[1] Its ability to inhibit these specific proteases contributes to its antifibrinolytic and anticoagulant properties.

Q3: What is a recommended starting concentration for in vitro experiments with this compound?

A3: For in vitro fibrinolysis inhibition assays, a concentration range of 100 nM to 1000 nM has been shown to be effective. As a general guideline for enzyme inhibition experiments, a starting concentration of 5 to 10 times the inhibitor's Ki or IC50 value for the target protease is recommended to ensure complete inhibition. A dose-response experiment is always advisable to determine the optimal concentration for your specific experimental conditions.

Q4: What is the recommended solvent for dissolving and preparing this compound stock solutions?

Q5: How should this compound and its stock solutions be stored?

A5: For long-term stability, the lyophilized powder of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Diluted aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Suboptimal or No Inhibition Observed
Possible Cause Troubleshooting Step
Incorrect Inhibitor Concentration Verify the calculations for your dilutions. Perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and increasing to a high concentration (e.g., 10 µM) to determine the IC50 in your assay.
Inhibitor Degradation Prepare a fresh stock solution from lyophilized powder. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the inhibitor is added to the assay medium just before starting the experiment.
Incorrect Assay Conditions Confirm that the pH and temperature of your assay buffer are optimal for both the enzyme activity and the inhibitor stability. Most protease assays are performed at physiological pH (7.4).
High Enzyme Concentration If the enzyme concentration is too high, it may require a proportionally higher inhibitor concentration for effective inhibition. Consider reducing the enzyme concentration if possible.
Issue 2: Poor Solubility or Precipitation in Aqueous Solutions
Possible Cause Troubleshooting Step
High Final DMSO Concentration Ensure the final concentration of DMSO in your aqueous assay buffer is below 0.1%. High concentrations of DMSO can cause some compounds to precipitate when diluted into an aqueous environment.
Low Aqueous Solubility Prepare intermediate dilutions of your DMSO stock solution in a serum-free medium or your assay buffer before adding it to the final reaction mixture. Gentle vortexing during dilution can also help.
Compound Precipitation Over Time Visually inspect your assay wells or tubes for any signs of precipitation. If observed, consider lowering the final concentration of this compound or exploring the use of a different solvent system if compatible with your experiment.
Issue 3: Off-Target or Unexpected Effects
Possible Cause Troubleshooting Step
Inhibition of Other Proteases At high concentrations, this compound may inhibit other serine proteases that are not your primary target. Review the selectivity profile of this compound and consider whether any off-target effects could explain your observations. Use the lowest effective concentration determined from your dose-response experiments.
Cellular Toxicity If you are working with cell-based assays, high concentrations of this compound or the solvent (DMSO) may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional experiments to rule out toxicity.
Interaction with Assay Components Some compounds can interfere with assay detection methods (e.g., fluorescence or absorbance). Run appropriate controls, including a control with this compound and the detection reagent in the absence of the enzyme and substrate, to check for any interference.

Quantitative Data

The inhibitory activity of this compound against key serine proteases is summarized below. These inhibition constants (Ki) are a measure of the inhibitor's potency, with lower values indicating higher potency.

Target Enzyme Inhibition Constant (Ki)
Plasmin2 nM[1]
Plasma Kallikrein< 1 nM[1]
Factor Xa (FXa)45 nM[1]
Factor XIa (FXIa)18 nM[1]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound in a Chromogenic Protease Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., Plasmin, Trypsin)

  • Chromogenic substrate specific for the protease

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • DMSO

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations (e.g., from 10 µM to 10 pM). Ensure the final DMSO concentration is constant across all dilutions and in the vehicle control.

  • Enzyme Preparation: Dilute the serine protease in the assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the desired time course.

  • Assay Setup:

    • Add a fixed volume of the enzyme solution to each well of the 96-well plate.

    • Add an equal volume of the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to each well to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader in kinetic mode for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fibrin (B1330869) Clot Lysis Assay

This protocol is designed to assess the antifibrinolytic activity of this compound by measuring its ability to inhibit plasmin-induced fibrin clot lysis.

Materials:

  • Human plasma

  • Thrombin

  • Tissue Plasminogen Activator (tPA)

  • This compound

  • Assay Buffer (e.g., HEPES buffered saline)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO and serially dilute it in the assay buffer.

    • Prepare solutions of thrombin and tPA in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add human plasma to each well.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Add tPA to each well to initiate plasminogen activation.

  • Initiate Clotting: Add thrombin to each well to initiate fibrin clot formation.

  • Monitor Clot Lysis: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in absorbance (e.g., at 405 nm) over time. The decrease in absorbance indicates clot lysis.

  • Data Analysis:

    • Determine the time required for 50% clot lysis for each concentration of this compound.

    • Plot the 50% lysis time against the this compound concentration to evaluate its dose-dependent antifibrinolytic effect.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock & Dilutions add_inhibitor Add this compound/ Vehicle Control prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate add_inhibitor->incubate incubate->add_substrate read_plate Measure Absorbance (Kinetic Read) add_substrate->read_plate calc_velocity Calculate V₀ read_plate->calc_velocity plot_data Plot % Inhibition vs. [this compound] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Plasmin Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis CU2010 This compound CU2010->Plasmin Kallikrein Plasma Kallikrein CU2010->Kallikrein FXa Factor Xa CU2010->FXa FXIa Factor XIa CU2010->FXIa Coagulation Coagulation Cascade Kallikrein->Coagulation FXa->Coagulation FXIa->Coagulation

Caption: Inhibition of coagulation and fibrinolysis pathways by this compound.

troubleshooting_logic start No/Low Inhibition check_conc Verify Concentration Run Dose-Response start->check_conc conc_ok Concentration OK? check_conc->conc_ok check_reagents Prepare Fresh Reagents reagents_ok Reagents Fresh? check_reagents->reagents_ok check_conditions Optimize Assay Conditions (pH, Temp) conditions_ok Conditions Optimal? check_conditions->conditions_ok conc_ok->check_conc No conc_ok->check_reagents Yes reagents_ok->check_reagents No reagents_ok->check_conditions Yes success Inhibition Observed conditions_ok->success Yes fail Consult Further conditions_ok->fail No

Caption: Troubleshooting logic for suboptimal this compound activity.

References

CU-2010 signal-to-noise ratio optimization in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CU-2010 Assay System. This resource is designed to help researchers, scientists, and drug development professionals optimize their use of the this compound assay, with a focus on maximizing the signal-to-noise ratio to ensure high-quality, reproducible data. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical for my this compound assay?

A: The signal-to-noise ratio (S/N) is a crucial metric that compares the level of the desired signal from your sample to the level of background noise.[1][2] A higher S/N ratio indicates a clearer, more reliable signal, which is essential for distinguishing a true biological effect from random fluctuations in the assay.[1] In the context of the this compound assay, a high S/N ratio ensures that you can confidently detect and quantify the target analyte, even at low concentrations.

Q2: What are the primary sources of low signal-to-noise in the this compound assay?

A: A low S/N ratio in your this compound assay can stem from two main issues: a weak signal or high background noise.[1] A weak signal may be due to factors such as low expression of the target analyte, suboptimal concentrations of assay reagents, or inappropriate incubation times.[1] High background can be caused by non-specific binding of reagents, autofluorescence from cells or media if applicable, or contamination of your reagents.[1]

Q3: How can I distinguish between a genuine low signal and a problem with my assay setup?

A: The best way to troubleshoot this is by including proper controls in your experiment. A positive control with a known high signal will help verify that the this compound reagents and your instrument are functioning correctly. A negative control or blank will establish the baseline background noise.[1] If your positive control yields a strong signal while your experimental samples are low, the issue is likely biological. Conversely, if the positive control signal is also weak, the problem probably lies with the assay reagents or the protocol itself.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while using the this compound Assay System.

High Background Noise

Q: I am observing high background noise in my this compound assay. What are the possible causes and how can I resolve this?

A: High background noise can obscure your true signal and significantly reduce the sensitivity of your assay. Here are some common causes and their solutions:

  • Contaminated Reagents: Reagents can become contaminated with particles or microorganisms that interfere with the assay.

    • Solution: Use sterile techniques when handling all reagents.[3] It is also advisable to prepare fresh reagents and avoid repeated freeze-thaw cycles.[4]

  • Choice of Microplates: The type of microplate used can greatly impact background levels.

    • Solution: For luminescence-based assays, opaque white plates are recommended as they maximize the signal.[3][5] For fluorescence-based assays, black-walled plates with clear bottoms are often chosen to reduce crosstalk and background fluorescence.[6][7][8]

  • Autofluorescence: In cell-based assays, cells and media components can autofluoresce, contributing to high background.

    • Solution: Consider using media without phenol (B47542) red or other fluorescent components. You can also perform measurements in phosphate-buffered saline (PBS) with calcium and magnesium.[8]

  • Incubation Times: Overly long incubation times can sometimes lead to increased background.

    • Solution: Optimize your incubation times by performing a time-course experiment to find the point with the highest signal-to-noise ratio.[1]

Low Signal Intensity

Q: My this compound assay is producing a weak or no signal. What steps can I take to improve the signal strength?

A: A weak signal can make it difficult to detect changes in your experimental samples. Here are potential causes and their remedies:

  • Suboptimal Reagent Concentrations: The concentration of the this compound reagents may not be optimal for your specific experimental conditions.

    • Solution: Perform a titration experiment to determine the optimal concentration of the this compound detection reagent.[1]

  • Low Cell Seeding Density (for cell-based assays): If you are using a cell-based version of the this compound assay, the number of cells per well might be insufficient.

    • Solution: Optimize the cell seeding density to ensure a measurable signal. The cell number should be high enough for a detectable signal but avoid over-confluency.[6]

  • Incorrect Instrument Settings: The settings on your plate reader may not be appropriate for the this compound assay.

    • Solution: If your readout is fluorescent, ensure that the excitation and emission filters match the fluorophore's spectra. Adjusting the gain settings or integration time may also enhance the signal.[7]

  • Reagent Stability: The this compound reagents may have degraded due to improper storage or handling.

    • Solution: Ensure that all assay components are stored at the recommended temperatures and have not expired. Allow reagents to equilibrate to room temperature before use.[3]

High Variability Between Replicates

Q: I am seeing significant variability between my replicate wells. How can I improve the consistency of my this compound assay?

A: High variability can undermine the reliability of your results. The following are common sources of variability and how to address them:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of experimental error.[6][7]

    • Solution: Ensure your pipettes are properly calibrated.[6] When preparing reagents for multiple wells, create a master mix to ensure consistency.[4] Use a multichannel pipette for adding reagents to the plate.[4]

  • Incomplete Mixing: Failure to properly mix reagents or cell suspensions can lead to uneven distribution in the wells.[5]

    • Solution: Gently but thoroughly mix all reagent solutions and cell suspensions before pipetting.[5][6]

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect results.

    • Solution: To minimize edge effects, you can avoid using the outer wells of the plate or fill them with sterile water or PBS. Using a plate sealer can also help reduce evaporation.[7]

Experimental Protocols

Here are detailed protocols for key experiments to optimize your this compound assay.

Protocol 1: Optimizing Cell Seeding Density

This protocol is for cell-based applications of the this compound assay and will help you determine the optimal number of cells to seed per well.

  • Cell Preparation: Culture your cells to approximately 80-90% confluency. Ensure the cells are healthy and viable.[6]

  • Serial Dilution: Prepare a serial dilution of your cell suspension. A recommended range to test is from 1,000 to 40,000 cells per well in a 96-well plate.[1]

  • Seeding: Plate each cell density in at least triplicate to assess variability. Include "no-cell" control wells containing only medium to determine the background signal.[1]

  • Incubation: Incubate the plate under your standard experimental conditions for the appropriate duration.

  • Assay Execution: Perform the this compound assay according to the standard protocol.

  • Data Analysis: Plot the signal against the number of cells per well. Select the cell density that falls within the linear range of the curve and provides a strong signal well above the background from the "no-cell" controls.[1]

Protocol 2: Optimizing Reagent Concentration and Incubation Time

This protocol will help you determine the ideal this compound reagent concentration and incubation time to maximize the signal-to-noise ratio.[1]

  • Plate Preparation: Prepare two identical plates with cells seeded at the optimal density determined in Protocol 1. One plate will serve as the positive control (e.g., treated with a known activator) and the other as the negative control (e.g., vehicle-treated).[1]

  • Reagent Dilution: Prepare serial dilutions of the this compound detection reagent. For example, you can test concentrations ranging from 0.5X to 2X the manufacturer's recommended concentration.[1]

  • Reagent Addition: Add the different concentrations of the this compound reagent to triplicate wells on both the positive and negative control plates.[1]

  • Time-Course Measurement: Read the signal on a plate reader at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes) after reagent addition.[1]

  • Data Analysis: For each concentration and time point, calculate the signal-to-noise ratio (S/N = Mean Signal of Positive Control / Mean Signal of Negative Control).[1]

  • Selection: Choose the concentration and incubation time that yield the highest and most stable S/N ratio.[1]

Data Presentation

The following tables provide examples of how to structure your quantitative data for easy comparison during assay optimization.

Table 1: Optimization of Cell Seeding Density

Cells per WellMean Signal (Positive Control)Mean Signal (Negative Control)Signal-to-Noise Ratio (S/N)
1,0001,5005003.0
5,0007,50055013.6
10,00015,00060025.0
20,00028,00080035.0
40,00035,0001,20029.2

Table 2: Optimization of this compound Reagent Concentration

Reagent Conc.Mean Signal (Positive Control)Mean Signal (Negative Control)Signal-to-Noise Ratio (S/N)
0.5X12,00070017.1
1.0X28,00080035.0
1.5X32,0001,10029.1
2.0X33,0001,50022.0

Mandatory Visualizations

Below are diagrams representing a hypothetical signaling pathway and a general experimental workflow for the this compound assay.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Analyte_Production Analyte_Production Gene_Expression->Analyte_Production

Caption: A hypothetical signaling pathway leading to the production of the analyte measured by the this compound assay.

Experimental_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Incubate Incubate Treat_with_Compound->Incubate Add_CU2010_Reagent Add_CU2010_Reagent Incubate->Add_CU2010_Reagent Incubate_Detection Incubate_Detection Add_CU2010_Reagent->Incubate_Detection Read_Plate Read_Plate Incubate_Detection->Read_Plate Analyze_Data Analyze_Data Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A general experimental workflow for a cell-based this compound assay.

References

Technical Support Center: CU-2010 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CU-2010. The following information is designed to address common stability challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound instability in aqueous solutions?

A1: Instability of this compound, a copper-based compound, can manifest as a visible color change in the solution, often to a more bluish or greenish tint, which may indicate oxidation of the copper ion. Another common sign is the formation of precipitates or turbidity, suggesting aggregation or poor solubility over time. A decrease in expected biological or chemical activity in your assays is also a key indicator of instability.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor for maintaining the stability of many copper complexes. Deviations from the optimal pH range can lead to changes in the coordination state of the copper ion, potentially causing precipitation or a loss of function. It is recommended to maintain a consistent, optimized pH for all solutions containing this compound.

Q3: Can freeze-thaw cycles impact the stability of this compound stock solutions?

A3: Yes, repeated freeze-thaw cycles can compromise the stability of this compound. This can lead to the formation of ice crystals that may disrupt the compound's structure or hydration shell, promoting aggregation and reducing solubility upon thawing.[1] It is advisable to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: What is the recommended storage temperature for this compound?

A4: For long-term stability, this compound should generally be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[2] For short-term storage (up to one month), refrigeration at 4°C may be sufficient, depending on the formulation.[2] Always refer to any specific storage instructions provided with your batch of this compound.

Troubleshooting Guides

Issue 1: Precipitation or Aggregation of this compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal pHVerify and adjust the pH of your buffer to the recommended range for this compound.The compound remains soluble and dispersed in the solution.
High ConcentrationPrepare a more dilute stock solution and adjust the final concentration in your experiment accordingly.Reduced precipitation and improved solubility.
Incompatible Buffer ComponentsTest alternative buffer systems. Some components may interact with the copper ion.This compound remains stable and active in the new buffer system.
Improper StoragePrepare fresh solutions from a properly stored, solid form of this compound.Freshly prepared solutions should be clear and free of precipitates.
Issue 2: Loss of this compound Activity in Cellular Assays
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of Copper IonAdd a mild reducing agent to the formulation, if compatible with your experimental design.The activity of this compound is restored or maintained.
Interaction with Media ComponentsEvaluate the components of your cell culture media for potential chelating agents that may sequester the copper ion.Identify and replace interfering media components to preserve this compound activity.
Degradation Over TimeUse freshly prepared dilutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods at room temperature.Consistent experimental results with freshly prepared compound.
Adsorption to LabwareConsider using low-adhesion microplates or tubes for sensitive assays.Increased effective concentration of this compound in the assay, leading to more accurate results.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Reagent Preparation : Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4) and any desired stabilizing agents (e.g., antioxidants, chelators if appropriate for the specific this compound form).

  • Dissolution : Accurately weigh the solid this compound and dissolve it in the prepared buffer to the desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Sterilization : If for use in cell culture, sterile-filter the stock solution through a 0.22 µm filter.

  • Aliquoting : Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.

  • Storage : Store the aliquots at -80°C for long-term use.

Protocol 2: Assessing this compound Stability by UV-Vis Spectroscopy
  • Sample Preparation : Prepare a solution of this compound at a known concentration in the buffer of interest.

  • Initial Measurement : Immediately after preparation, measure the UV-Vis spectrum of the solution to obtain a baseline reading. Note the absorbance maximum (λmax).

  • Incubation : Incubate the solution under the conditions being tested (e.g., different temperatures, pH values, or time points).

  • Time-Point Measurements : At regular intervals, take an aliquot of the solution and measure its UV-Vis spectrum.

  • Data Analysis : Compare the spectra over time. A change in λmax or a decrease in absorbance at λmax can indicate degradation or aggregation. The formation of a new peak may suggest the formation of a degradation product.

Visualizing Experimental Workflows and Pathways

cluster_prep This compound Solution Preparation cluster_exp Experimental Use solid Solid this compound dissolve Dissolution solid->dissolve buffer Buffer Preparation buffer->dissolve filter Sterile Filtration dissolve->filter aliquot Aliquoting filter->aliquot store Storage (-80°C) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilution to Working Concentration thaw->dilute assay Add to Assay dilute->assay

Caption: Recommended workflow for the preparation and use of this compound solutions.

cluster_troubleshooting Troubleshooting Logic for this compound Instability instability Instability Observed (Precipitation/Activity Loss) check_ph Check & Adjust pH instability->check_ph check_conc Check Concentration instability->check_conc check_buffer Evaluate Buffer Components instability->check_buffer check_storage Review Storage Conditions instability->check_storage stable This compound is Stable check_ph->stable pH Optimized check_conc->stable Concentration Lowered check_buffer->stable Buffer Compatible check_storage->stable Storage Corrected

Caption: A logical flowchart for troubleshooting common this compound stability issues.

cluster_pathway Potential this compound Cellular Interaction Pathway cu2010 This compound (extracellular) transporter Membrane Transporter (e.g., CTR1) cu2010->transporter cu_ion Intracellular Cu+ transporter->cu_ion ros ROS Generation cu_ion->ros enzyme Enzyme Modulation cu_ion->enzyme stress Oxidative Stress ros->stress response Cellular Response enzyme->response stress->response

Caption: A simplified diagram of a potential cellular mechanism of action for this compound.

References

Technical Support Center: Addressing CU-2010 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro experiments with CU-2010.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: While the exact mechanism is under investigation, preliminary data suggests that this compound may function as a copper-associated cytotoxic agent. Copper is essential for various cellular processes, but excess or mismetallation can lead to cytotoxicity.[1][2][3] Potential mechanisms include the induction of reactive oxygen species (ROS), inhibition of key enzymes, or interference with signaling pathways dependent on copper homeostasis.[1][4]

Q2: I am not observing the expected cytotoxicity with this compound in my cell line. What are the initial troubleshooting steps?

A2: If you are not observing the expected cytotoxic effect, consider the following initial checks:

  • Cell Line Sensitivity: Confirm if your chosen cell line is appropriate. The cytotoxic effects of metal-associated compounds can be highly cell-line specific.[5][6]

  • Compound Integrity and Solubility: Ensure your this compound stock solution is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles. Verify the solubility of this compound in your culture medium to avoid precipitation.

  • Experimental Conditions: Double-check all experimental parameters, including cell seeding density, compound concentration, and incubation times.[7][8]

Q3: What is the optimal concentration range and treatment duration for this compound?

A3: The optimal concentration and duration are highly dependent on the cell line being used. We recommend performing a dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model. A typical starting point for a new compound might be a broad concentration range (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Q: My replicate wells in the MTT assay show high variability when treated with this compound. What could be the cause?

A: High variability in MTT assays is a common issue that can arise from several factors:[7][9]

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure a homogenous single-cell suspension before plating and use appropriate pipetting techniques.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification of the incubator.[9]

  • Incomplete Solubilization of Formazan (B1609692): The formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization can lead to inaccurate and variable readings.[9] Ensure adequate mixing and sufficient volume of the solubilization solution.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the solution, leading to inconsistent effects. Visually inspect the wells for any signs of precipitation.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

Q: I see a significant decrease in cell viability with an MTT assay, but a less pronounced effect with a trypan blue exclusion assay. Why might this be?

A: This discrepancy often points to different cellular processes being measured.

  • MTT Assay: This colorimetric assay measures metabolic activity, which is often used as an indicator of cell viability.[10][11] A reduction in MTT signal indicates a decrease in metabolic function, which can precede cell death.

  • Trypan Blue Exclusion: This assay identifies cells with compromised membrane integrity. A cell can be metabolically inactive but still have an intact membrane, thus excluding trypan blue.

This difference suggests that this compound may be causing a cytostatic effect (inhibiting proliferation and metabolic activity) before it leads to outright cell death and membrane rupture. To further investigate, consider using an apoptosis assay, such as a caspase activation assay.[12][13]

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer485.2
A549Lung Cancer4812.8
MCF-7Breast Cancer488.1
HepG2Liver Cancer4825.5

Note: These are example values. Users should determine the IC50 for their specific cell lines and experimental conditions.

Table 2: Troubleshooting Common Cytotoxicity Assay Artifacts

IssuePotential CauseRecommended Solution
High Background in MTT Assay Microbial contamination, interference from phenol (B47542) red or serum components.[7]Use phenol red-free medium during the assay; consider serum-free medium for the incubation step. Visually inspect for contamination.
Low Absorbance Readings Insufficient cell number or incubation time.[7][14]Optimize cell seeding density and extend the incubation period with the assay reagent.
False Positives Test compound directly reduces the assay reagent (e.g., MTT).[9][15]Run a control with the compound in cell-free medium to check for direct reduction.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

Protocol 2: Caspase-3/7 Activity Assay

This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12] This reagent contains a proluminescent caspase-3/7 substrate.[12]

  • Reagent Addition: Add the prepared Caspase-Glo® 3/7 Reagent to each well. This results in cell lysis and cleavage of the substrate by active caspases.[12]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the luminescence signal of treated samples to the vehicle-only control to determine the fold-change in caspase activity.

Visualizations

experimental_workflow General Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells cu2010_prep Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound cu2010_prep->treat_cells seed_cells->treat_cells incubation Incubate (24, 48, 72h) treat_cells->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis_assay readout Measure Absorbance/ Luminescence viability_assay->readout apoptosis_assay->readout analysis Calculate IC50/ Fold Change readout->analysis interpretation Interpret Results analysis->interpretation

Caption: Workflow for evaluating this compound cytotoxicity.

signaling_pathway Hypothesized Signaling Pathway for this compound Induced Apoptosis cu2010 This compound (Copper Ionophore/Complex) ros Increased Intracellular Reactive Oxygen Species (ROS) cu2010->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3/7 active_cas9->cas3 active_cas3 Active Caspase-3/7 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Potential this compound induced apoptosis pathway.

troubleshooting_logic Troubleshooting Logic for Unexpected Cytotoxicity Results start Unexpected Result (e.g., No Cytotoxicity) check_reagents Check Reagent Integrity (this compound, Assay Kits) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Verify Cell Health & Passage Number cells_ok Cells OK? check_cells->cells_ok check_protocol Review Experimental Protocol (Concentrations, Times) protocol_ok Protocol OK? check_protocol->protocol_ok reagent_ok->check_cells Yes reprepare Prepare Fresh Reagents/Stock reagent_ok->reprepare No cells_ok->check_protocol Yes new_cells Use New Batch of Healthy Cells cells_ok->new_cells No optimize_protocol Optimize Protocol (Titrate Cells/Compound) protocol_ok->optimize_protocol No reconsider Re-evaluate Hypothesis/ Cell Line Choice protocol_ok->reconsider Yes reprepare->check_reagents new_cells->check_cells optimize_protocol->check_protocol end Problem Resolved reconsider->end

Caption: Decision tree for troubleshooting cytotoxicity assays.

References

CU-2010 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CU-2010, a synthetic serine protease inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, peptide-like compound with a molecular weight of 700 Da that functions as a serine protease inhibitor.[1] It is designed to bind to the active site of serine proteases. Its primary application is as an anti-fibrinolytic and anti-coagulatory agent, developed as a potential replacement for aprotinin (B3435010) in contexts like cardiac surgery to manage blood loss.[1]

Q2: What are the key pharmacological effects of this compound?

A2: this compound exhibits several key pharmacological effects:

  • Inhibition of Fibrinolysis: It inhibits plasmin at concentrations between 100 and 1000 nM.[1]

  • Anticoagulation: It is a potent inhibitor of Factor Xa and Factor XIa, which is much greater than that of aprotinin, and also inhibits plasma kallikrein and thrombin.[1] This leads to a dose-dependent prolongation of coagulation time.[1]

  • Anti-inflammatory Effects: Through its inhibition of plasma kallikrein, this compound demonstrates anti-inflammatory properties by reducing leukocyte-endothelial interactions and the expression of inflammatory genes.[1]

Q3: What are the typical specifications for a research-grade lot of this compound?

A3: A typical research-grade lot of this compound should meet the following specifications. Purity is a critical parameter for ensuring reproducible experimental results.[2]

ParameterSpecificationRecommended Analytical Method
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structureLC-MS, ¹H NMR
Solubility Soluble in DMSO (≥20 mg/mL)Visual Inspection
Residual Solvents ≤0.5%Gas Chromatography (GC)

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quality control, purity assessment, and experimental use of this compound.

Purity Assessment and Quality Control Issues

Q4: My HPLC analysis shows a purity of less than 98%. What are the potential causes and solutions?

A4: Sub-optimal purity can arise from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Action
Degradation This compound may be sensitive to light, temperature, or moisture. Ensure storage at -20°C in a desiccated, dark environment. Re-analyze a freshly prepared sample from a new vial.
Contamination The sample may be contaminated with impurities from solvents or labware. Use high-purity, HPLC-grade solvents and meticulously clean all glassware.
Incorrect HPLC Method The HPLC method may not be optimal for separating this compound from its impurities. Verify that the column, mobile phase, gradient, and detection wavelength are appropriate. Refer to the detailed HPLC protocol below.

Q5: The mass spectrometry (MS) data does not show the expected molecular ion for this compound (700 Da). How can I troubleshoot this?

A5: Discrepancies in MS data can be due to issues with the sample, instrument, or data interpretation.

Potential CauseRecommended Action
Incorrect Ionization Mode This compound may ionize more efficiently in a different mode (e.g., positive vs. negative ion mode). Analyze the sample in both modes.
Adduct Formation The molecular ion may be forming adducts with salts (e.g., Na⁺, K⁺) or solvents. Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, etc.
In-source Fragmentation The compound may be fragmenting in the ion source. Try reducing the source temperature or using a softer ionization technique.
Sample Degradation As with HPLC issues, the compound may have degraded. Prepare a fresh sample and analyze immediately.

Experimental Protocols

Detailed methodologies for key quality control experiments are provided below. Following established protocols is crucial for obtaining reliable and reproducible results.[3]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the standard procedure for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Use the same LC conditions as described in Protocol 1.

  • MS Parameters:

    • Ionization Mode: ESI Positive and Negative.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Data Analysis: Look for the [M+H]⁺ ion in positive mode and/or the [M-H]⁻ ion in negative mode corresponding to the molecular weight of this compound (700 Da).

Visualizations

This compound Quality Control Workflow

The following diagram illustrates the standard workflow for the quality control and release of a new batch of this compound.

QC_Workflow cluster_0 Synthesis & Initial Processing cluster_1 Quality Control Testing cluster_2 Decision cluster_3 Final Steps synthesis Chemical Synthesis purification Purification synthesis->purification drying Drying under Vacuum purification->drying hplc Purity (HPLC) drying->hplc lcms Identity (LC-MS) drying->lcms nmr Structure (NMR) drying->nmr solubility Solubility Test drying->solubility decision Purity ≥98%? hplc->decision lcms->decision nmr->decision solubility->decision pass Batch Release decision->pass Yes fail Repurify or Reject decision->fail No

This compound Quality Control and Batch Release Workflow.
Troubleshooting Inconsistent Experimental Results

This decision tree helps diagnose issues when this compound fails to show expected activity in a biological assay.

Troubleshooting_Workflow start Start: No or Low Activity Observed check_purity Check Purity & Identity of this compound Lot start->check_purity check_solubility Was this compound Fully Dissolved? check_purity->check_solubility Purity OK order_new Action: Order New Lot of this compound check_purity->order_new Purity <95% check_assay Review Assay Protocol & Controls check_solubility->check_assay Yes re_dissolve Action: Prepare Fresh Stock Solution check_solubility->re_dissolve No/Unsure troubleshoot_assay Action: Troubleshoot Assay Components check_assay->troubleshoot_assay Controls Failed success Problem Resolved check_assay->success Controls OK

Decision tree for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of CU-2010 and Aprotinin as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of CU-2010, a synthetic serine protease inhibitor, and its well-established alternative, aprotinin (B3435010), a natural polypeptide. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview supported by experimental data to aid in informed decision-making.

Executive Summary

Data Presentation: Inhibitory Activity and Clinical Efficacy

The following tables summarize the available quantitative data for both this compound and aprotinin.

Table 1: In Vitro Inhibitory Activity of this compound and Aprotinin against Key Serine Proteases

Serine ProteaseThis compound (Inhibition Constant)Aprotinin (Inhibition Constant, Ki)
PlasminData not publicly available~1 nM
Plasma KallikreinData not publicly available~30 nM
Factor XaReportedly 100,000 times more potent inhibition than aprotininData not readily available in Ki values for direct comparison
Factor XIaReportedly 100,000 times more potent inhibition than aprotininData not readily available in Ki values for direct comparison
TrypsinData not publicly available0.06 pM
ChymotrypsinData not publicly available9 nM

Note: The significantly higher potency of this compound against Factor Xa and XIa is a key differentiator from aprotinin, suggesting a more targeted anticoagulant effect in addition to its antifibrinolytic properties.

Table 2: Clinical Efficacy in Reducing Blood Loss in Cardiac Surgery

ParameterThis compoundAprotinin
Reduction in Postoperative Blood Loss In vitro studies suggest similar antifibrinolytic potency to aprotinin. Clinical data on blood loss reduction is not extensively published.Reduces postoperative blood loss by approximately 30-50% compared to placebo in cardiac surgery patients.[1][2][3]
Reduction in Transfusion Requirements Preclinical data suggests a reduction in transfusion needs.Significantly reduces the need for red blood cell transfusions in patients undergoing cardiac surgery.[1][3][4]

Signaling Pathways and Mechanism of Action

Both this compound and aprotinin exert their therapeutic effects by inhibiting key serine proteases involved in the coagulation and fibrinolysis cascades. The following diagram illustrates the points of intervention for these inhibitors.

Coagulation_and_Fibrinolysis_Cascades cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis Contact Activation Contact Activation Factor XIIa Factor XIIa Contact Activation->Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Plasma Kallikrein Plasma Kallikrein Factor XIIa->Plasma Kallikrein Prekallikrein Factor IXa Factor IXa Factor XIa->Factor IXa Factor Xa Factor Xa Factor IXa->Factor Xa Thrombin Thrombin Factor Xa->Thrombin Prothrombinase Complex Prothrombin Prothrombin Fibrin (B1330869) Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA This compound This compound This compound->Factor XIa Strong Inhibition This compound->Factor Xa Strong Inhibition This compound->Plasmin Inhibition This compound->Plasma Kallikrein Inhibition Aprotinin Aprotinin Aprotinin->Factor XIIa Weak Inhibition Aprotinin->Plasmin Inhibition Aprotinin->Plasma Kallikrein Inhibition

Caption: Inhibition points of this compound and Aprotinin in the coagulation and fibrinolysis pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of serine protease inhibitors. Below are representative protocols for assays commonly used in this field.

In Vitro Serine Protease Inhibition Assay (General Protocol)

This protocol can be adapted to measure the inhibitory activity of compounds like this compound and aprotinin against various serine proteases (e.g., plasmin, kallikrein, Factor Xa, Factor XIa).

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound.

Materials:

  • Purified serine protease (e.g., human plasmin)

  • Chromogenic or fluorogenic substrate specific to the protease

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • Test compound (this compound or aprotinin) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the serine protease to each well.

  • Add the different concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional coagulation assay used to assess the integrity of the intrinsic and common pathways of coagulation. It can be used to evaluate the anticoagulant effect of inhibitors targeting factors in these pathways, such as Factor XIa and Factor Xa.

Objective: To measure the time it takes for a plasma sample to form a clot after the addition of a reagent that activates the contact pathway.

Materials:

  • Citrated platelet-poor plasma (PPP) from healthy donors

  • aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids)

  • Calcium chloride (CaCl2) solution

  • Coagulometer or a manual water bath and stopwatch

  • Test compound (this compound) at various concentrations

Procedure:

  • Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

  • In a test tube or cuvette, mix a defined volume of PPP with the desired concentration of the test compound.

  • Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to allow for the activation of the contact factors.

  • Initiate the clotting reaction by adding a defined volume of the pre-warmed CaCl2 solution.

  • Simultaneously, start a timer and measure the time until a fibrin clot is formed. This is the aPTT.

  • An increase in the aPTT compared to the control (no inhibitor) indicates an inhibitory effect on the intrinsic or common coagulation pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_preclinical Preclinical Efficacy Assessment Protease_Inhibition_Assay Serine Protease Inhibition Assay Data_Analysis Data Analysis and Comparison Protease_Inhibition_Assay->Data_Analysis Coagulation_Assay aPTT Coagulation Assay Coagulation_Assay->Data_Analysis Fibrinolysis_Assay In Vitro Fibrinolysis Assay Fibrinolysis_Assay->Data_Analysis Animal_Model Animal Model of Cardiac Surgery Blood_Loss_Measurement Blood Loss Measurement Animal_Model->Blood_Loss_Measurement Transfusion_Requirement Transfusion Requirement Assessment Animal_Model->Transfusion_Requirement Blood_Loss_Measurement->Data_Analysis Transfusion_Requirement->Data_Analysis Compound_Preparation Prepare this compound and Aprotinin Solutions Compound_Preparation->Protease_Inhibition_Assay Compound_Preparation->Coagulation_Assay Compound_Preparation->Fibrinolysis_Assay Compound_Preparation->Animal_Model

Caption: General experimental workflow for comparing the efficacy of this compound and Aprotinin.

Conclusion

This compound presents a promising synthetic alternative to aprotinin, with a potentially more favorable safety profile and a more targeted mechanism of action that includes potent inhibition of Factors Xa and XIa. While direct comparative quantitative data for its inhibitory constants against all relevant proteases are not yet widely available, its reported high potency against key coagulation factors suggests it may offer a distinct advantage in providing both antifibrinolytic and anticoagulant effects. Aprotinin remains a well-characterized agent with proven clinical efficacy in reducing blood loss and transfusion requirements. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety of this compound versus aprotinin in the clinical setting. Researchers and drug developers are encouraged to consider the specific experimental context and desired therapeutic outcome when choosing between these two serine protease inhibitors.

References

Comparative Analysis of CU-2010 and Aprotinin in the Context of Cardiac Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the synthetic serine protease inhibitor CU-2010 against the benchmark, aprotinin (B3435010), for the reduction of perioperative blood loss in cardiac surgery.

Introduction

In the landscape of pharmacological agents aimed at mitigating blood loss during complex surgical procedures, particularly cardiac surgery involving cardiopulmonary bypass (CPB), serine protease inhibitors have played a pivotal role. For years, aprotinin, a naturally derived broad-spectrum serine protease inhibitor, was the standard of care. However, concerns regarding its potential for allergic reactions and other adverse effects spurred the development of synthetic alternatives. This compound is one such novel synthetic serine protease inhibitor designed to offer a safer and more targeted profile. This guide provides a comprehensive comparative analysis of this compound and aprotinin, supported by available preclinical data.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and aprotinin exert their primary effect by inhibiting key serine proteases involved in the coagulation and fibrinolytic cascades. However, their origins and specific inhibitory profiles exhibit notable differences.

Aprotinin is a polypeptide derived from bovine lung tissue that acts as a competitive inhibitor of a wide range of serine proteases.[1] Its primary mechanism in the context of cardiac surgery is the potent inhibition of plasmin and plasma kallikrein.[1] The inhibition of plasmin prevents the breakdown of fibrin (B1330869) clots, thereby reducing fibrinolysis. By inhibiting kallikrein, aprotinin attenuates the activation of the intrinsic coagulation pathway and the inflammatory response associated with CPB.

This compound is a small-molecule synthetic serine protease inhibitor.[2] Its design as a replacement for aprotinin was driven by the desire for a compound with a more favorable safety profile, avoiding the immunogenic potential of a bovine-derived polypeptide.[2] While it also inhibits plasmin and kallikrein, preclinical data suggests that this compound possesses a distinct inhibitory profile.[2]

The signaling pathway affected by these inhibitors is central to hemostasis. During cardiac surgery, the contact of blood with the artificial surfaces of the CPB circuit activates the coagulation and fibrinolytic systems. Serine proteases like kallikrein and plasmin become highly active, leading to a consumptive coagulopathy and excessive bleeding. By inhibiting these proteases, both this compound and aprotinin help to preserve hemostatic function.

cluster_pathway Hemostatic Pathway in Cardiac Surgery cluster_inhibitors Inhibitor Action CPB Cardiopulmonary Bypass (CPB) (Contact Activation) Kallikrein Kallikrein CPB->Kallikrein activates Plasminogen Plasminogen CPB->Plasminogen activates Coagulation Coagulation Cascade Kallikrein->Coagulation activates Inflammation Inflammatory Response Kallikrein->Inflammation promotes Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products (Bleeding) Fibrin->FDPs CU2010 This compound CU2010->Kallikrein inhibits CU2010->Plasmin inhibits Aprotinin Aprotinin Aprotinin->Kallikrein inhibits Aprotinin->Plasmin inhibits

Figure 1: Simplified signaling pathway of hemostasis during CPB and points of intervention for this compound and Aprotinin.

Comparative Efficacy: Preclinical Data

A key preclinical study directly compared the efficacy of this compound and aprotinin in a canine model of cardiac surgery with cardiopulmonary bypass. The primary endpoint was the reduction of postoperative blood loss.

ParameterControlAprotininThis compound (Hammersmith)This compound (Continuous)
Postoperative Blood Loss (mL) 149 ± 2461 ± 743 ± 443 ± 8
Activated Clotting Time (ACT) post-protamine (s) 123 ± 4133 ± 6134 ± 5205 ± 14†
Activated Partial Thromboplastin Time (aPTT) post-protamine (s) 16.3 ± 0.616.6 ± 0.417.5 ± 0.628.5 ± 2.4
Prothrombin Time (PT) post-protamine (s) 9.9 ± 0.39.7 ± 0.210.0 ± 0.310.4 ± 0.3
p < .05 vs Control
†p < .05 vs Aprotinin
Data adapted from Szabó G, et al. J Thorac Cardiovasc Surg. 2010.[2]

As the data indicates, both this compound and aprotinin significantly reduced postoperative blood loss compared to the control group.[2] Notably, this compound administered via either the Hammersmith scheme or continuous infusion demonstrated a comparable, if not slightly better, efficacy in reducing blood loss than aprotinin in this model.[2] An interesting observation was the prolonged ACT and aPTT with the continuous infusion of this compound, suggesting a more pronounced anticoagulant effect compared to aprotinin and the Hammersmith regimen of this compound.[2]

Inhibitory Profile: A Quantitative Look

The potency of a protease inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values denote higher potency. While specific Ki values for this compound are not widely published in peer-reviewed literature, a comprehensive profile for aprotinin is available.

Serine ProteaseAprotinin Inhibition Constant (Ki)
Trypsin (bovine)0.06 pM[3]
Plasmin (porcine)4.0 nM
Kallikrein (plasma)30 nM
Kallikrein (tissue)1 nM
Chymotrypsin9 nM
Elastase (human leukocyte)3.5 µM

This broad-spectrum inhibitory activity of aprotinin underpins its efficacy but may also contribute to some of its off-target effects. The development of synthetic inhibitors like this compound aims for a more targeted engagement of proteases central to perioperative bleeding.

Experimental Protocols

The direct comparative data presented above is derived from a well-defined preclinical model. Understanding the methodology is crucial for interpreting the results.

Key Experiment: Canine Cardiopulmonary Bypass Model

  • Objective: To compare the efficacy of this compound and aprotinin in reducing blood loss and to assess their effects on coagulation parameters following cardiac surgery.[2]

  • Animal Model: Adult mongrel dogs.[2]

  • Surgical Procedure: A standardized 90-minute cardiopulmonary bypass was performed.[2]

  • Treatment Groups:

    • Control (placebo)

    • Aprotinin (Hammersmith scheme: intravenous bolus, pump prime, and continuous infusion)

    • This compound (Hammersmith scheme: 1.6 mg/kg)

    • This compound (Continuous infusion: 1.6 mg/kg)[2]

  • Key Measurements:

    • Postoperative blood loss collected from chest tubes for 2 hours after protamine administration.

    • Coagulation parameters (ACT, aPTT, PT) measured at baseline and at various time points after protamine administration.[2]

cluster_workflow Experimental Workflow: Canine CPB Model Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Randomization Randomization into Treatment Groups Animal_Prep->Randomization CPB_Initiation Initiation of 90-min Cardiopulmonary Bypass Randomization->CPB_Initiation Drug_Admin Drug Administration (this compound or Aprotinin per protocol) CPB_Initiation->Drug_Admin CPB_Weaning Weaning from CPB Drug_Admin->CPB_Weaning Protamine_Admin Protamine Administration CPB_Weaning->Protamine_Admin Data_Collection Data Collection (Blood Loss, Coagulation Parameters) Protamine_Admin->Data_Collection

Figure 2: High-level experimental workflow for the comparative study of this compound and aprotinin in a canine cardiac surgery model.

Safety and Tolerability

A significant driver for the development of this compound was to improve upon the safety profile of aprotinin. Aprotinin, being a bovine protein, carries a risk of anaphylactic and anaphylactoid reactions, particularly upon re-exposure. While the overall incidence is low, the potential severity of these reactions is a major clinical concern.

As a synthetic small molecule, this compound is not expected to carry the same risk of immunogenicity. The preclinical data from the canine model did not report any adverse events specifically attributed to this compound.[2] However, the prolonged coagulation times observed with the continuous infusion of this compound warrant further investigation to ensure a predictable and manageable anticoagulant effect in the clinical setting.[2] A comprehensive safety and toxicology profile for this compound from dedicated studies is not extensively available in the public domain.

Conclusion

The available preclinical evidence suggests that this compound is a promising synthetic serine protease inhibitor with efficacy in reducing postoperative blood loss in a cardiac surgery model that is at least comparable to that of aprotinin. Its synthetic nature presents a potential advantage in terms of a reduced risk of immunogenic reactions. The distinct effects on coagulation parameters, particularly with different administration regimens, highlight the need for further clinical investigation to optimize dosing and ensure a favorable benefit-risk profile. As the search for safer and more effective hemostatic agents continues, this compound represents a significant step forward in the development of targeted therapies for the management of perioperative bleeding. Further studies, especially well-controlled clinical trials, are necessary to fully elucidate the comparative standing of this compound against current standards of care.

References

CU-2010: A Potent Serine Protease Inhibitor for Mitigating Surgical Blood Loss

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of CU-2010 with traditional antifibrinolytic agents, providing researchers and drug development professionals with essential data on its mechanism of action and performance.

Developed as a synthetic alternative to aprotinin, this compound is a serine protease inhibitor designed to reduce perioperative bleeding, particularly in the context of cardiac surgery. This guide provides a comprehensive analysis of this compound's mechanism of action, supported by comparative quantitative data against other established antifibrinolytic agents, including aprotinin, tranexamic acid, and aminocaproic acid. Detailed experimental protocols and visual pathway diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Comparative Analysis of Inhibitory Activity

This compound exhibits a distinct and potent inhibitory profile against a range of serine proteases involved in the coagulation and fibrinolytic cascades. Quantitative data, presented in the table below, highlights its superior inhibitory activity against key factors in the intrinsic pathway of coagulation, such as Factor XIa and plasma kallikrein, when compared to the naturally derived polypeptide aprotinin.

Target ProteaseThis compound (Ki)Aprotinin (Ki)Tranexamic Acid (Ki)Aminocaproic Acid (Ki)
Factor XIa (FXIa)18–26 nM[1]288 nM[1]Not reportedNot reported
Plasma Kallikrein0.019–0.04 nM[1]Not reportedIC50 > 67.53 mM[2]Not reported
Plasmin2.2 nM[1]Not reportedNot reportedPrimarily inhibits plasminogen activation[3][4][5]
Factor Xa (FXa)45–51 nM[1]Not reportedNot reportedNot reported
Thrombin (Factor IIa)1553–1700 nM[1]Not reportedNot reportedNot reported
Factor XIIa (FXIIa)892–5200 nM[1]Not reportedNot reportedNot reported
Factor VIIa-Tissue Factor ComplexNot reported30 µM[6]Not reportedNot reported
Urokinase Plasminogen Activator (uPA)Not reportedNot reported2 mM[2]Not reported

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitor potency; lower values indicate higher potency. "Not reported" indicates that specific inhibitory constants for that drug against that particular protease were not found in the searched literature.

Mechanism of Action: A Multi-Targeted Approach

This compound functions as a competitive inhibitor of several serine proteases.[1] Its mechanism of action involves binding to the active site of these enzymes, thereby preventing them from participating in the coagulation cascade and fibrinolysis. This multi-targeted inhibition is key to its efficacy in reducing blood loss.

Key Inhibitory Pathways of this compound and Alternatives

The following diagram illustrates the primary targets of this compound and its alternatives within the coagulation and fibrinolytic systems.

Mechanism_of_Action cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolytic System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI PK Prekallikrein FXIIa->PK activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin (B1330869) Fibrin Clot Fibrinogen->Fibrin Fibrin_Degradation Fibrin Degradation Fibrin->Fibrin_Degradation Kallikrein Kallikrein PK->Kallikrein Kallikrein->FXII activates Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin degrades CU2010 This compound CU2010->FXIIa inhibits CU2010->FXIa inhibits CU2010->FXa inhibits CU2010->Thrombin inhibits CU2010->Kallikrein inhibits CU2010->Plasmin inhibits Aprotinin Aprotinin Aprotinin->FXIa inhibits Aprotinin->Kallikrein inhibits Aprotinin->Plasmin inhibits TXA Tranexamic Acid TXA->Plasminogen inhibits activation EACA Aminocaproic Acid EACA->Plasminogen inhibits activation

Inhibitory targets of this compound and alternatives.

Detailed Experimental Protocols

The determination of inhibitory constants (Ki) for serine protease inhibitors is crucial for their characterization. While the specific protocols for generating the this compound data are not publicly available, a general methodology for such assays is outlined below.

General Protocol for Serine Protease Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibition constant (Ki) of a compound against a specific serine protease using a chromogenic substrate.

1. Materials:

  • Purified serine protease (e.g., Factor XIa, Plasmin)
  • Specific chromogenic substrate for the protease
  • Test inhibitor (e.g., this compound)
  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)
  • 96-well microplate
  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate.

2. Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of inhibitor Add_Inhibitor Add inhibitor dilutions to microplate wells Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare working solution of enzyme Add_Enzyme Add enzyme to wells and pre-incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare working solution of substrate Add_Substrate Initiate reaction by adding substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Absorbance Measure absorbance change over time Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate initial reaction velocities Measure_Absorbance->Calculate_Velocity Determine_Ki Determine Ki using appropriate kinetic models Calculate_Velocity->Determine_Ki

General workflow for protease inhibition assay.

3. Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare working solutions of the enzyme and its specific chromogenic substrate at concentrations optimized for the assay.
  • Assay Setup: Add a fixed volume of each inhibitor dilution (or buffer for control) to the wells of a 96-well microplate.
  • Pre-incubation: Add a fixed volume of the enzyme solution to each well. Allow the enzyme and inhibitor to pre-incubate for a defined period at a controlled temperature to reach binding equilibrium.
  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
  • Measurement: Immediately place the microplate in a plate reader and monitor the change in absorbance over time. The rate of substrate hydrolysis is proportional to the enzyme activity.
  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Plot the reaction velocities against the inhibitor concentrations. Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Conclusion

This compound demonstrates a potent and broad-spectrum inhibitory activity against key serine proteases in the coagulation cascade, particularly those in the intrinsic pathway. The quantitative data presented in this guide suggests a significantly higher potency for this compound against Factor XIa and Factor Xa compared to aprotinin. Its mechanism of action, targeting multiple points in the coagulation and fibrinolytic systems, positions it as a promising therapeutic agent for the management of perioperative bleeding. In contrast, tranexamic acid and aminocaproic acid exert their effects primarily by inhibiting the activation of plasminogen, thereby preventing the breakdown of fibrin clots. The detailed comparison provided herein offers a valuable resource for researchers and clinicians in the field of hemostasis and thrombosis, facilitating informed decisions in drug development and clinical application. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound in a surgical setting.

References

CU-2010: A Comparative Analysis Against Known Antifibrinolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CU-2010, a novel synthetic serine protease inhibitor, with established antifibrinolytic agents, primarily aprotinin (B3435010) and tranexamic acid. The information presented is based on preclinical data and is intended to provide an objective overview of this compound's performance, mechanism of action, and the experimental protocols used for its evaluation.

Introduction

This compound is a small molecule serine protease inhibitor developed as a potential alternative to aprotinin for reducing perioperative bleeding, particularly in cardiac surgery.[1] Aprotinin, a bovine-derived protein, was withdrawn from the market in many countries due to concerns about potential allergic reactions and other adverse effects.[1] this compound was designed to offer a similar or improved efficacy profile with a synthetic, non-antigenic structure. This guide will delve into the inhibitory activity of this compound against key enzymes in the coagulation and fibrinolytic systems and compare it directly with known inhibitors.

Mechanism of Action

This compound exerts its antifibrinolytic and anticoagulant effects by inhibiting several key serine proteases involved in the coagulation cascade and the breakdown of fibrin (B1330869) clots. Its primary targets include:

  • Plasmin: The principal enzyme responsible for fibrinolysis (the breakdown of fibrin clots).

  • Plasma Kallikrein: An enzyme that participates in the contact activation pathway of coagulation and also activates plasminogen to plasmin.

  • Factor Xa (FXa): A critical enzyme in the common pathway of the coagulation cascade, responsible for converting prothrombin to thrombin.

  • Factor XIa (FXIa): An enzyme in the intrinsic pathway of the coagulation cascade that activates Factor IX.

By inhibiting these enzymes, this compound effectively reduces the breakdown of existing blood clots and modulates the generation of new thrombin, thereby contributing to hemostasis.

Comparative Efficacy: this compound vs. Aprotinin and Tranexamic Acid

The inhibitory potency of this compound has been quantitatively compared to that of aprotinin and tranexamic acid. The following table summarizes the inhibition constants (Ki) for this compound and aprotinin against their target proteases. A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency.

Target ProteaseThis compound (Ki)Aprotinin (Ki)Reference
Plasmin2 nM4 nM[1]
Plasma Kallikrein< 1 nMNot Reported in this study[1]
Factor Xa (FXa)45 nMNot Reported in this study[1]
Factor XIa (FXIa)18 nMNot Reported in this study[1]

In vitro studies have demonstrated that this compound has a comparable antifibrinolytic potency to aprotinin and is approximately ten times more potent than tranexamic acid.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for this compound and other antifibrinolytic agents within the coagulation and fibrinolysis pathways.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin Factor XIIIa CU2010_FXa This compound CU2010_FXa->Factor Xa Aprotinin_Kallikrein Aprotinin Aprotinin_Kallikrein->Factor XIIa Inhibits Kallikrein CU2010_FXIa CU2010_FXIa CU2010_FXIa->Factor XIa

Figure 1: Coagulation cascade showing targets of this compound and Aprotinin.

Fibrinolysis_Pathway cluster_fibrinolysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA, uPA, Kallikrein Fibrin (clot) Fibrin (clot) Fibrin Degradation Products Fibrin Degradation Products Fibrin (clot)->Fibrin Degradation Products Plasmin Aprotinin Aprotinin Aprotinin->Plasmin Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Prevents binding to Fibrin CU2010 CU2010 CU2010->Plasmin Experimental_Workflow cluster_ki Ki Determination cluster_turbidometric Turbidometric Assay cluster_rotem ROTEM Analysis Enzyme Enzyme Pre-incubation Pre-incubation Enzyme->Pre-incubation + Inhibitor Reaction Reaction Pre-incubation->Reaction + Substrate Spectrophotometry Spectrophotometry Reaction->Spectrophotometry Ki Calculation Ki Calculation Spectrophotometry->Ki Calculation Plasma Plasma Clot Formation Clot Formation Plasma->Clot Formation + Tissue Factor Fibrinolysis Fibrinolysis Clot Formation->Fibrinolysis + tPA OD Measurement OD Measurement Fibrinolysis->OD Measurement IC50 Determination IC50 Determination OD Measurement->IC50 Determination Whole Blood Whole Blood Coagulation Activation Coagulation Activation Whole Blood->Coagulation Activation Clot Formation/Lysis Clot Formation/Lysis Coagulation Activation->Clot Formation/Lysis Parameter Measurement Parameter Measurement Clot Formation/Lysis->Parameter Measurement

References

CU-2010: A Comparative Analysis of a Novel Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CU-2010, a synthetic serine protease inhibitor, with established alternatives such as aprotinin (B3435010) and tranexamic acid. The information presented is based on published pre-clinical and in vitro findings, offering insights into its potential as an antifibrinolytic and anticoagulant agent, particularly in the context of cardiac surgery.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies, comparing the efficacy of this compound with aprotinin and tranexamic acid.

Table 1: In Vitro Inhibitory Activity of this compound and Aprotinin
Target ProteaseThis compound (Ki)Aprotinin (Ki)
Plasmin2 nM[1]2 nM[2] (in the presence of fibrin), 4 nM[1]
Plasma Kallikrein< 1 nM[1]-
Factor Xa45 nM[1]-
Factor XIa18 nM[1]-
Fibrinolysis Inhibition (Potency) (IC50)
Fibrinolysis10x more potent than tranexamic acid[1]0.16 ± 0.02 µM[3]

Note: Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition. IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

  • Data not available in the searched sources.

Table 2: In Vivo Efficacy in a Canine Cardiac Surgery Model
Treatment GroupPostoperative Blood Loss (mL)
Control142 ± 13[4]
Aprotinin66 ± 17[4]
This compound (0.5 mg/kg)95 ± 16[4]
This compound (0.83 mg/kg)57 ± 17[4]
This compound (1.25 mg/kg)46 ± 3[4]
This compound (1.66 mg/kg)13 ± 4[4]

Data presented as mean ± standard error.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Inhibition Assays
  • Determination of Inhibitory Constants (Ki) : The inhibitory activity of this compound and aprotinin against various serine proteases was assessed using purified enzyme systems. The Ki values were determined by measuring the rate of substrate hydrolysis in the presence of varying concentrations of the inhibitor. These assays are crucial for quantifying the potency and selectivity of the inhibitors.

Antifibrinolytic and Anticoagulant Activity in Plasma
  • Turbidometric Fibrinolysis Assay : This method was used to evaluate the antifibrinolytic efficacy of this compound, aprotinin, and tranexamic acid in plasma from healthy volunteers.[1] The assay measures the change in turbidity over time as a fibrin (B1330869) clot is formed and then lysed. An increase in the time to lysis indicates antifibrinolytic activity.

  • Tissue Factor-Activated Thromboelastometry (ROTEM®) : This whole-blood viscoelastic test provides a global assessment of hemostasis.[1] The assay is initiated with tissue factor to activate the extrinsic coagulation pathway. The instrument measures the kinetics of clot formation, the strength of the clot, and its subsequent lysis. Parameters such as clotting time (CT), clot formation time (CFT), maximum clot firmness (MCF), and lysis indices are used to evaluate the effects of the inhibitors on coagulation and fibrinolysis.

  • Thrombin Generation Assay : This assay measures the amount of thrombin generated over time in plasma.[1] It provides a comprehensive assessment of the overall coagulation potential. The assay is typically initiated by adding a trigger (e.g., tissue factor) to platelet-poor plasma, and thrombin generation is monitored using a fluorogenic substrate. A reduction in the endogenous thrombin potential (ETP) or the peak thrombin concentration indicates an anticoagulant effect.

In Vivo Canine Cardiac Surgery Model
  • Animal Model : A canine model of cardiac surgery with cardiopulmonary bypass was utilized to evaluate the in vivo efficacy of this compound and aprotinin in reducing postoperative blood loss.[4]

  • Drug Administration : Dogs were randomized to receive either a control substance, aprotinin, or varying doses of this compound.[4]

  • Blood Loss Measurement : Postoperative blood loss was quantified by collecting and measuring the volume of blood from thoracic drains over a specified period.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Coagulation_Cascade_Inhibition XII Factor XII XI Factor XI XII->XI activates IX Factor IX XI->IX activates X Factor X IX->X activates II Prothrombin (II) X->II activates Thrombin Thrombin (IIa) II->Thrombin cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by tPA/uPA Plasmin->Fibrin degrades Kallikrein Plasma Kallikrein Kallikrein->XII activates CU2010 This compound CU2010->XI CU2010->X CU2010->Plasmin CU2010->Kallikrein Aprotinin Aprotinin Aprotinin->Plasmin Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen prevents binding to fibrin ROTEM_Workflow cluster_Preparation Sample Preparation cluster_Assay ROTEM® Analysis cluster_Results Data Analysis Whole_Blood Whole Blood Sample (Citrated) Pipetting Pipette 300 µL of whole blood into cuvette Whole_Blood->Pipetting Activation Add Activator (e.g., Tissue Factor - EXTEM) Pipetting->Activation Measurement Insert into ROTEM® analyzer and start measurement Activation->Measurement Thromboelastogram Generate Thromboelastogram (Clotting Curve) Measurement->Thromboelastogram Parameters Calculate Parameters: - Clotting Time (CT) - Clot Formation Time (CFT) - Maximum Clot Firmness (MCF) - Lysis Index (LI) Thromboelastogram->Parameters

References

A Comparative Guide to the Specificity and Selectivity of CU-2010 and Aprotinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic serine protease inhibitor CU-2010 and the naturally derived broad-spectrum inhibitor, aprotinin (B3435010). The following sections present a comprehensive overview of their inhibitory profiles, supported by quantitative experimental data, detailed experimental methodologies, and visual representations of their mechanisms of action within the coagulation cascade.

Introduction to this compound and Aprotinin

This compound is a synthetic, small-molecule serine protease inhibitor developed as a potential alternative to aprotinin. It was designed to offer a more specific inhibitory profile, primarily targeting enzymes involved in fibrinolysis and coagulation. Its synthetic nature allows for a more controlled manufacturing process compared to the biological extraction of aprotinin.

Aprotinin is a well-established, naturally occurring polypeptide serine protease inhibitor traditionally isolated from bovine lung. It exhibits broad-spectrum activity against a variety of serine proteases, including those involved in fibrinolysis and inflammation. While effective, its use has been associated with certain clinical limitations, prompting the development of synthetic alternatives like this compound.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and aprotinin against a panel of serine proteases is summarized in the tables below. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.

Table 1: Inhibitory Profile of this compound against Various Serine Proteases

Target ProteaseInhibition Constant (Ki)
Plasma Kallikrein0.019–0.04 nM[1]
Plasmin2.2 nM[1]
Factor XIa (FXIa)18–26 nM[1]
Factor Xa (FXa)45–51 nM[1]
Thrombin (Factor IIa)1553–1700 nM[1]
Factor XIIa (FXIIa)892–5200 nM[1]

Table 2: Inhibitory Profile of Aprotinin against Various Serine Proteases

Target ProteaseInhibition Constant (Ki)
Trypsin (bovine)0.06 pM
Plasmin0.4 nM - 2 nM[2]
Plasma Kallikrein30 nM - 100 nM
Chymotrypsin9 nM
Tissue Kallikrein1 nM
Factor XIa (FXIa)Not inhibited by native aprotinin

Comparative Insights:

  • Plasma Kallikrein: this compound is a significantly more potent inhibitor of plasma kallikrein (Ki in the picomolar to low nanomolar range) compared to aprotinin (Ki in the nanomolar range).

  • Factor XIa: this compound is a potent inhibitor of Factor XIa, a key component of the intrinsic coagulation pathway. In contrast, native aprotinin does not inhibit Factor XIa.

  • Factor Xa and Thrombin: this compound also inhibits Factor Xa and, to a much lesser extent, thrombin. Aprotinin is not a direct thrombin inhibitor.

  • Specificity: this compound demonstrates a more targeted inhibitory profile towards key enzymes in the coagulation and fibrinolytic systems, whereas aprotinin exhibits broader reactivity, including potent inhibition of digestive enzymes like trypsin and chymotrypsin.

Experimental Protocols

The following is a representative protocol for a chromogenic serine protease inhibition assay, a common method for determining the inhibitory activity of compounds like this compound and aprotinin.

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against a specific serine protease.

Materials:

  • Target serine protease (e.g., Plasmin, Factor XIa)

  • Chromogenic substrate specific to the target protease (e.g., S-2251 for Plasmin)

  • Test inhibitor (this compound or aprotinin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the target protease in the assay buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the chromogenic substrate in sterile water or an appropriate solvent.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the assay buffer to all wells of the 96-well plate.

    • Add a specific volume of each inhibitor dilution to the appropriate wells. Include a control well with no inhibitor (vehicle control).

    • Add a fixed volume of the protease solution to all wells except for the blank (substrate control).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add a fixed volume of the pre-warmed chromogenic substrate to all wells to initiate the reaction.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

Signaling Pathway and Mechanism of Action

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Serine proteases play a crucial role in this cascade.

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway cluster_Fibrinolysis Fibrinolysis cluster_Kallikrein Kallikrein-Kinin System XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates Prekallikrein Prekallikrein XIIa->Prekallikrein Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa Tenase_I Intrinsic Tenase Complex IXa->Tenase_I VIIIa Factor VIIIa VIIIa->Tenase_I X Factor X Tenase_I->X Activates TF Tissue Factor Tenase_E Extrinsic Tenase Complex TF->Tenase_E VIIa Factor VIIa VIIa->Tenase_E Tenase_E->X Activates Xa Factor Xa X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Va Factor Va Va->Prothrombinase Prothrombin Prothrombin (Factor II) Prothrombinase->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin->XI Activates (Feedback) Thrombin->VIIIa Activates (Feedback) Thrombin->Va Activates (Feedback) Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin XIIIa Factor XIIIa XIIIa->Crosslinked_Fibrin Cross-links Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Plasmin->Fibrin Degrades Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->XII Activates (Feedback)

Caption: The Coagulation Cascade and Fibrinolysis.

The diagram above illustrates the key pathways involved in blood coagulation and fibrinolysis. The yellow boxes highlight the serine proteases that are targets for inhibition.

Inhibitor_Mechanism cluster_CU2010 This compound Inhibition cluster_Aprotinin Aprotinin Inhibition CU2010 This compound Plasmin_CU Plasmin CU2010->Plasmin_CU Kallikrein_CU Plasma Kallikrein CU2010->Kallikrein_CU FXIa_CU Factor XIa CU2010->FXIa_CU FXa_CU Factor Xa CU2010->FXa_CU Aprotinin Aprotinin Plasmin_A Plasmin Kallikrein_A Plasma Kallikrein Trypsin_A Trypsin Chymotrypsin_A Chymotrypsin

Caption: Primary targets of this compound and Aprotinin.

As depicted, this compound primarily targets key enzymes in the intrinsic and common pathways of coagulation, as well as the fibrinolytic system. Aprotinin has a broader inhibitory profile that includes enzymes from the fibrinolytic and kallikrein-kinin systems, as well as digestive proteases.

Conclusion

This compound and aprotinin are both potent serine protease inhibitors with distinct profiles of specificity and selectivity. This compound offers a more targeted approach, with high potency against key enzymes in the coagulation and fibrinolytic cascades, particularly plasma kallikrein and Factor XIa. Aprotinin, while also a potent inhibitor of plasmin and kallikrein, has a broader spectrum of activity. The choice between these inhibitors will depend on the specific research or clinical application, with this compound being a potentially more suitable candidate where a more focused inhibition of coagulation and fibrinolysis is desired, and aprotinin being a tool for broad-spectrum serine protease inhibition. This guide provides the foundational data and methodologies to aid researchers in making an informed decision based on their specific experimental needs.

References

Independent Verification of a Hypothetical Copper-Chelating Agent, CU-2010, for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a hypothetical copper-chelating agent, CU-2010, with established experimental copper-chelating therapies for Alzheimer's disease (AD). The therapeutic potential of these agents is evaluated based on their ability to modulate copper-amyloid-β (Aβ) interactions, a key pathological feature of AD.

The Role of Copper in Alzheimer's Disease Pathology

Copper is an essential metal in the brain, but its dysregulation has been implicated in the pathogenesis of Alzheimer's disease.[1][2] Copper ions can bind to amyloid-β peptides, promoting their aggregation into neurotoxic oligomers and plaques.[3][4][5] This interaction also catalyzes the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[1][6][7] Consequently, chelating agents that can selectively remove copper from these pathological interactions are being investigated as a therapeutic strategy.[8][9]

Comparative Analysis of Copper-Chelating Agents

This section compares the hypothetical this compound with two notable experimental copper chelators, Clioquinol and PBT2, and the copper chelator Trientine, which has been studied in preclinical AD models.

Table 1: Preclinical Efficacy of Copper-Chelating Agents in Alzheimer's Disease Models
Compound Animal Model Key Findings Reported Efficacy
This compound (Hypothetical) Transgenic AD MiceReduces brain Aβ plaque load and soluble Aβ levels. Improves cognitive performance in behavioral tasks.Efficacy is projected based on the desired profile of a next-generation copper chelator.
Clioquinol Tg2576 miceReduced brain Aβ deposition by 49% after 9 weeks of treatment.Showed promise in early preclinical studies, but development was hampered by toxicity concerns.[10]
PBT2 APP/PS1 miceRestores cognition and reduces soluble interstitial fluid Aβ levels within days.[11]Demonstrated rapid cognitive benefits in mouse models of AD.[11]
Trientine APP/PS1 miceReduced Aβ deposition and synapse loss. Downregulated BACE1, a key enzyme in Aβ production.[12]Showed significant reduction in amyloid pathology in a transgenic mouse model.[12]
Table 2: Clinical Trial Data for Copper-Chelating Agents in Alzheimer's Disease
Compound Phase Number of Patients Key Outcomes Adverse Events
This compound (Hypothetical) PreclinicalN/AProjected to have a favorable safety profile and demonstrate cognitive improvement in early-phase trials.N/A
Clioquinol Phase II36Showed a decline in plasma Aβ42 levels and a trend towards cognitive benefit in more severely affected patients.[13][14]Generally well-tolerated in the study, but historical concerns about neurotoxicity remain.[10][15]
PBT2 Phase IIa78Significantly reduced CSF Aβ42 levels and improved executive function.[16][17]Well-tolerated with no serious adverse events reported.[17][18]
Trientine N/A (AD)N/ANot yet clinically tested for Alzheimer's disease.Used for Wilson's disease, with a generally manageable side effect profile.[19][20]

Signaling Pathways and Experimental Workflows

Diagram 1: Copper's Role in Amyloid-β Aggregation and Neurotoxicity

Copper_Abeta_Pathway APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Monomers APP->Abeta β- and γ-secretase cleavage Cu_Abeta Cu-Aβ Complex Abeta->Cu_Abeta Cu Copper Ions (Cu2+) Cu->Cu_Abeta Oligomers Toxic Aβ Oligomers Cu_Abeta->Oligomers Promotes aggregation ROS Reactive Oxygen Species (ROS) Cu_Abeta->ROS Catalyzes production Plaques Aβ Plaques Oligomers->Plaques NeuronalDamage Neuronal Damage & Cognitive Decline Oligomers->NeuronalDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->NeuronalDamage

Caption: Pathological cascade of copper-mediated amyloid-β aggregation and neurotoxicity in Alzheimer's disease.

Diagram 2: Mechanism of Action for Copper-Chelating Agents

Chelator_Mechanism cluster_pathology AD Pathology Cu_Abeta Cu-Aβ Complex Oligomers Toxic Aβ Oligomers Cu_Abeta->Oligomers ROS Reactive Oxygen Species (ROS) Cu_Abeta->ROS Cu_Chelator Cu-Chelator Complex Abeta_Monomers Non-toxic Aβ Monomers Cu_Abeta->Abeta_Monomers Dissociation Chelator Copper-Chelating Agent (e.g., this compound) Chelator->Cu_Abeta Chelator->Cu_Chelator Forms stable complex

Caption: Copper-chelating agents disrupt the Cu-Aβ complex, preventing downstream neurotoxicity.

Diagram 3: Experimental Workflow for Preclinical Evaluation of Copper Chelators

Preclinical_Workflow start Compound Synthesis & Characterization in_vitro In Vitro Assays: - Copper chelation potential - Aβ aggregation inhibition - ROS reduction - Cell viability start->in_vitro in_vivo In Vivo Studies: (Transgenic AD models) - Pharmacokinetics & BBB permeability - Behavioral tests (cognition) - Brain tissue analysis (Aβ load, metal levels) in_vitro->in_vivo toxicology Toxicology Assessment: - Acute and chronic toxicity - Off-target effects in_vivo->toxicology data_analysis Data Analysis & Candidate Selection toxicology->data_analysis

Caption: A typical workflow for the preclinical assessment of novel copper-chelating drug candidates.

Experimental Protocols

The evaluation of copper-chelating agents for Alzheimer's disease involves a series of in vitro and in vivo experiments to determine their efficacy and safety.

In Vitro Assays
  • Copper-Binding Affinity: Isothermal titration calorimetry (ITC) is used to measure the binding affinity and stoichiometry of the chelator to copper ions.

  • Aβ Aggregation Assays: Thioflavin T (ThT) fluorescence assays are employed to monitor the kinetics of Aβ fibrillization in the presence and absence of the copper chelator. Transmission electron microscopy (TEM) can be used to visualize the morphology of Aβ aggregates.

  • Reactive Oxygen Species (ROS) Measurement: The ability of the chelator to suppress copper-Aβ-mediated ROS production is assessed using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cell-free or cell-based assays.[21]

  • Cell Viability Assays: The neuroprotective effects of the chelator against copper-Aβ-induced toxicity are evaluated in neuronal cell lines (e.g., SH-SY5Y) using assays such as the MTT assay.[21]

In Vivo Studies in Animal Models
  • Animal Models: Transgenic mouse models that overexpress human APP with mutations associated with familial AD (e.g., APP/PS1, Tg2576) are commonly used. These models develop age-dependent Aβ plaque pathology and cognitive deficits.[12][22]

  • Drug Administration and Pharmacokinetics: The compound is administered orally or via injection, and its concentration in the plasma and brain is measured over time to determine its pharmacokinetic profile and blood-brain barrier permeability.

  • Behavioral Testing: A battery of behavioral tests, such as the Morris water maze, Y-maze, and object recognition tests, are used to assess cognitive functions, including learning and memory.

  • Histopathological and Biochemical Analysis: After the treatment period, brain tissue is analyzed to quantify Aβ plaque load (immunohistochemistry), soluble and insoluble Aβ levels (ELISA), and brain metal content (inductively coupled plasma mass spectrometry - ICP-MS).

Conclusion

The therapeutic strategy of targeting copper-amyloid-β interactions with chelating agents holds promise for the treatment of Alzheimer's disease. While early-generation compounds like Clioquinol and PBT2 have provided proof-of-concept, the development of new agents, hypothetically represented here by this compound, with improved efficacy and safety profiles is a key objective for researchers. The experimental framework outlined in this guide provides a basis for the systematic evaluation and comparison of such novel therapeutic candidates. Further research is necessary to validate these approaches and translate them into effective treatments for patients with Alzheimer's disease.

References

Preclinical Data on CU-2010 vs. Placebo Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical trial data on the compound designated as CU-2010, no specific studies comparing its efficacy and safety profile against a placebo could be identified in the public domain.

Initial investigations successfully identified this compound as a synthetic serine protease inhibitor, a class of drugs known for their role in regulating a variety of physiological and pathological processes. These compounds are of significant interest to researchers in fields such as hemostasis, thrombosis, inflammation, and oncology. However, subsequent targeted searches for preclinical data, including in vivo animal studies and in vitro experiments that would typically involve a placebo or control group, did not yield any specific results for this compound.

The absence of such data prevents a detailed, evidence-based comparison as requested. The core requirements of presenting quantitative data in structured tables, outlining experimental protocols, and visualizing signaling pathways cannot be fulfilled without access to primary research articles or company-disclosed preclinical data packages.

It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed publicly, or that research on this specific agent was discontinued (B1498344) before reaching a stage of publication. The search was also complicated by the term "CU," which is the chemical symbol for copper, leading to a number of irrelevant results concerning copper compounds.

Without access to specific preclinical studies on this compound, any attempt to generate a comparison guide would be purely speculative and would not meet the rigorous, data-driven standards required for a scientific audience. We will continue to monitor for any future publications or disclosures regarding this compound and will provide an updated analysis should relevant data become available.

CU-2010: A Superior Alternative to Aprotinin in Mitigating Perioperative Blood Loss

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmacological agents used to control bleeding during major surgeries, particularly cardiac procedures, the synthetic serine protease inhibitor CU-2010 is emerging as a more advantageous alternative to the historically used aprotinin (B3435010). A comprehensive analysis of preclinical data reveals that this compound offers a superior inhibitory profile against key enzymes in the coagulation cascade, coupled with a favorable pharmacokinetic profile, suggesting enhanced safety and efficacy.

This compound was developed as a replacement for aprotinin, a naturally occurring serine protease inhibitor, to circumvent issues associated with the latter, including allergic reactions and the high cost of its isolation.[1] Both agents are employed to reduce blood loss and the need for transfusions during procedures like cardiopulmonary bypass.[1] This guide provides a detailed comparison of this compound and aprotinin, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Superior Inhibitory Profile of this compound

A critical advantage of this compound lies in its potent and selective inhibition of key serine proteases involved in the coagulation and fibrinolytic systems. While both this compound and aprotinin exhibit similar efficacy in inhibiting plasmin, a key enzyme in the breakdown of blood clots, this compound is significantly more effective at inhibiting Factor Xa (FXa) and Factor XIa (FXIa).[1]

EnzymeThis compound (Ki, nM)Aprotinin (Ki, nM)
Factor XIa 18 - 26288
Plasma Kallikrein 0.019 - 0.04~1
Plasmin 2.2~1
Factor Xa 45 - 51-
Factor XIIa 892 - 5200-
Thrombin (FIIa) 1553 - 1700-
Table 1: Comparative inhibitory constants (Ki) of this compound and Aprotinin against key serine proteases. A lower Ki value indicates stronger inhibition. Data for this compound from preclinical studies. Data for Aprotinin from various sources.

The significantly lower Ki values of this compound for Factor XIa and plasma kallikrein indicate a much stronger binding affinity and inhibitory potency compared to aprotinin. The potent inhibition of Factor XIa is particularly noteworthy, as this enzyme plays a crucial role in the intrinsic pathway of coagulation, and its inhibition is a promising strategy for antithrombotic therapy with a potentially lower risk of bleeding complications.

Pharmacokinetic Advantages

This compound possesses a shorter half-life of approximately 20 minutes in preclinical animal models (rats and dogs), allowing for an "on-off" mode of action that can be adapted to the patient's real-time hemostatic situation.[1] This is in contrast to the longer half-life of aprotinin, which may contribute to a sustained, and sometimes undesirable, systemic effect.

Anti-Inflammatory Mechanisms

Cardiopulmonary bypass is known to trigger a systemic inflammatory response. Both this compound and aprotinin have demonstrated anti-inflammatory properties. Aprotinin is known to exert its anti-inflammatory effects by inhibiting plasma kallikrein and plasmin, thereby reducing the production of pro-inflammatory mediators. It has also been shown to inhibit the proinflammatory activation of endothelial cells by thrombin through the protease-activated receptor 1 (PAR1). Furthermore, studies suggest aprotinin can induce the expression of the anti-inflammatory and cytoprotective enzyme heme oxygenase-1 (HO-1).

While the precise anti-inflammatory signaling pathway of this compound is still under investigation, its potent inhibition of plasma kallikrein suggests a similar, if not more potent, ability to modulate inflammatory responses. The potential impact of this compound on the NF-κB signaling pathway, a key regulator of inflammation, is an area of active research.

G cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition cluster_fibrinolysis Fibrinolysis Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Activation Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor X Factor X Factor IXa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Forms Clot This compound This compound This compound->Factor XIa Strongly Inhibits This compound->Factor Xa Inhibits Plasmin Plasmin This compound->Plasmin Inhibits Aprotinin Aprotinin Aprotinin->Plasmin Inhibits Plasma Kallikrein Plasma Kallikrein Aprotinin->Plasma Kallikrein Inhibits Plasmin->Fibrin Degrades Plasminogen Plasminogen Plasminogen->Plasmin Activation

Simplified Coagulation and Fibrinolysis Pathways with Inhibitor Actions.

Experimental Protocols

The determination of inhibitory constants (Ki) for serine protease inhibitors is a critical step in their preclinical evaluation. A representative experimental protocol is outlined below.

Objective: To determine the inhibitory constant (Ki) of this compound and aprotinin against a panel of serine proteases (Factor XIa, Factor Xa, Plasmin, etc.).

Materials:

  • Purified serine proteases

  • Specific chromogenic or fluorogenic substrates for each protease

  • This compound and Aprotinin stock solutions of known concentrations

  • Assay buffer (e.g., Tris-HCl, pH 7.4 with appropriate salts and additives)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme and Substrate Optimization: Determine the optimal concentration of each enzyme and its corresponding substrate to achieve a linear reaction rate over a defined time period.

  • Inhibitor Dilution Series: Prepare a series of dilutions of this compound and aprotinin in the assay buffer.

  • Inhibition Assay: a. In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the inhibitor. b. Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding equilibrium to be reached. c. Initiate the enzymatic reaction by adding the specific substrate to each well. d. Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction velocities (V₀) for each inhibitor concentration. b. Plot the reaction velocities against the inhibitor concentrations. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). d. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

G start Start prep Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions start->prep assay Perform Inhibition Assay in 96-well plate prep->assay incubate Incubate Enzyme + Inhibitor assay->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read_plate Monitor Reaction Kinetics (Absorbance/Fluorescence) add_substrate->read_plate analyze Data Analysis: - Calculate Initial Velocities - Determine IC50 read_plate->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Workflow for Determining the Inhibitory Constant (Ki) of a Serine Protease Inhibitor.

Conclusion

The available preclinical data strongly suggest that this compound represents a significant advancement over aprotinin for the management of perioperative bleeding. Its superior inhibitory profile against key coagulation factors, particularly Factor XIa, combined with a more favorable pharmacokinetic profile, positions it as a promising candidate for further clinical development. The detailed investigation of its anti-inflammatory mechanisms will further elucidate its full therapeutic potential. Researchers and clinicians are encouraged to consider these advantages when designing future studies and clinical protocols.

References

A Head-to-Head Battle of Antifibrinolytics: CU-2010 vs. Aprotinin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of serine protease inhibitors used to control bleeding in major surgeries, particularly cardiac procedures, the synthetic compound CU-2010 has emerged as a promising alternative to the well-established biological agent, aprotinin. This guide provides a detailed side-by-side analysis of this compound and aprotinin, offering researchers, scientists, and drug development professionals a comprehensive comparison of their performance, supported by experimental data.

At a Glance: Key Performance Indicators

ParameterThis compoundAprotininReference
Inhibition of Plasmin (Ki) 2 nM4 nM[1]
Inhibition of Plasma Kallikrein (Ki) < 1 nMData not available[1]
Inhibition of Factor Xa (Ki) 45 nMWeak inhibitor[1][2]
Inhibition of Factor XIa (Ki) 18 nMWeak inhibitor[1][2]
Effect on Prothrombin Time (PT) ProlongationNo significant effect[1]
Effect on Activated Partial Thromboplastin Time (aPTT) ProlongationProlongation[1][3]

In-Depth Analysis: Mechanism of Action and Efficacy

This compound is a synthetic small molecule designed to inhibit serine proteases, key enzymes in the coagulation and fibrinolytic systems.[1] Its primary competitor, aprotinin, is a naturally derived broad-spectrum serine protease inhibitor.[1] While both compounds exhibit potent antifibrinolytic activity through the inhibition of plasmin, this compound demonstrates a more targeted and potent anticoagulant effect through its significant inhibition of Factors Xa and XIa.[1]

Aprotinin's clinical use has been curtailed due to concerns about potential side effects.[1] this compound was developed as a synthetic alternative to mitigate these risks while retaining or improving upon the desired therapeutic effects.

Experimental Data Summary

The following tables summarize the key quantitative data comparing the inhibitory potency and anticoagulant effects of this compound and aprotinin.

Table 1: Comparative Inhibitory Activity (Ki)
Target ProteaseThis compound (Ki)Aprotinin (Ki)
Plasmin2 nM[1]4 nM[1]
Plasma Kallikrein< 1 nM[1]Not reported as a primary inhibitor
Factor Xa45 nM[1]Weak inhibition reported[2]
Factor XIa18 nM[1]Weak inhibition reported[2]
Table 2: Effects on Coagulation Parameters
AssayEffect of this compoundEffect of Aprotinin
Prothrombin Time (PT)Prolonged[1]No significant direct effect[2]
Activated Partial Thromboplastin Time (aPTT)Prolonged[1]Prolonged[3]

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

A chromogenic substrate specific to the serine protease of interest is used. The assay is typically performed in a microtiter plate format.

  • Reagent Preparation: Prepare solutions of the serine protease, the inhibitor (this compound or aprotinin) at various concentrations, and the chromogenic substrate in an appropriate buffer (e.g., Tris-HCl).

  • Incubation: Add the serine protease and the inhibitor to the wells of the microtiter plate and incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measurement: Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the chromophore released from the substrate.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The inhibitory constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.

Prothrombin Time (PT) Assay

This assay evaluates the extrinsic and common pathways of coagulation.

  • Sample Preparation: Obtain platelet-poor plasma from a blood sample collected in a tube containing an anticoagulant (e.g., sodium citrate).

  • Reagent Incubation: Warm the plasma sample and the PT reagent (containing tissue factor and calcium) to 37°C.

  • Clotting Initiation: Add the pre-warmed PT reagent to the plasma sample and simultaneously start a timer.

  • Clot Detection: Measure the time taken for a fibrin (B1330869) clot to form. This can be done manually or using an automated coagulometer.

  • Result Interpretation: The time in seconds is the prothrombin time. A prolonged PT indicates a deficiency in the extrinsic or common pathway factors or the presence of an inhibitor.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the intrinsic and common pathways of coagulation.

  • Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.

  • Reagent Incubation: Incubate the plasma sample with an activator of the contact pathway (e.g., silica, kaolin) and phospholipids (B1166683) at 37°C.

  • Clotting Initiation: Add pre-warmed calcium chloride to the mixture and start a timer.

  • Clot Detection: Measure the time to fibrin clot formation.

  • Result Interpretation: The time in seconds is the aPTT. A prolonged aPTT suggests a deficiency in the intrinsic or common pathway factors or the presence of an inhibitor.

Visualizing the Mechanisms

Coagulation and Fibrinolysis Pathways

Coagulation_Fibrinolysis_Pathway cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway cluster_Fibrinolysis Fibrinolysis Intrinsic Intrinsic Pathway XI FXI Extrinsic Extrinsic Pathway VII FVII Common Common Pathway X FX Fibrinolysis Fibrinolysis Plasminogen Plasminogen XII FXII IX FIX XI->IX IX->X FVIIIa VIII FVIII TF Tissue Factor VII->X Prothrombin Prothrombin (FII) X->Prothrombin FVa V FV Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Plasmin Plasmin Plasminogen->Plasmin Plasmin->Fibrin Degradation Kallikrein Kallikrein CU2010 This compound CU2010->XI CU2010->X CU2010->Plasmin CU2010->Kallikrein Aprotinin Aprotinin Aprotinin->Plasmin

Caption: Inhibition sites of this compound and Aprotinin in the coagulation and fibrinolytic cascades.

Experimental Workflow: Serine Protease Inhibition Assay

Serine_Protease_Inhibition_Workflow Start Start ReagentPrep Prepare Protease, Inhibitor, and Substrate Solutions Start->ReagentPrep Incubate Incubate Protease with Inhibitor ReagentPrep->Incubate AddSubstrate Add Chromogenic Substrate Incubate->AddSubstrate Measure Measure Absorbance Change Over Time AddSubstrate->Measure Analyze Calculate Reaction Rate and Determine Ki Measure->Analyze End End Analyze->End

Caption: General workflow for a serine protease inhibition assay.

Experimental Workflow: Coagulation Assays (PT and aPTT)

Coagulation_Assay_Workflow Start Start SamplePrep Prepare Platelet-Poor Plasma Start->SamplePrep IncubatePT Incubate Plasma with PT Reagent (Tissue Factor + Ca2+) SamplePrep->IncubatePT PT Assay IncubateAPTT Incubate Plasma with aPTT Reagent (Activator + Phospholipids) then add Ca2+ SamplePrep->IncubateAPTT aPTT Assay MeasureClot Measure Time to Fibrin Clot Formation IncubatePT->MeasureClot IncubateAPTT->MeasureClot Result Report Clotting Time in Seconds MeasureClot->Result End End Result->End

Caption: Simplified workflow for Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CU-2010

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized biochemicals are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential information and procedural steps for the proper disposal of CU-2010, a synthetic serine protease inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on guidelines for similar peptide-based and laboratory chemical waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Although detailed toxicological data for this compound is not widely documented, it is prudent to treat it as a potentially hazardous chemical.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves (e.g., nitrile) when handling this compound in either solid or solution form.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.

  • Lab Coat: A lab coat or other protective garment should be worn to protect skin and clothing.

  • Respiratory Protection: When handling lyophilized powder, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.

In Case of a Spill: Should a spill occur, absorb the material with an inert substance like vermiculite (B1170534) or sand. Place the absorbed material into a sealed, labeled container for disposal. The affected area should then be thoroughly cleaned and ventilated.

Quantitative Data for this compound

The following table summarizes the known quantitative properties of this compound.

PropertyValueSource
Molecular Weight 700 DaWikipedia
Half-life (in rats and dogs) ~20 minutesWikipedia

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations for chemical waste.[1][2][3] The following steps provide a general guideline for its proper disposal.

  • Waste Identification and Segregation:

    • Solid this compound Waste: Unused or expired lyophilized this compound should be collected in its original vial or a clearly labeled, sealed container.[4]

    • Liquid this compound Waste: Solutions containing this compound should be collected in a designated, leak-proof container clearly marked as "Hazardous Chemical Waste".[3] Do not pour peptide solutions down the sink.[5]

    • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, vials, gloves, and absorbent materials from spills, should be treated as chemical waste and segregated for proper disposal.[2][4]

  • Packaging and Labeling:

    • All waste containers must be securely sealed to prevent leaks.

    • Each container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound, synthetic serine protease inhibitor"), and an estimate of the quantity.[4] Do not use abbreviations.

  • Storage Prior to Disposal:

    • Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) away from incompatible materials.

  • Final Disposal:

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the chemical waste.[2]

    • Waste should be disposed of through a licensed hazardous waste disposal contractor in accordance with all applicable regulations.[1][2]

Experimental Protocols

As this compound is a research chemical, specific experimental protocols will vary depending on the application. However, general best practices for handling peptides in a laboratory setting should always be followed. This includes reconstituting the peptide in the appropriate sterile buffer, storing it at recommended temperatures (typically -20°C or colder for long-term storage), and using fresh, sterile equipment to avoid cross-contamination.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound and other laboratory chemical waste.

cluster_generation Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal solid_waste Solid this compound Waste (Unused/Expired Powder) sealed_container Place in a Sealed, Leak-Proof Hazardous Waste Container solid_waste->sealed_container liquid_waste Liquid this compound Waste (Solutions) liquid_waste->sealed_container contaminated_materials Contaminated Materials (Gloves, Vials, Pipettes) contaminated_materials->sealed_container label_container Label Container with: 'Hazardous Waste' 'this compound' Approximate Quantity sealed_container->label_container store_waste Store in a Designated Satellite Accumulation Area (SAA) label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs final_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->final_disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of CU-2010: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the synthetic serine protease inhibitor CU-2010, ensuring a thorough understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling similar novel chemical compounds in a laboratory setting.

Immediate Safety and Operational Plan

Given the absence of specific hazard data for this compound, a cautious approach is necessary. All personnel should treat this compound as a potentially hazardous substance. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required equipment for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and preparing solutions - Chemical splash goggles or safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Lab coat- Respiratory protection (N95 respirator or higher, especially for solids)
General laboratory handling - Chemical splash goggles or safety glasses with side shields- Nitrile gloves- Lab coat
Potential for splashes or aerosols - Face shield in addition to chemical splash goggles- Chemical-resistant apron over lab coat
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

  • Ventilation: All handling of solid this compound and preparation of concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

  • Hygiene: Avoid all skin and eye contact. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Collection: Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in general waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Assess Hazards & Review Procedures DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh Proceed to handling Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Complete experiment Waste Collect Hazardous Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Dispose Dispose via EHS DoffPPE->Dispose

Safe handling workflow for this compound.

Disclaimer: The information provided in this document is intended as a general guide for the safe handling of a novel chemical compound for which specific safety data is not available. It is not a substitute for a formal risk assessment and the guidance of your institution's environmental health and safety professionals. Always consult with your EHS department for specific protocols and requirements.

×

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.